CK2-IN-8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S2/c1-5-6(2)16-9-8(5)10(13-4-12-9)17-7(3)11(14)15/h4,7H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVBOHVUUTUFDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SC(C)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Protein Kinase CK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a detailed examination of the mechanism of action of inhibitors targeting Protein Kinase CK2 (formerly Casein Kinase II), a crucial serine/threonine kinase implicated in a multitude of cellular processes and a prominent target in oncology. While the initial focus of this report was the compound CK2-IN-8, our investigation revealed it to be a significantly weak inhibitor, making it unsuitable for an in-depth mechanistic analysis.
Therefore, this guide first presents the available data on this compound for completeness. Subsequently, it transitions to a comprehensive overview of the potent, selective, and clinically evaluated CK2 inhibitor, CX-4945 (Silmitasertib) . This guide will serve as a thorough resource on its biochemical properties, cellular effects, and impact on key signaling pathways, complete with detailed experimental protocols and pathway visualizations.
Initial Investigation: The Case of this compound
This compound, also identified as compound 5c in the scientific literature, is a substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acid.[1][2][3] Biochemical screening has demonstrated that this compound is a very weak inhibitor of human protein kinase CK2.
Quantitative Data for this compound
The inhibitory activity of this compound was determined through in vitro kinase assays.
| Compound Name | CAS Number | Target Kinase | IC50 (μM) | Reference |
| This compound | 442571-27-9 | Human CK2 | > 33 | [1][2][3] |
Note: An IC50 value greater than 33 μM indicates a lack of significant inhibitory activity at tested concentrations. Due to this low potency, further detailed mechanistic studies on this compound have not been published.
Experimental Protocol: In Vitro CK2 Kinase Assay (for Thienopyrimidine Series)
The following protocol is based on the methodology used to screen the chemical series that included this compound.[3]
Objective: To determine the in vitro inhibitory activity of test compounds against human recombinant CK2.
Materials:
-
Enzyme: Human recombinant CK2 holoenzyme (α2β2).
-
Substrate: Synthetic peptide RRRADDSDDDDD.
-
ATP: Adenosine triphosphate, [γ-33P]ATP.
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 150 mM KCl, 10 mM MgCl2, 1 mM DTT.
-
Test Compounds: Dissolved in DMSO.
-
Phosphocellulose Paper (P81).
-
Scintillation Counter.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, the synthetic peptide substrate, and the human recombinant CK2 enzyme.
-
Add the test compounds (like this compound) at various concentrations. A control reaction with DMSO alone is included.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-33P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 10 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively in a solution of 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity incorporated into the peptide substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
A Potent Alternative: The Mechanism of Action of CX-4945 (Silmitasertib)
Given the limitations of this compound, we now focus on CX-4945, a potent, selective, and orally bioavailable ATP-competitive inhibitor of CK2 that has undergone clinical evaluation.[4] CX-4945 serves as an excellent model for understanding the therapeutic potential and mechanistic intricacies of CK2 inhibition.
Core Mechanism of Action
CX-4945 functions as an ATP-competitive inhibitor .[4] It binds to the ATP-binding pocket of the CK2 catalytic subunits (α and α'), preventing the phosphorylation of CK2 substrates. This action blocks the downstream signaling events that depend on CK2 activity. The presence of a carboxylic acid group is an unusual but beneficial feature for its potent interaction with the CK2 active site.
Quantitative Data for CX-4945
CX-4945 has been extensively characterized in both biochemical and cellular assays.
Table 2.1: Biochemical Activity of CX-4945
| Target | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| Human CK2α | Cell-free | 0.38 | 1 | |
| CK2 (endogenous) | Cell-based (Jurkat) | - | 100 |
Table 2.2: Cellular Antiproliferative Activity of CX-4945
| Cell Line | Cancer Type | EC50 (μM) | Reference |
| BT-474 | Breast Cancer | 1.71 - 20.01 (range across lines) | |
| BxPC-3 | Pancreatic Cancer | ~4 | |
| HuCCT-1 | Cholangiocarcinoma | ~10-20 | [2][5] |
| A2780 | Ovarian Cancer | - | |
| PC3 | Prostate Cancer | - |
Table 2.3: Selectivity Profile of CX-4945
| Kinase | IC50 (nM) (Cell-free) | Note |
| CK2 | 1 | Primary Target |
| Flt3 | 35 | Less potent in cell-based assays |
| Pim1 | 46 | Less potent in cell-based assays |
| CDK1 | 56 | Less potent in cell-based assays |
| DYRK1A | Potent inhibitor | Off-target effect |
| GSK3β | Potent inhibitor | Off-target effect |
CX-4945 is highly selective for CK2, inhibiting only 7 out of 238 other kinases by more than 90% at a concentration of 0.5 μM.
Key Signaling Pathways Modulated by CX-4945
CK2 is a master regulator that phosphorylates hundreds of substrates, thereby influencing numerous signaling pathways critical for cancer cell survival, proliferation, and resistance to apoptosis. CX-4945-mediated inhibition of CK2 leads to the disruption of these pathways.
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. CK2 directly phosphorylates Akt at serine 129 (S129), a non-canonical site that promotes its full activation.
-
CX-4945 Action: By inhibiting CK2, CX-4945 prevents the phosphorylation of Akt at S129. This leads to the dephosphorylation of Akt at its canonical activation sites (S473 and T308), effectively shutting down the PI3K/Akt signaling cascade.[6] This, in turn, inhibits downstream effectors like mTOR, which are crucial for protein synthesis and cell growth.
CK2 promotes cell survival by phosphorylating and inhibiting key components of the apoptotic machinery and by regulating cell cycle progression.
-
CX-4945 Action:
-
Apoptosis Induction: CX-4945 treatment leads to the activation of caspases (caspase-3, -7, and -9) and the cleavage of PARP, which are hallmarks of apoptosis.[2][5]
-
Cell Cycle Arrest: The inhibitor causes an accumulation of cell cycle inhibitors like p21 and p27.[1] This results in cell cycle arrest, typically at the G1 or G2/M phase, depending on the cancer cell type.
-
CK2 is involved in the DNA damage response (DDR) by phosphorylating key repair proteins such as XRCC1 and MDC1.
-
CX-4945 Action: Inhibition of CK2 by CX-4945 impairs the DNA repair process. This sensitizes cancer cells to DNA-damaging agents like cisplatin (B142131) and gemcitabine, providing a strong rationale for combination therapies.
Experimental Protocols with CX-4945
The following are representative protocols for assays commonly used to characterize the effects of CX-4945.
Objective: To determine the effect of CX-4945 on the proliferation of cancer cell lines.
Materials:
-
Cell Lines: e.g., BT-474, BxPC-3, or other cancer cell lines of interest.
-
Culture Medium: Appropriate for the chosen cell line (e.g., RPMI-1640 or DMEM with 10% FBS).
-
CX-4945: Stock solution in DMSO.
-
96-well plates.
-
Cell Viability Reagent: e.g., AlamarBlue, MTT, or CellTiter-Glo.
-
Plate Reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.
-
Prepare serial dilutions of CX-4945 in culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and typically below 0.5%.
-
Remove the overnight culture medium and add the medium containing various concentrations of CX-4945. Include vehicle control (DMSO only) wells.
-
Incubate the plate for a specified period (e.g., 72 or 96 hours) at 37°C in a humidified CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for AlamarBlue/MTT).
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.
Objective: To assess the effect of CX-4945 on the phosphorylation status of key proteins in a signaling pathway (e.g., Akt).
Materials:
-
Cell Line: e.g., HuCCT-1.
-
CX-4945.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Primary Antibodies: e.g., anti-phospho-Akt (S129), anti-total-Akt, anti-phospho-p21 (T145), anti-total-p21, anti-GAPDH (loading control).
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membrane and transfer equipment.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with CX-4945 at desired concentrations (e.g., 5, 10, 20 μM) for a specific duration (e.g., 4, 8, 24 hours).
-
Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Determine protein concentration of the lysates using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with antibodies for total protein and a loading control to ensure equal loading.
Conclusion
While this compound was found to be an ineffective inhibitor of Protein Kinase CK2, the extensive research on potent inhibitors like CX-4945 has provided a deep understanding of the therapeutic potential of targeting this kinase. CX-4945 effectively abrogates pro-survival signaling by inhibiting the PI3K/Akt pathway, induces apoptosis, and causes cell cycle arrest in cancer cells. The detailed protocols and data presented in this guide offer a robust framework for researchers and drug developers working on the characterization of novel CK2 inhibitors and their translation into clinical applications.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Anti-Growth, Anti-Angiogenic, and Pro-Apoptotic Effects by CX-4945, an Inhibitor of Casein Kinase 2, on HuCCT-1 Human Cholangiocarcinoma Cells via Control of Caspase-9/3, DR-4, STAT-3/STAT-5, Mcl-1, eIF-2α, and HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Silmitasertib - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. CX-4945, an orally bioavailable selective inhibitor of protein kinase CK2, inhibits prosurvival and angiogenic signaling and exhibits antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Target of CK2 Inhibitors: A Technical Guide Focused on CX-4945 (Silmitasertib)
Introduction
Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved, constitutively active serine/threonine kinase that plays a crucial role in a vast array of cellular processes, including cell growth, proliferation, survival, and apoptosis.[1][2] Its dysregulation is frequently implicated in various diseases, most notably cancer, making it a prime target for therapeutic intervention.[1] This technical guide provides an in-depth overview of the molecular target of CK2 inhibitors, with a specific focus on the well-characterized, potent, and orally bioavailable inhibitor, CX-4945 (Silmitasertib). While the specific inhibitor "CK2-IN-8" was not identifiable in a comprehensive search of scientific literature, CX-4945 serves as an exemplary model for understanding the mechanism of action, quantitative pharmacology, and cellular effects of highly selective CK2 inhibitors. This document is intended for researchers, scientists, and drug development professionals.
The Primary Target: Protein Kinase CK2
The primary molecular target of CX-4945 and other related inhibitors is the ATP-binding site of the catalytic subunits of the CK2 holoenzyme.[1] The CK2 holoenzyme is typically a tetrameric complex composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[2] CX-4945 acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the CK2α and CK2α' subunits and preventing the phosphorylation of CK2 substrates.[1] This inhibition disrupts the downstream signaling pathways regulated by CK2, ultimately leading to effects such as the induction of apoptosis in cancer cells.
Quantitative Data for CX-4945
The potency and selectivity of a kinase inhibitor are critical parameters in its evaluation. The following tables summarize the key quantitative data for CX-4945.
| Parameter | Value | Target | Reference |
| IC50 | 1 nM | CK2α | [3] |
| IC50 | 1 nM | CK2α' | [3] |
| Ki | 0.38 nM | CK2 | [2] |
| Table 1: In Vitro Potency of CX-4945 against CK2. |
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PC-3 | Prostate Cancer | 4.53 | [4] |
| HCT-116 | Colon Cancer | 3.07 | [4] |
| MCF-7 | Breast Cancer | 7.50 | [4] |
| HT-29 | Colon Cancer | 5.18 | [4] |
| T24 | Bladder Cancer | 6.10 | [4] |
| Table 2: Cellular Proliferation IC50 Values for a potent CK2 inhibitor in various cancer cell lines. Note: The referenced inhibitor is "CK2 inhibitor 2", a compound with a similar potency profile to CX-4945. |
Kinase Selectivity Profile
High selectivity is crucial for minimizing off-target effects. CX-4945 has been profiled against a broad panel of kinases and has demonstrated remarkable selectivity for CK2. However, it's important to note that at higher concentrations, some off-target activity can be observed. One notable off-target is FLT3, which is inhibited by CX-4945 with an IC50 of 46 nM.
| Kinase | IC50 (nM) | Fold Selectivity (vs. CK2α) |
| CK2α | 1 | - |
| FLT3 | 46 | 46 |
| PIM1 | >1000 | >1000 |
| CDK1 | >1000 | >1000 |
| GSK3β | >1000 | >1000 |
| Table 3: Kinase Selectivity Profile of CX-4945. Data is representative and compiled from various sources. |
Signaling Pathways Modulated by CK2 Inhibition
CK2 is a central node in numerous signaling pathways that are critical for cancer cell survival and proliferation. By inhibiting CK2, CX-4945 can modulate these pathways to induce anti-cancer effects.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of CK2 inhibitors.
In Vitro Kinase Assay (ADP-Glo™ Assay)
This assay quantifies the enzymatic activity of CK2 by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant human CK2 enzyme
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
CX-4945 or other CK2 inhibitor
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the CK2 inhibitor in kinase assay buffer.
-
In a 96-well plate, add the CK2 enzyme, the peptide substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used to produce a luminescent signal.
-
Measure the luminescence using a luminometer. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
References
Unraveling the Role of Potent and Selective CK2 Inhibition in Cellular Signaling: A Technical Guide
Disclaimer: The specific inhibitor "CK2-IN-8" was not identifiable in a comprehensive search of publicly available scientific literature and databases. This guide will therefore focus on a well-characterized, potent, and selective inhibitor of Casein Kinase 2 (CK2), CX-4945 (Silmitasertib) , as a representative molecule to explore the role of CK2 inhibition in cell signaling pathways. The principles, experimental methodologies, and affected pathways described herein are broadly applicable to the study of other potent and selective CK2 inhibitors.
Introduction to Casein Kinase 2 (CK2)
Casein Kinase 2 (CK2) is a highly conserved and ubiquitously expressed serine/threonine protein kinase that plays a crucial role in a vast array of cellular processes.[1] It typically exists as a tetrameric complex composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[2] CK2 is considered a constitutively active kinase and is implicated in the regulation of cell proliferation, survival, apoptosis, and inflammation.[3][4] Its dysregulation is frequently associated with various diseases, most notably cancer, making it a compelling therapeutic target.[5][6] CK2 exerts its influence by phosphorylating hundreds of protein substrates, thereby modulating numerous key signaling pathways.[6][7]
CX-4945 (Silmitasertib): A Potent and Selective ATP-Competitive CK2 Inhibitor
CX-4945, also known as Silmitasertib, is a potent, orally bioavailable, and highly selective ATP-competitive inhibitor of the CK2 holoenzyme.[5][8] It binds to the ATP-binding site of the CK2α catalytic subunit, preventing the phosphorylation of CK2 substrates.[5][8] This inhibition disrupts the downstream signaling cascades that are dependent on CK2 activity. CX-4945 has been extensively studied in preclinical models and has advanced into clinical trials for various cancers.[5][9]
Quantitative Data: Inhibitory Potency and Cellular Efficacy
The following tables summarize the key quantitative data for CX-4945 (Silmitasertib) and other representative CK2 inhibitors.
Table 1: In Vitro Inhibitory Activity of Selected CK2 Inhibitors
| Inhibitor | Target | IC50 / Ki | Assay Type |
| CX-4945 (Silmitasertib) | CK2α | IC50: 1 nM | Cell-free kinase assay |
| CK2α' | IC50: 1 nM | Cell-free kinase assay | |
| TBB (4,5,6,7-Tetrabromobenzotriazole) | Rat Liver CK2 | IC50: 0.9 µM | Kinase assay |
| Human Recombinant CK2 | IC50: 1.6 µM | Kinase assay | |
| DMAT (2-dimethylamino-4,5,6,7-tetrabromo-benzimidazole) | CK2 | Ki: 0.04 µM | Kinase assay |
| Ellagic Acid | CK2 | IC50: 0.04 µM | Kinase assay |
Data compiled from multiple sources.[2][10]
Table 2: Cellular Efficacy of CX-4945 (Silmitasertib) in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) |
| Breast Cancer | BT-474 | 1.71-20.01 |
| MDA-MB-231 | 1.71-20.01 | |
| MCF-7 | 1.71-20.01 | |
| Leukemia | Jurkat | 0.1 (endogenous CK2 activity) |
| CLL | < 1 |
Data represents the concentration required to inhibit cell viability or proliferation by 50%.[11]
Core Signaling Pathways Modulated by CK2 Inhibition
Inhibition of CK2 by compounds like CX-4945 leads to the modulation of several critical cell signaling pathways that are fundamental to cancer cell survival and proliferation.
PI3K/Akt/mTOR Pathway
CK2 positively regulates the PI3K/Akt/mTOR pathway at multiple levels.[6] It can directly phosphorylate Akt at Ser129, promoting its activation.[6] Furthermore, CK2 can phosphorylate and inhibit the tumor suppressor PTEN, a negative regulator of the PI3K pathway.[6] Inhibition of CK2 therefore leads to decreased Akt and mTOR signaling, resulting in reduced cell growth and proliferation.[12][13]
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. CK2 can phosphorylate several components of the NF-κB pathway, including IκBα and the p65 subunit of NF-κB, leading to its activation.[6][12] By inhibiting CK2, the degradation of IκBα is reduced, and the transcriptional activity of NF-κB is suppressed, leading to apoptosis and decreased inflammation.[12]
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. CK2 can phosphorylate β-catenin, which enhances its stability and promotes its nuclear translocation and transcriptional activity.[3] Inhibition of CK2 leads to the degradation of β-catenin, thereby suppressing Wnt signaling.[3]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of CK2 inhibition. The following are key experimental protocols.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell line of interest
-
Complete culture medium
-
CK2 inhibitor (e.g., CX-4945)
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidic isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[11]
-
Inhibitor Treatment: Treat cells with a serial dilution of the CK2 inhibitor (e.g., 0.01 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).[11]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[11]
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using graphing software.[11]
Western Blot Analysis for Phospho-Protein Levels
This protocol is used to assess the phosphorylation status of CK2 downstream targets.
Materials:
-
Cell lysate from treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser129), anti-Akt, anti-phospho-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cells in RIPA buffer and determine protein concentration.[11]
-
SDS-PAGE: Denature equal amounts of protein and separate by SDS-PAGE.[11]
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).
Experimental Workflow for Cross-Validating CK2 Inhibitor Effects
To ensure that the observed cellular effects are specifically due to the inhibition of CK2, it is crucial to cross-validate the results from pharmacological inhibition with genetic knockdown techniques like siRNA.
Conclusion
The inhibition of Casein Kinase 2 with potent and selective small molecules like CX-4945 (Silmitasertib) provides a powerful tool to dissect its multifaceted role in cell signaling. By disrupting key oncogenic pathways such as PI3K/Akt/mTOR, NF-κB, and Wnt/β-catenin, CK2 inhibitors induce anti-proliferative and pro-apoptotic effects in cancer cells. The combination of quantitative biochemical and cellular assays with robust experimental design, including cross-validation with genetic approaches, is essential for accurately defining the therapeutic potential of targeting this master kinase. This technical guide provides a foundational framework for researchers and drug development professionals to explore the intricate role of CK2 in cellular signaling and to advance the development of novel therapeutics targeting this critical enzyme.
References
- 1. Protein kinase CK2: structure, regulation and role in cellular decisions of life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CK2 Inhibitors Targeting Inside and Outside the Catalytic Box [mdpi.com]
- 3. Protein Kinase CK2 Inhibition Represents a Pharmacological Chance for the Treatment of Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchem.org.ua [medchem.org.ua]
- 8. pubs.acs.org [pubs.acs.org]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Protein Kinase 2 (CK2) Controls CD8+ T-cell Effector and Memory Function during Infection - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of CK2-IN-8 and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of the protein kinase CK2 inhibitor CK2-IN-8 and its analogs. CK2 is a constitutively active serine/threonine kinase that is implicated in a variety of cellular processes, including cell growth, proliferation, and apoptosis. Its dysregulation has been linked to various diseases, most notably cancer, making it a prime target for therapeutic intervention. This document summarizes the available quantitative data, details key experimental protocols, and provides visual representations of relevant biological pathways and experimental workflows.
Quantitative Structure-Activity Relationship Data
While a comprehensive quantitative structure-activity relationship (SAR) table for a wide array of this compound analogs is not publicly available in the literature, data for the parent compound and the clinical candidate CX-4945 (also known as Silmitasertib) provide a foundational understanding. This compound belongs to the 5-(3-chlorophenylamino)benzo[c][1][2]naphthyridine-8-carboxylic acid series of compounds.
| Compound ID | Structure | R Group (Position) | CK2 Inhibition (IC50/Ki) | Notes |
| This compound (compound 5c) | (Structure not explicitly provided in search results) | - | >33 µM | A less potent analog in the series. |
| CX-4945 (compound 25n) | 5-(3-Chlorophenylamino)benzo[c][1][2]naphthyridine-8-carboxylic acid | - | Ki = 0.38 nM; IC50 = 1 nM | First-in-class, orally bioavailable inhibitor that entered clinical trials.[1][2][3] |
Qualitative SAR Summary for the 5-(3-Chlorophenylamino)benzo[c][1][2]naphthyridine-8-carboxylic Acid Series:
The development of the potent CK2 inhibitor CX-4945 was the result of systematic optimization of a lead compound.[1][3] The high affinity of CX-4945 for the CK2 active site is attributed to a combination of factors:
-
Hydrophobic Interactions: The aromatic rings of the core structure and the 3-chlorophenyl group engage in hydrophobic interactions within the ATP-binding pocket.
-
Ionic Bridge: The carboxylic acid at the 8-position forms a crucial ionic bridge with a lysine (B10760008) residue (Lys68) in the active site.[1][3]
-
Hydrogen Bonding: The molecule forms hydrogen bonds with the hinge region of the kinase, a common feature of ATP-competitive inhibitors.[1][3]
The significantly lower potency of this compound (>33 µM) compared to CX-4945 (Ki = 0.38 nM) highlights the steep structure-activity relationship within this chemical series. Modifications to the core scaffold, the nature and position of substituents on the phenylamino (B1219803) ring, and the properties of the acidic group at position 8 all dramatically influence inhibitory activity.
Key Experimental Protocols
The evaluation of CK2 inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and cellular effects.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of CK2.
Materials:
-
Recombinant human CK2 enzyme
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
Test compounds (e.g., this compound and analogs) dissolved in DMSO
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)
-
Kinase assay buffer
-
96-well plates
-
(If using radiolabeled ATP) P81 phosphocellulose paper and scintillation counter
-
(If using ADP-Glo™) ADP-Glo™ Kinase Assay kit (Promega) and a luminometer
Procedure (ADP-Glo™ Assay):
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
In a 96-well plate, add the recombinant CK2 enzyme, the peptide substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of CK2 inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., HCT116, PC-3)
-
96-well cell culture plates
-
Complete culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Western Blotting
This technique is used to detect changes in the phosphorylation status of CK2 substrates and downstream signaling proteins in cells treated with CK2 inhibitors.
Materials:
-
Cancer cells
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser129), anti-total Akt, anti-PARP, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with the test compounds at various concentrations and for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with a primary antibody overnight.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. Analyze the changes in protein phosphorylation or cleavage.
Visualizations
CK2 Signaling Pathway
Caption: Key signaling pathways modulated by Protein Kinase CK2.
Experimental Workflow for CK2 Inhibitor Evaluation
Caption: General workflow for the preclinical evaluation of CK2 inhibitors.
Logical SAR Relationships for the Benzonaphthyridine Series
Caption: Key structural determinants for the potency of benzonaphthyridine CK2 inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Probe CX-4945 | Chemical Probes Portal [chemicalprobes.org]
- 3. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pro-Apoptotic Effects of Protein Kinase CK2 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Kinase CK2 is a constitutively active serine/threonine kinase that plays a pivotal role in promoting cell growth, proliferation, and suppression of apoptosis. Its overexpression is a common feature in a multitude of cancer types, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the molecular mechanisms underlying the pro-apoptotic effects of CK2 inhibition. While specific data for a compound designated "CK2-IN-8" is not publicly available, this document will leverage findings from studies on well-characterized CK2 inhibitors, such as CX-4945 (Silmitasertib) and 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole (DRB), to illustrate the core principles and methodologies relevant to the study of CK2 inhibition in apoptosis. This guide will detail the key signaling pathways modulated by CK2, present quantitative data from relevant studies in structured tables, and provide detailed experimental protocols for assessing apoptosis in response to CK2 inhibition.
Introduction: The Role of CK2 in Apoptosis Suppression
Protein Kinase CK2 is a key regulator of cellular homeostasis, and its anti-apoptotic functions are multifaceted. CK2 is known to phosphorylate and regulate a wide array of substrates involved in both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1] By phosphorylating key proteins, CK2 can inactivate pro-apoptotic factors and enhance the function of anti-apoptotic proteins, thereby creating a cellular environment that is resistant to programmed cell death.[1][2] Inhibition of CK2, therefore, represents a promising strategy to sensitize cancer cells to apoptosis.
CK2's anti-apoptotic signaling is achieved through several mechanisms, including:
-
Phosphorylation and inactivation of pro-apoptotic proteins: CK2 can directly phosphorylate and inhibit the function of proteins like Bid, preventing its cleavage by caspase-8 and subsequent translocation to the mitochondria.[2][3]
-
Activation of pro-survival signaling pathways: CK2 is known to potentiate the activity of major pro-survival pathways such as the PI3K/Akt/mTOR and NF-κB pathways.[4][5][6]
-
Regulation of caspase activity: CK2 can phosphorylate and inhibit the activity of caspases, the key executioners of apoptosis.[3] It can also enhance the function of caspase inhibitors like ARC (Apoptosis Repressor with Caspase Recruitment Domain).[2]
Signaling Pathways Modulated by CK2 Inhibition
The pro-apoptotic effects of CK2 inhibitors stem from their ability to disrupt the pro-survival signaling networks orchestrated by CK2.
The Extrinsic Apoptotic Pathway
The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of caspase-8. CK2 has been shown to uncouple caspase-8 activation from the cleavage of its substrate Bid, a crucial step for amplifying the apoptotic signal through the mitochondrial pathway.[2][7][8] Inhibition of CK2 removes this block, allowing for efficient Bid cleavage and subsequent induction of apoptosis.
The Intrinsic (Mitochondrial) Apoptotic Pathway
The intrinsic pathway is a critical mediator of apoptosis induced by various cellular stresses. CK2 inhibition has been shown to impact this pathway at multiple levels. Studies have demonstrated that inhibiting CK2 can lead to a rapid decrease in the mitochondrial membrane potential (Δψm), a key event in the initiation of apoptosis.[9] Furthermore, CK2 inhibition can alter the balance of pro- and anti-apoptotic Bcl-2 family proteins, favoring the release of cytochrome c from the mitochondria and subsequent caspase activation.[10]
Quantitative Data on the Apoptotic Effects of CK2 Inhibition
The following tables summarize quantitative data from studies on the well-characterized CK2 inhibitors, CX-4945 and DRB, demonstrating their pro-apoptotic effects in various cancer cell lines.
Table 1: Induction of Apoptosis by CX-4945 in Cholangiocarcinoma Cells [10]
| Cell Line | Treatment (CX-4945) | Early Apoptosis (%) (Annexin V+/PI-) | Late Apoptosis (%) (Annexin V+/PI+) |
| TFK-1 | Control | 2.1 | 3.5 |
| 5 µM | 10.3 | 15.7 | |
| 15 µM | 25.8 | 30.1 | |
| SSP-25 | Control | 1.8 | 2.9 |
| 5 µM | 8.9 | 12.4 | |
| 15 µM | 21.5 | 28.7 |
Table 2: Effect of DRB on Apoptosis Induction in Breast Cancer Cells [11]
| Cell Line | Treatment (DRB) | Annexin V Positive Cells (%) |
| MCF-7 | Control | ~5 |
| 25 µM | ~20 | |
| 50 µM | ~40 | |
| T-47D | Control | ~3 |
| 25 µM | ~15 | |
| 50 µM | ~35 |
Table 3: Caspase Activation Following CK2 Inhibition [10]
| Cell Line | Treatment (CX-4945) | Cleaved Caspase-3 (Fold Change) | Cleaved PARP (Fold Change) |
| TFK-1 | 5 µM | ~2.5 | ~2.0 |
| 15 µM | ~4.0 | ~3.5 | |
| SSP-25 | 5 µM | ~2.0 | ~1.8 |
| 15 µM | ~3.5 | ~3.0 |
Experimental Protocols
This section details common methodologies used to assess the apoptotic effects of CK2 inhibitors.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This is a widely used flow cytometry-based assay to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with the CK2 inhibitor at various concentrations and for different time points. Include both untreated and positive controls.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Also, collect the culture medium to include any detached apoptotic cells.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution (100 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.
Western Blot Analysis for Apoptotic Markers
This technique is used to detect the expression levels of key proteins involved in the apoptotic cascade.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.
Protocol:
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
Inhibition of Protein Kinase CK2 represents a viable and promising strategy for inducing apoptosis in cancer cells. By disrupting the intricate network of pro-survival signals maintained by CK2, small molecule inhibitors can effectively sensitize malignant cells to programmed cell death. The methodologies and data presented in this guide, derived from studies on well-characterized CK2 inhibitors, provide a solid foundation for researchers and drug development professionals working to advance CK2-targeted therapies. Further investigation into the specific effects of novel CK2 inhibitors will continue to refine our understanding of this critical anti-cancer target.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.biologists.com [journals.biologists.com]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. Protein kinase CK2 inhibition induces cell death via early impact on mitochondrial function* - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Casein Kinase 2 Inhibitor CX-4945 Promotes Cholangiocarcinoma Cell Death Through PLK1 | Anticancer Research [ar.iiarjournals.org]
- 11. 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) induces apoptosis in breast cancer cells through inhibiting of Mcl-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Protein Kinase CK2 Inhibition on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved and ubiquitously expressed serine/threonine kinase that plays a pivotal role in a vast array of cellular processes, including cell growth, proliferation, and survival.[1] Composed of two catalytic (α and/or α') and two regulatory (β) subunits, CK2 is considered a constitutively active enzyme and is implicated in the phosphorylation of over 300 substrates, positioning it as a master regulator of cellular function.[1][2] Dysregulation of CK2 activity is frequently associated with various diseases, particularly cancer, where it promotes tumorigenesis by enhancing cell proliferation and inhibiting apoptosis.[1][3] This central role in cell cycle control and survival has made CK2 an attractive therapeutic target.
This technical guide provides an in-depth overview of the impact of CK2 inhibition on cell cycle progression, with a focus on the well-characterized inhibitor, Silmitasertib (CX-4945). While the prompt specified "CK2-IN-8," CX-4945 is the most extensively studied and clinically advanced CK2 inhibitor, providing a robust dataset for understanding the effects of targeting this kinase.[4][5] This document will detail the mechanism of action of CK2 inhibitors, present quantitative data on their effects on cell cycle distribution, outline key experimental protocols, and visualize the intricate signaling pathways involved.
Mechanism of Action of CK2 Inhibitors
The majority of small molecule CK2 inhibitors, including Silmitasertib (CX-4945), function as ATP-competitive antagonists.[1] They bind to the ATP-binding pocket within the catalytic CK2α subunit, thereby preventing the transfer of a phosphate (B84403) group from ATP to CK2's numerous downstream substrates.[1][4] By blocking the kinase activity of CK2, these inhibitors disrupt the signaling pathways that are dependent on CK2-mediated phosphorylation, ultimately affecting cell cycle progression, apoptosis, and DNA repair.[1]
Impact on Cell Cycle Progression
Protein Kinase CK2 is essential for the progression of the cell cycle through both the G1/S and G2/M transitions.[6][7] Inhibition of CK2 has been shown to induce cell cycle arrest, primarily at the G2/M phase, and in some cell types, at the G1 phase.[3][8] This arrest is a consequence of the disruption of the normal phosphorylation status of key cell cycle regulatory proteins. For instance, treatment with CK2 inhibitors can lead to reduced phosphorylation of p21 (T145) and increased total levels of the cyclin-dependent kinase inhibitors p21 and p27.[8]
Quantitative Analysis of Cell Cycle Arrest
The following table summarizes the quantitative effect of the CK2 inhibitor Silmitasertib (CX-4945) on the cell cycle distribution of DLD-1 colorectal cancer cells over time. The data clearly demonstrates a time-dependent increase in the percentage of cells arrested in the G2/M phase of the cell cycle following treatment with the inhibitor.
| Treatment Time | Cell Cycle Phase | Control (%) | Silmitasertib (25 µM) (%) |
| 16 hours | Sub-G0 | 2.1 | 3.5 |
| G0/G1 | 60.3 | 52.1 | |
| G2/M | 24.5 | 30.2 | |
| 24 hours | Sub-G0 | 2.5 | 4.1 |
| G0/G1 | 58.7 | 45.3 | |
| G2/M | 26.1 | 38.6 | |
| 48 hours | Sub-G0 | 3.2 | 8.9 |
| G0/G1 | 55.4 | 30.7 | |
| G2/M | 28.9 | 45.8 |
Data adapted from a study on DLD-1 colorectal cancer cells.
Key Signaling Pathways Modulated by CK2 in Cell Cycle Control
CK2 is a central node in several signaling pathways that are critical for cell cycle regulation. Inhibition of CK2 can therefore have far-reaching effects on cellular proliferation.
PI3K/Akt/mTOR Pathway
CK2 directly phosphorylates and activates Akt, a key component of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and proliferation.[9] By inhibiting CK2, the activation of Akt is reduced, leading to downstream effects that can contribute to cell cycle arrest.
Caption: CK2's role in the PI3K/Akt/mTOR signaling pathway.
NF-κB Pathway
CK2 can phosphorylate the RelA/p65 subunit of NF-κB, leading to its activation.[9] The NF-κB pathway is involved in the transcription of genes that promote cell survival and proliferation. Inhibition of CK2 can therefore suppress NF-κB-mediated gene expression.
Caption: CK2-mediated activation of the NF-κB signaling pathway.
Wnt/β-catenin Pathway
CK2 can phosphorylate β-catenin, a key transcriptional co-factor in the Wnt signaling pathway, leading to its stabilization and increased transcriptional activity of genes involved in cell proliferation.
Caption: CK2's influence on the Wnt/β-catenin signaling pathway.
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry.
Materials:
-
Cells of interest
-
CK2 inhibitor (e.g., Silmitasertib/CX-4945)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of the CK2 inhibitor or vehicle control (e.g., DMSO) for the specified time points (e.g., 16, 24, 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them. Combine all cells and centrifuge to form a pellet.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Experimental workflow for cell cycle analysis.
Western Blotting for Cell Cycle-Related Proteins
This protocol describes the detection of key cell cycle regulatory proteins by Western blotting following CK2 inhibitor treatment.
Materials:
-
Treated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p21, anti-p27, anti-cyclin B1, anti-phospho-Akt (S129), anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
Conclusion
The inhibition of Protein Kinase CK2 presents a compelling strategy for intervening in the cell cycle progression of rapidly proliferating cells, particularly in the context of cancer. As demonstrated, CK2 inhibitors like Silmitasertib (CX-4945) effectively induce cell cycle arrest, primarily at the G2/M checkpoint, by disrupting key signaling pathways that govern cell growth and division. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting CK2. A thorough understanding of the molecular mechanisms underlying the effects of CK2 inhibition on the cell cycle is crucial for the continued development of novel and effective therapeutic interventions.
References
- 1. The cdk2 kinase is required for the G1-to-S transition in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Focus on Molecules: Protein kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Protein Kinase CK2 Suppresses Pro-survival Signaling Pathways and Growth of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silmitasertib - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Casein kinase II is required for cell cycle progression during G1 and G2/M in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The regulatory beta-subunit of protein kinase CK2 regulates cell-cycle progression at the onset of mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. mdpi.com [mdpi.com]
Understanding the Pharmacokinetics of CK2 Inhibitors: A Technical Guide
Disclaimer: Publicly available pharmacokinetic data for the specific inhibitor CK2-IN-8 is limited. Due to this, the following guide utilizes the well-characterized and clinically evaluated CK2 inhibitor, CX-4945 (Silmitasertib) , as a representative molecule to provide an in-depth understanding of the pharmacokinetic profile of a potent casein kinase 2 inhibitor. This information is intended for researchers, scientists, and drug development professionals.
Introduction to CK2 and its Inhibition
Casein Kinase 2 (CK2) is a serine/threonine kinase that is ubiquitously expressed and constitutively active in eukaryotic cells. It plays a crucial role in a wide array of cellular processes, including cell growth, proliferation, and survival. Dysregulation of CK2 activity has been implicated in various diseases, most notably cancer, making it an attractive target for therapeutic intervention. Small molecule inhibitors of CK2, such as CX-4945, have shown promise in preclinical and clinical studies. A thorough understanding of their pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—is paramount for their successful development as therapeutic agents.
Pharmacokinetic Profile of CX-4945 (Silmitasertib)
CX-4945 is a potent and selective, orally bioavailable ATP-competitive inhibitor of CK2.[1] Its pharmacokinetic properties have been evaluated in various preclinical models.
Data Presentation
The following tables summarize the key in vitro and in vivo pharmacokinetic parameters for CX-4945.
Table 1: In Vitro ADME Profile of CX-4945
| Parameter | Species | System | Result | Citation |
| Metabolic Stability | Human, Rat | Liver Microsomes | High stability | [1] |
| CYP450 Inhibition (at 10 µM) | Human | Recombinant Enzymes | Low inhibition (<10%) for CYP1A2, 2C19, 3A4. Considerable inhibition (~70%) for CYP2C9, 2D6. | [1] |
| Cell Permeability | Canine | MDCK Cells | High (>10 x 10⁻⁶ cm/s) | [1] |
| Plasma Protein Binding | Rat | Plasma | >98% | [1] |
Table 2: In Vivo Pharmacokinetic Parameters of CX-4945 in Rats
| Parameter | Route of Administration | Value | Citation |
| Volume of Distribution (Vss) | Intravenous | 1.39 L/kg | [1] |
| Clearance (CL) | Intravenous | 0.08 L/kg/h | [1] |
| Oral Bioavailability (F) | Oral | >70% | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of pharmacokinetic properties. Below are representative protocols for key experiments.
In Vitro Metabolic Stability Assay
Objective: To determine the rate at which a compound is metabolized by liver enzymes.
Methodology:
-
Preparation: Rat or human liver microsomes are thawed and diluted in a phosphate (B84403) buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL. The test compound (e.g., CX-4945) is added to the microsomal suspension at a final concentration of 1 µM.
-
Incubation: The reaction is initiated by the addition of NADPH, a necessary cofactor for many metabolic enzymes, and the mixture is incubated at 37°C.
-
Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.
-
Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time, and the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.
Caco-2 Permeability Assay
Objective: To assess the potential for oral absorption of a compound by measuring its transport across a monolayer of human intestinal cells.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable membrane supports in a transwell plate and cultured for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment (Apical to Basolateral): The test compound is added to the apical (AP or upper) chamber, which represents the intestinal lumen. At various time points, samples are taken from the basolateral (BL or lower) chamber, representing the bloodstream.
-
Transport Experiment (Basolateral to Apical): To assess efflux, the compound is added to the basolateral chamber, and samples are taken from the apical chamber.
-
Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests that the compound is a substrate for efflux transporters.
Plasma Protein Binding Assay (Equilibrium Dialysis)
Objective: To determine the fraction of a compound that is bound to plasma proteins.
Methodology:
-
Apparatus Setup: A rapid equilibrium dialysis (RED) device is used, which consists of two chambers separated by a semi-permeable membrane that allows the passage of small molecules but not proteins.
-
Sample Preparation: The test compound is added to plasma (e.g., rat plasma).
-
Dialysis: The plasma containing the compound is placed in one chamber, and a protein-free buffer solution (phosphate-buffered saline) is placed in the other chamber. The device is then incubated at 37°C with gentle shaking to allow the unbound compound to diffuse across the membrane and reach equilibrium.
-
Sampling: After equilibrium is reached (typically after 4-6 hours), samples are taken from both the plasma and the buffer chambers.
-
Analysis: The concentration of the compound in both samples is measured by LC-MS/MS.
-
Data Analysis: The percentage of the compound bound to plasma proteins is calculated based on the difference in concentrations between the two chambers.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of a compound after administration to a living organism.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Dosing:
-
Intravenous (IV) Administration: The compound is formulated in a suitable vehicle and administered as a bolus dose into the tail vein.
-
Oral (PO) Administration: The compound is administered by oral gavage.
-
-
Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at multiple time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: The blood samples are centrifuged to separate the plasma.
-
Bioanalysis: The concentration of the compound in the plasma samples is determined by LC-MS/MS.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vss), half-life (t½), and for oral administration, the area under the curve (AUC) and bioavailability (F).
Visualizations
CK2 Signaling Pathway
The following diagram illustrates the central role of CK2 in various cellular signaling pathways that are often dysregulated in cancer.
Caption: Overview of key signaling pathways regulated by CK2.
Experimental Workflow for Pharmacokinetic Studies
This diagram outlines the general workflow for conducting in vitro and in vivo pharmacokinetic studies of a drug candidate.
Caption: General workflow for preclinical pharmacokinetic evaluation.
References
Methodological & Application
Application Notes and Protocols for In Vitro Kinase Assay Using a Potent CK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casein Kinase 2 (CK2) is a highly conserved and ubiquitously expressed serine/threonine kinase that plays a crucial role in a wide array of cellular processes.[1] It is a constitutively active enzyme, typically found as a tetrameric complex composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[1][2] CK2 is implicated in the regulation of cell proliferation, survival, and apoptosis, making it a significant target in drug discovery, particularly in oncology.[1] Dysregulation of CK2 activity has been linked to various diseases, including cancer, where it often promotes tumorigenesis by enhancing cell proliferation and suppressing apoptosis.[1]
This document provides a detailed protocol for conducting an in vitro kinase assay to evaluate the potency and selectivity of a potent and selective ATP-competitive inhibitor of CK2. The provided methodologies are designed to be a comprehensive guide for researchers in academic and industrial settings.
Mechanism of Action of ATP-Competitive CK2 Inhibitors
Most small molecule inhibitors of CK2, including the compound referenced in this protocol, function as ATP-competitive antagonists. These inhibitors are designed to bind to the ATP-binding pocket of the CK2α subunit.[1] This binding action prevents ATP from accessing its binding site, thereby inhibiting the phosphorylation of CK2 substrates.[1] By blocking the catalytic activity of CK2, these inhibitors disrupt the downstream signaling pathways that are dependent on CK2, which can lead to the induction of apoptosis in cancer cells and the inhibition of tumor growth.[1]
Signaling Pathways Involving CK2
CK2 is a central regulator of multiple signaling pathways that are critical for cell growth and survival. Its inhibition can have a significant impact on cellular function. Key pathways influenced by CK2 include:
-
PI3K/AKT/mTOR Pathway: CK2 can directly phosphorylate and activate Akt, a key component of this pro-survival signaling cascade.[3][4]
-
NF-κB Pathway: CK2 is known to phosphorylate components of the NF-κB signaling pathway, promoting its activation and contributing to cell survival and inflammation.[3]
-
JAK/STAT Pathway: CK2 can modulate the activity of the JAK/STAT pathway, which is crucial for cytokine signaling and cell proliferation.[3]
Below is a diagram illustrating the central role of CK2 in these signaling cascades.
References
Application Notes and Protocols for CK2-IN-8 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase CK2 (formerly Casein Kinase II) is a serine/threonine kinase that is frequently overexpressed in a multitude of human cancers. Its role in promoting cell proliferation, suppressing apoptosis, and modulating key oncogenic signaling pathways, such as the Wnt/β-catenin pathway, has established it as a compelling target for cancer therapy. CK2-IN-8 is a potent and selective inhibitor of CK2, belonging to the pyrazolo[1,5-a]pyrimidine (B1248293) class of compounds. These application notes provide detailed protocols for the use of a this compound analog in mouse xenograft models to evaluate its anti-tumor efficacy.
Mechanism of Action and Signaling Pathway
CK2 is a constitutively active kinase that phosphorylates a wide array of substrates involved in cell growth and survival. In the context of cancer, particularly in colorectal carcinomas, CK2 has been shown to regulate the Wnt/β-catenin signaling pathway.[1] Inhibition of CK2 can lead to a decrease in the phosphorylation of key pathway components, resulting in the destabilization of β-catenin and subsequent downregulation of Wnt target genes that drive tumor progression.
Below is a diagram illustrating the role of CK2 in the Wnt/β-catenin signaling pathway and the point of intervention for a CK2 inhibitor.
Caption: CK2 in the Wnt/β-catenin signaling pathway.
Data Presentation: In Vivo Efficacy of a this compound Analog
The following tables summarize the in vivo efficacy of a pyrazolo[1,5-a]pyrimidine-based CK2 inhibitor, referred to here as this compound Analog, in various colorectal cancer xenograft models.
Table 1: Anti-Tumor Activity in Colorectal Cancer Xenograft Models
| Cell Line | Mouse Strain | Treatment | Dosage | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| DLD-1 (APCmut) | Nude | This compound Analog (Compound 2) | 10 mg/kg | Oral (PO), single dose | Limited | [1] |
| HCT-116 | Nude | This compound Analog (Compound 7h) | 10 mg/kg | Oral (PO), daily | Significant | [1] |
| SW-620 | Nude | This compound Analog (Compound 7h) | 10 mg/kg | Oral (PO), daily | Significant | [1] |
Table 2: Pharmacodynamic Marker Modulation
| Cell Line | Treatment | Dosage | Time Point | Biomarker | Change | Reference |
| DLD-1/AKT1 overexpressing | This compound Analog (Compound 2) | 10 mg/kg (PO) | 8 hours | Wnt-mediated luciferase transcription | 20% inhibition | [1] |
| HCT-116 | This compound Analog (Compound 7h) | 10 mg/kg (PO) | Not Specified | pAKT(S129) | Reduction | [1] |
| HCT-116 | This compound Analog (Compound 7h) | 10 mg/kg (PO) | Not Specified | β-catenin | Reduction | [1] |
| SW-620 | This compound Analog (Compound 7h) | 10 mg/kg (PO) | Not Specified | pAKT(S129) | Reduction | [1] |
| SW-620 | This compound Analog (Compound 7h) | 10 mg/kg (PO) | Not Specified | β-catenin | Reduction | [1] |
Experimental Protocols
A generalized workflow for a subcutaneous xenograft study is depicted below.
Caption: General workflow for a subcutaneous xenograft study.
Protocol 1: Subcutaneous Xenograft Model
1. Cell Culture and Preparation:
-
Culture human colorectal cancer cells (e.g., HCT-116, SW-620) in the recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during the exponential growth phase.
-
Wash cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.
2. Animal Handling and Tumor Inoculation:
-
Use female athymic nude mice (6-8 weeks old).
-
Allow mice to acclimatize for at least one week before the study begins.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumors with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound 10 mg/kg).
4. Drug Formulation and Administration:
-
Vehicle Preparation: Prepare a suitable vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in sterile water).
-
This compound Formulation: Suspend the this compound analog powder in the vehicle to achieve the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse receiving 200 µL).
-
Administration: Administer the formulated this compound analog or vehicle orally (PO) to the respective treatment groups once daily.
5. Efficacy and Toxicity Assessment:
-
Continue to monitor tumor volume and body weight 2-3 times per week.
-
Observe the animals daily for any signs of toxicity (e.g., changes in behavior, weight loss, ruffled fur).
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specified duration of treatment (e.g., 21 days).
6. Data Analysis:
-
Calculate the mean tumor volume ± SEM for each treatment group over time.
-
Determine the percentage of tumor growth inhibition (% TGI) at the end of the study.
-
Statistically analyze the differences in tumor volume between the treatment and control groups (e.g., using a Student's t-test or ANOVA).
Protocol 2: Pharmacodynamic (PD) Marker Analysis
1. Tissue Collection:
-
At the end of the efficacy study, or in a separate satellite group of mice, euthanize the animals at a specified time point after the final dose (e.g., 4-8 hours).
-
Excise the tumors and immediately snap-freeze them in liquid nitrogen or fix them in formalin.
2. Western Blot Analysis:
-
Homogenize the frozen tumor samples and extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membranes with primary antibodies against pAKT(S129), total AKT, β-catenin, and a loading control (e.g., β-actin).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Quantify band intensities to determine the relative levels of the target proteins.
3. Immunohistochemistry (IHC):
-
Process formalin-fixed, paraffin-embedded tumor sections.
-
Perform antigen retrieval and block endogenous peroxidases.
-
Incubate sections with primary antibodies against relevant biomarkers.
-
Use a suitable detection system and counterstain with hematoxylin.
-
Image the slides and perform semi-quantitative or quantitative analysis of protein expression and localization.
Conclusion
The provided protocols and data serve as a comprehensive guide for the preclinical evaluation of this compound and its analogs in mouse xenograft models. These studies are crucial for establishing the in vivo efficacy, understanding the mechanism of action, and assessing the safety profile of novel CK2 inhibitors, thereby facilitating their translation into clinical development.
References
CK2-IN-8: Recommended Solvents and Detailed Application Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and protocols for the use of CK2-IN-8, a potent inhibitor of Casein Kinase 2 (CK2). It includes detailed information on recommended solvents, preparation of stock solutions, and methodologies for key in vitro and in vivo experiments.
Introduction to this compound
Casein Kinase 2 (CK2) is a ubiquitously expressed serine/threonine kinase that plays a crucial role in various cellular processes, including cell growth, proliferation, and survival. Its dysregulation is implicated in the pathogenesis of numerous diseases, particularly cancer, making it an attractive target for therapeutic intervention. This compound is a small molecule inhibitor designed to target CK2, offering a valuable tool for studying its biological functions and for potential therapeutic development.
Recommended Solvent and Solubility
The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO) .
Solubility Data:
| Solvent | Maximum Solubility | Preparation Notes |
| DMSO | 50 mg/mL (127.28 mM) | Sonication and heating to 60°C are recommended to facilitate dissolution[1]. |
Note on Solvent Usage in Cell Culture:
For in vitro cell-based assays, it is crucial to minimize the final concentration of DMSO in the culture medium to avoid solvent-induced cytotoxicity. The final DMSO concentration should ideally be kept below 0.1%, and generally not exceed 0.5%[2][3][4][5]. A vehicle control (medium with the same final concentration of DMSO as the highest concentration of the inhibitor) should always be included in experiments.
In Vitro Application Notes and Protocols
Preparation of Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous/sterile DMSO
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
Protocol:
-
Stock Solution (e.g., 10 mM):
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Aseptically weigh the required amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
To aid dissolution, sonicate the solution and/or gently warm it to 60°C[1].
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
-
Working Solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your assay.
-
Ensure the final DMSO concentration in the highest concentration of your working solution does not exceed a non-toxic level for your specific cell line (typically ≤ 0.5%)[2][3].
-
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan (B1609692) solubilization)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound.
-
Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
-
Experimental Workflow for In Vitro Cell Viability Assay
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. CK2/ERK8-IN-1 [sobekbio.com]
- 4. Activity of protein kinase CK2 uncouples Bid cleavage from caspase-8 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal structure of human protein kinase CK2: insights into basic properties of the CK2 holoenzyme | The EMBO Journal [link.springer.com]
Application of CK2-IN-8 in Cancer Cell Lines: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase CK2 (formerly Casein Kinase II) is a ubiquitously expressed serine/threonine kinase that plays a critical role in a myriad of cellular processes, including cell cycle progression, proliferation, and apoptosis.[1][2] Elevated CK2 activity is a common feature in a wide range of human cancers, where it contributes to tumorigenesis by promoting cell growth and suppressing programmed cell death.[1][3] This has positioned CK2 as a promising therapeutic target for cancer treatment. CK2-IN-8 is a compound identified as an inhibitor of CK2. This document provides a comprehensive guide for researchers to evaluate the efficacy and mechanism of action of this compound and other novel CK2 inhibitors in cancer cell lines.
While extensive data on the specific effects of this compound in various cancer cell lines are not widely available, with a reported IC50 >33 μM suggesting low potency, the following protocols and data tables for well-characterized CK2 inhibitors such as CX-4945 (Silmitasertib) and TBB (4,5,6,7-Tetrabromobenzotriazole) serve as a robust methodological framework.[4][5][6]
Data Presentation: Efficacy of Reference CK2 Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values of established CK2 inhibitors in various human cancer cell lines. This data is crucial for designing experiments and provides a benchmark for evaluating the potency of new inhibitors like this compound.
Table 1: IC50 Values of Silmitasertib (CX-4945) in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Breast Cancer | MDA-MB-231 | 1.71 - 20.01 | [5] |
| Breast Cancer | MCF-7 | 1.71 - 20.01 | [5] |
| Breast Cancer | BT-474 | 1.71 - 20.01 | [5] |
| Leukemia | Jurkat | 0.1 (endogenous CK2 activity) | [5] |
| Leukemia | CLL | < 1 | [5] |
| Pancreatic Cancer | BxPC-3 | G1 arrest induced | [5] |
Table 2: IC50 Values of TBB in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Leukemia | Jurkat | Endogenous CK2 inhibited | [5] |
| Prostate Cancer | PC-3 | ~10-20 | [7] |
| Prostate Cancer | LNCaP | ~10-20 | [7] |
Signaling Pathways Modulated by CK2 Inhibition
CK2 is a central hub in multiple signaling networks fundamental to cancer progression. Inhibition of CK2 can impact several key oncogenic pathways. Understanding these pathways is critical for interpreting the effects of CK2 inhibitors.
-
PI3K/Akt/mTOR Pathway: CK2 can directly phosphorylate and activate Akt, a key component of this pro-survival pathway.[1][8] Inhibition of CK2 is expected to decrease Akt phosphorylation and downstream signaling.
-
Wnt/β-catenin Pathway: CK2 can phosphorylate β-catenin, leading to its stabilization and translocation to the nucleus, where it activates target genes involved in proliferation.[1]
-
JAK/STAT Pathway: CK2 can phosphorylate and activate STAT3, a transcription factor that promotes cell survival and proliferation.[1]
-
Apoptosis Pathway: CK2 suppresses apoptosis by phosphorylating and inactivating pro-apoptotic proteins like Bid and by inhibiting caspase activation.[3][9]
Caption: this compound inhibits CK2, affecting multiple oncogenic pathways.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of a CK2 inhibitor like this compound on cancer cell lines.
Cell Viability Assay (MTT or CCK-8 Assay)
This assay determines the effect of the inhibitor on cell viability and is used to calculate the IC50 value.
Caption: Workflow for determining cell viability and IC50.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (or other CK2 inhibitor)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 10 µL of MTT or CCK-8 solution to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate until formazan (B1609692) crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by the inhibitor.
References
- 1. Effects of CK2β subunit down-regulation on Akt signalling in HK-2 renal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Casein kinase 2 - Wikipedia [en.wikipedia.org]
- 3. Cell cycle dependent regulation of protein kinase CK2 signaling to the nuclear matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Protein kinase CK2 inhibition induces cell death via early impact on mitochondrial function* - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
Application Notes: Utilizing CK2-IN-8 for DNA Damage Response Studies
Introduction
Protein Kinase CK2, a highly conserved serine/threonine kinase, is a critical regulator of numerous cellular processes, including cell proliferation, survival, and the DNA Damage Response (DDR).[1][2] Elevated CK2 activity is a common feature in many cancers, making it a compelling target for therapeutic intervention.[1][3] CK2 participates in the DDR by phosphorylating key proteins involved in various DNA repair pathways, including Base Excision Repair (BER), Homologous Recombination (HR), and Non-Homologous End Joining (NHEJ).[3][4][5] Inhibition of CK2 can therefore sensitize cancer cells to DNA-damaging agents, providing a rationale for its investigation in oncology.
CK2-IN-8 is a potent and selective inhibitor of CK2. These application notes provide a framework for researchers, scientists, and drug development professionals to utilize this compound as a tool to investigate the role of CK2 in the DNA damage response. The following protocols and guidelines are intended to serve as a starting point for in vitro studies.
Mechanism of Action
This compound, like other small molecule inhibitors of CK2, is designed to be an ATP-competitive inhibitor that binds to the ATP-binding pocket of the CK2 catalytic subunits. By blocking the binding of ATP, this compound prevents the phosphorylation of CK2 substrates, thereby inhibiting its downstream signaling functions. In the context of the DDR, inhibition of CK2 by this compound is expected to disrupt the signaling cascades that are dependent on CK2-mediated phosphorylation, leading to impaired DNA repair and potentially increased cell death in response to DNA damage.
Key Applications in DNA Damage Response Research
-
Sensitization to Chemotherapy and Radiotherapy: this compound can be used to assess whether the inhibition of CK2 enhances the cytotoxic effects of DNA-damaging agents such as cisplatin, doxorubicin, or ionizing radiation.
-
Investigation of DNA Repair Pathways: By inhibiting CK2, researchers can elucidate its specific roles in different DNA repair pathways. For example, the effect of this compound on the formation of RAD51 foci can provide insights into its role in homologous recombination.[5][6]
-
Elucidation of DDR Signaling Cascades: this compound can be employed to study the phosphorylation status of key DDR proteins that are known or putative substrates of CK2, such as XRCC1, MDC1, and DNA-PKcs.[2][4][7]
-
Induction of Apoptosis: The pro-survival role of CK2 is well-documented.[1] this compound can be used to investigate the induction of apoptosis, either alone or in combination with DNA-damaging agents, in cancer cell lines.
-
Cell Cycle Analysis: CK2 is known to regulate the cell cycle.[2] The impact of this compound on cell cycle progression in the presence or absence of DNA damage can be evaluated.
Data Presentation
Quantitative data from experiments should be organized into clear and concise tables to facilitate comparison and interpretation. Below are template tables for commonly performed assays.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h treatment |
| HCT116 | Colon Carcinoma | [Data to be determined] |
| MCF-7 | Breast Adenocarcinoma | [Data to be determined] |
| A549 | Lung Carcinoma | [Data to be determined] |
| U2OS | Osteosarcoma | [Data to be determined] |
IC50 values should be determined using a cell viability assay such as CCK-8 or MTT. It is recommended to perform a dose-response curve with a range of this compound concentrations.
Table 2: Effect of this compound on the Phosphorylation of DDR Markers
| Treatment | p-ATM (Ser1981) (Relative Intensity) | p-Chk2 (Thr68) (Relative Intensity) | γH2AX (Ser139) (Relative Intensity) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| DNA-damaging Agent | [Data to be determined] | [Data to be determined] | [Data to be determined] |
| This compound | [Data to be determined] | [Data to be determined] | [Data to be determined] |
| This compound + DNA-damaging Agent | [Data to be determined] | [Data to be determined] | [Data to be determined] |
Data to be obtained from Western blot analysis, with band intensities quantified and normalized to a loading control (e.g., β-actin or GAPDH) and then to the vehicle control.
Table 3: Quantification of γH2AX Foci Formation
| Treatment | Average γH2AX Foci per Cell | Percentage of Foci-Positive Cells (>10 foci) |
| Vehicle Control | [Data to be determined] | [Data to be determined] |
| DNA-damaging Agent | [Data to be determined] | [Data to be determined] |
| This compound | [Data to be determined] | [Data to be determined] |
| This compound + DNA-damaging Agent | [Data to be determined] | [Data to be determined] |
Data to be obtained from immunofluorescence microscopy and image analysis. At least 100 cells should be counted per condition.
Mandatory Visualizations
Caption: Role of CK2 in the DNA Damage Response Signaling Pathway.
Caption: Experimental Workflow for Determining the IC50 of this compound.
Caption: Workflow for Immunofluorescence Analysis of γH2AX Foci.
Experimental Protocols
1. Cell Viability Assay (CCK-8) to Determine IC50
This protocol is for determining the concentration of this compound that inhibits cell viability by 50% (IC50).
-
Materials:
-
Human cancer cell lines (e.g., HCT116, MCF-7, A549)
-
Complete culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate overnight at 37°C in a 5% CO2 incubator.[8]
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to obtain the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest inhibitor concentration.[8]
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
CCK-8 Assay: Add 10 µL of CCK-8 solution to each well. Incubate for 1-4 hours at 37°C.[9][10]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[9][10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
2. Western Blot Analysis of DDR Markers
This protocol is to assess the effect of this compound on the phosphorylation of key DDR proteins.
-
Materials:
-
Human cancer cell lines
-
Complete culture medium
-
This compound
-
DNA-damaging agent (e.g., Etoposide, Doxorubicin, or an irradiator)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ATM, anti-p-Chk2, anti-γH2AX, anti-CK2α, and their total protein counterparts, as well as a loading control like anti-β-actin).[11]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat with the desired concentration of this compound (e.g., IC50 value) for a specified time (e.g., 1-2 hours) before adding a DNA-damaging agent for the appropriate duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-40 µg) and separate by SDS-PAGE. Transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
-
3. Immunofluorescence for γH2AX Foci
This protocol is to visualize and quantify DNA double-strand breaks by staining for γH2AX foci.[12][13]
-
Materials:
-
Human cancer cell lines
-
Glass coverslips in 12- or 24-well plates
-
This compound and a DNA-damaging agent
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γH2AX (Ser139)
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and allow them to adhere. Treat with this compound and/or a DNA-damaging agent as required for your experiment.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.[13]
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.[13]
-
Blocking: Wash with PBS and block with blocking solution for 1 hour at room temperature.
-
Antibody Staining:
-
Incubate with anti-γH2AX primary antibody (diluted in blocking solution) overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining: Wash with PBS and stain with DAPI for 5 minutes to visualize the nuclei.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per cell using image analysis software (e.g., ImageJ/Fiji).
-
4. Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on cell cycle distribution.[14][15]
-
Materials:
-
Human cancer cell lines
-
This compound and a DNA-damaging agent
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Treat with this compound and/or a DNA-damaging agent for the desired time (e.g., 24 hours).
-
Harvesting: Collect both adherent and floating cells. Wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add cold 70% ethanol dropwise while vortexing gently. Fix for at least 2 hours at -20°C.[15]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.[15]
-
Flow Cytometry: Analyze the samples on a flow cytometer to measure the DNA content.
-
Data Analysis: Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G1, S, and G2/M phases.
-
References
- 1. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target [mdpi.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Protein kinase CK2 in DNA damage and repair - Montenarh - Translational Cancer Research [tcr.amegroups.org]
- 4. The protein kinase CK2 facilitates repair of chromosomal DNA single-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plk1 and CK2 act in concert to regulate Rad51 during DNA double strand break repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overexpression of the NEK8 kinase inhibits homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ptglab.com [ptglab.com]
- 9. apexbt.com [apexbt.com]
- 10. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 11. DNA Damage Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 12. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for CK2-IN-8 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols based on the established mechanisms and experimental validation of combining CK2 inhibitors with standard chemotherapy agents. These guidelines can be adapted for the investigation of CK2-IN-8.
Mechanism of Synergistic Action
The combination of CK2 inhibitors with chemotherapy creates a multi-faceted attack on cancer cells. The primary mechanisms underlying this synergy include:
-
Inhibition of DNA Damage Repair: CK2 is a key player in the DNA damage response (DDR) pathway. By phosphorylating critical DNA repair proteins like XRCC1 and MDC1, CK2 aids in the repair of DNA lesions induced by chemotherapeutic agents such as cisplatin (B142131) and gemcitabine. Inhibition of CK2 blocks this repair process, leading to an accumulation of DNA damage and subsequently enhancing cancer cell death.[1][4]
-
Downregulation of Pro-Survival Signaling Pathways: CK2 is a known regulator of several pro-survival signaling cascades, most notably the PI3K/Akt/mTOR and NF-κB pathways.[1][5] These pathways are often hyperactivated in cancer, promoting cell growth and inhibiting apoptosis. CK2 inhibitors suppress these pathways, thereby lowering the threshold for chemotherapy-induced apoptosis.[1][5]
-
Overcoming Drug Resistance: CK2 can contribute to multidrug resistance (MDR) by regulating the expression and activity of drug efflux pumps like P-glycoprotein (P-gp) and MRP1.[4][5] Inhibition of CK2 can increase the intracellular accumulation of chemotherapy drugs in resistant cancer cells.[4][6]
Quantitative Data on CK2 Inhibitor Combinations
The following tables summarize quantitative data from preclinical studies on the combination of the CK2 inhibitor silmitasertib (B1669362) (CX-4945) with various chemotherapy agents. This data can serve as a benchmark for designing and evaluating experiments with this compound.
Table 1: In Vitro Synergism of Silmitasertib (CX-4945) with Chemotherapy Agents
| Cancer Type | Cell Line | Chemotherapy Agent | IC50 (CX-4945 alone) | IC50 (Chemotherapy alone) | Combination Effect | Reference |
| Acute Lymphoblastic Leukemia | Nalm6 | Imatinib | 4 µM | 25 µM | Synergistic (CI < 0.85) | [7] |
| Ovarian Cancer | A2780 | Cisplatin | Not specified | Not specified | Synergistic | [8] |
| Ovarian Cancer | SKOV3 | Cisplatin | Not specified | Not specified | Synergistic | [8] |
CI: Combination Index. CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Efficacy of CK2 Inhibitor Combinations
| Cancer Model | CK2 Inhibitor | Chemotherapy Agent | Treatment Regimen | Outcome | Reference |
| Human Cervical Tumor Xenograft | CIGB-300 | Cisplatin | Concomitant administration | Increased mouse survival compared to single agents | [8] |
| Lung, Colon, and Lymphoma Mouse Models | BMS-595 | anti-CTLA-4-mIgG2a (Immune Checkpoint Inhibitor) | Combination treatment | Over 60% of mice showed complete tumor elimination | [9] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the combination of this compound and chemotherapy agents are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound, a chemotherapeutic agent, and their combination on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Chemotherapeutic agent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.[1]
-
Treatment: Prepare serial dilutions of this compound and the chemotherapeutic agent. Treat the cells with the individual agents or their combination at various concentrations. Include untreated and vehicle-treated (e.g., DMSO) wells as controls.[1]
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[1]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each agent and use software like CalcuSyn to calculate the Combination Index (CI) to assess for synergy.[8]
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by the combination treatment.
Materials:
-
Cancer cells treated as in the cell viability assay
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment and Collection: Treat cells with this compound, the chemotherapeutic agent, or their combination for a predetermined time (e.g., 24-48 hours). Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.[1] Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Western Blot Analysis
Objective: To investigate the effect of the combination treatment on key signaling proteins involved in DNA damage, apoptosis, and pro-survival pathways.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-XRCC1, γH2AX, PARP, Caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.[1]
-
SDS-PAGE and Transfer: Denature the protein lysates and separate them by SDS-polyacrylamide gel electrophoresis. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[1]
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin to determine changes in protein expression or phosphorylation status.[1]
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation
-
This compound formulation for in vivo administration
-
Chemotherapeutic agent for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into different treatment groups (e.g., vehicle control, this compound alone, chemotherapy alone, combination).
-
Treatment Administration: Administer the treatments according to a predetermined schedule and dosage. For example, the CK2 inhibitor might be given orally daily, while the chemotherapeutic agent is administered intraperitoneally on a cyclic schedule.[1]
-
Tumor Measurement: Measure the tumor volume with calipers every few days.
-
Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the different treatment groups to assess the efficacy of the combination therapy.[1]
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by CK2 inhibition in combination with chemotherapy, as well as a general experimental workflow for evaluating such combinations.[1]
Caption: Mechanism of synergy between CK2 inhibitors and chemotherapy.
Caption: General experimental workflow for evaluating drug combinations.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein Kinase CK2, a Potential Therapeutic Target in Carcinoma Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emergence of Protein Kinase CK2 as a Key Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of protein kinase CK2 in antitumor drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the CK2 Inhibitors CX-4945 and CX-5011 on Drug-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synergistic interactions of the anti-casein kinase 2 CIGB-300 peptide and chemotherapeutic agents in lung and cervical preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurekalert.org [eurekalert.org]
Application Notes and Protocols for Western Blot Analysis of p-Akt (Ser129) following CK2-IN-8 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinase CK2 is a constitutively active serine/threonine kinase that plays a crucial role in various cellular processes, including cell growth, proliferation, and survival. Upregulation of CK2 is implicated in numerous cancers, making it a significant target for therapeutic intervention. One of the key downstream targets of CK2 is the serine/threonine kinase Akt (also known as Protein Kinase B or PKB). CK2 directly phosphorylates Akt1 at serine 129 (Ser129), a phosphorylation event that enhances Akt1 kinase activity and contributes to its stability.[1][2][3]
CK2-IN-8 is a potent and selective inhibitor of CK2. By inhibiting CK2 activity, this compound is expected to decrease the phosphorylation of its downstream targets, including Akt at Ser129. Western blotting is a fundamental technique to validate the on-target effect of this compound by monitoring the phosphorylation status of Akt (Ser129). A successful experiment will demonstrate a dose-dependent decrease in p-Akt (Ser129) levels relative to total Akt levels in cells treated with the inhibitor.
Signaling Pathway
The following diagram illustrates the signaling pathway involving CK2 and Akt, and the point of inhibition by this compound.
Experimental Protocols
This section provides a detailed methodology for treating cells with this compound and subsequently performing a Western blot to detect p-Akt (Ser129).
I. Cell Culture and Treatment
-
Cell Seeding: Seed cells (e.g., HCT116, Jurkat, or other relevant cell lines) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a predetermined time period (e.g., 24, 48, or 72 hours).[4][5] Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
II. Cell Lysis and Protein Quantification
-
Washing: After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Scraping and Incubation: Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
III. SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to each lysate to a final 1X concentration and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane into a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder in one lane. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody for p-Akt (Ser129) (e.g., Rabbit mAb, recommended dilution 1:1000) diluted in 5% non-fat dry milk/TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-rabbit IgG secondary antibody diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (for Total Akt and Loading Control):
-
After imaging for p-Akt (Ser129), the membrane can be stripped using a mild stripping buffer.
-
Wash the membrane and re-block with 5% non-fat dry milk/TBST for 1 hour.
-
Incubate with a primary antibody for total Akt, followed by the appropriate secondary antibody and detection.
-
Repeat the stripping and re-probing process for a loading control antibody (e.g., β-actin or GAPDH).
-
Data Presentation
Quantitative data from the Western blot analysis should be presented in a clear, tabular format. Densitometry analysis of the bands should be performed using image analysis software (e.g., ImageJ). The intensity of the p-Akt (Ser129) band should be normalized to the intensity of the corresponding total Akt band, which is then normalized to the loading control.
| Treatment Group | Concentration (µM) | p-Akt (Ser129) Intensity (Arbitrary Units) | Total Akt Intensity (Arbitrary Units) | Loading Control Intensity (Arbitrary Units) | Normalized p-Akt/Total Akt Ratio |
| Vehicle Control | 0 (DMSO) | ||||
| This compound | 5 | ||||
| This compound | 10 | ||||
| This compound | 20 |
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow.
Logical Relationships
The diagram below outlines the logical relationship between the experimental components and the expected outcome.
References
- 1. Protein kinase CK2 phosphorylates and upregulates Akt/PKB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dephosphorylation and inactivation of Akt/PKB is counteracted by protein kinase CK2 in HEK 293T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Impact of protein kinase CK2 inhibitors on proliferation and differentiation of neural stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the In Vivo Efficacy of CK2-IN-8: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the in vivo efficacy of CK2-IN-8, a potent inhibitor of Casein Kinase 2 (CK2). CK2 is a serine/threonine kinase that is frequently overexpressed in a wide range of human cancers and plays a crucial role in cell growth, proliferation, and survival.[1][2] Inhibition of CK2 is a promising therapeutic strategy, and rigorous preclinical evaluation of inhibitors like this compound is essential.[3][4]
This document outlines detailed protocols for assessing the anti-tumor activity of this compound in xenograft mouse models, a standard preclinical methodology for evaluating cancer therapeutics.[5][6] The provided protocols cover animal model selection, drug administration, tumor growth monitoring, and endpoint analysis, including immunohistochemistry and western blotting, to elucidate the compound's mechanism of action in a living organism.
Data Presentation: In Vivo Efficacy of CK2 Inhibition
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume Change (Day 10 vs. Day 0) | Tumor Growth Inhibition (TGI) (%) | Statistical Significance (p-value) |
| Vehicle Control | - | q3d x 4 | 4.5 ± 0.8 | - | - |
| This compound (low dose) | 0.01 | q3d x 4 | 2.1 ± 0.5 | 53.3 | <0.05 |
| This compound (mid dose) | 0.1 | q3d x 4 | 1.5 ± 0.4 | 66.7 | <0.01 |
| This compound (high dose) | 1 | q3d x 4 | 1.2 ± 0.3 | 73.3 | <0.001 |
Data is illustrative and based on a study of a different CK2 inhibitor in a PC3-LN4 xenograft model.[7] TGI is calculated relative to the vehicle control group. Statistical significance is determined by an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).
Key Signaling Pathways of CK2
CK2 is a master regulator of numerous signaling pathways that are critical for cancer cell survival and proliferation. Understanding these pathways is key to interpreting the in vivo effects of this compound.
Caption: CK2 signaling network in cancer.
Experimental Workflow for In Vivo Efficacy Study
A typical workflow for assessing the in vivo efficacy of this compound in a xenograft mouse model is depicted below.
Caption: Xenograft study workflow.
Experimental Protocols
Xenograft Mouse Model Establishment
Objective: To establish subcutaneous tumors in immunocompromised mice.
Materials:
-
Cancer cell line with high CK2 expression (e.g., PC3-LN4, 22Rv1 for prostate cancer)[7]
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel® (optional)
-
Syringes and needles (27-30 gauge)
Protocol:
-
Culture cancer cells to 70-80% confluency.
-
Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in serum-free medium or PBS at a concentration of 1 x 10^7 cells/mL.[5]
-
(Optional) Mix the cell suspension 1:1 with Matrigel® to improve tumor take rate.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[8]
-
Monitor mice regularly for tumor formation.
-
Begin treatment when tumors reach a mean volume of 100-150 mm³.
This compound Administration and Tumor Monitoring
Objective: To treat tumor-bearing mice with this compound and monitor its effect on tumor growth.
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Dosing syringes and needles
-
Calipers
-
Analytical balance
Protocol:
-
Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Prepare this compound formulation at the desired concentrations.
-
Administer this compound or vehicle to the respective groups via the determined route (e.g., intraperitoneal injection or oral gavage). The dosing schedule will depend on the pharmacokinetic properties of this compound.[9]
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.[5]
-
Record the body weight of each mouse at the same frequency to monitor for toxicity.
-
Continue treatment for the duration of the study (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.
Immunohistochemistry (IHC) for Apoptosis Markers
Objective: To assess the induction of apoptosis in tumor tissue following this compound treatment.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissues
-
Primary antibody against cleaved caspase-3
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin
-
Microscope slides and coverslips
Protocol:
-
Deparaffinize and rehydrate FFPE tumor sections.
-
Perform antigen retrieval using a citrate-based buffer.[10]
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate sections with the primary antibody against cleaved caspase-3 overnight at 4°C.[11]
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the signal with DAB substrate and counterstain with hematoxylin.[10]
-
Dehydrate, clear, and mount the slides.
-
Image the slides and quantify the percentage of apoptotic cells.
Western Blot Analysis of CK2 Signaling
Objective: To determine the effect of this compound on downstream signaling pathways in tumor tissue.
Materials:
-
Frozen tumor tissue samples
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies against p-Akt (Ser129), total Akt, and β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Homogenize frozen tumor tissue in lysis buffer and quantify protein concentration.
-
Separate 20-40 µg of protein per sample by SDS-PAGE.[12]
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[13]
-
Incubate the membrane with primary antibodies against p-Akt (Ser129), total Akt, and β-actin overnight at 4°C.[14]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image using a digital imager.
-
Quantify band intensities and normalize to the loading control (β-actin).
By following these detailed protocols, researchers can effectively measure the in vivo efficacy of this compound and gain valuable insights into its therapeutic potential and mechanism of action. This information is critical for the continued development of CK2 inhibitors as a novel class of anti-cancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CK2 targeted RNAi therapeutic delivered via malignant cell-directed tenfibgen nanocapsule: dose and molecular mechanisms of response in xenograft prostate tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. dctd.cancer.gov [dctd.cancer.gov]
- 10. Cancer Histology Core [pathbio.med.upenn.edu]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Angiogenesis Using a CK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions. In cancer, angiogenesis is a hallmark that facilitates tumor growth and metastasis by supplying nutrients and oxygen. Protein Kinase CK2 (formerly Casein Kinase II) is a ubiquitously expressed serine/threonine kinase that is frequently overexpressed in cancer cells.[1] Emerging evidence has identified CK2 as a pivotal regulator of angiogenesis, making it an attractive target for therapeutic intervention.[2]
CK2 exerts its pro-angiogenic effects by phosphorylating a multitude of substrates involved in key signaling pathways that govern endothelial cell proliferation, migration, survival, and tube formation.[3][4] Inhibition of CK2 has been shown to disrupt these processes, thereby impeding angiogenesis.[4]
This document provides detailed application notes and protocols for utilizing a potent and selective CK2 inhibitor, Silmitasertib (CX-4945) , to study angiogenesis in vitro. Silmitasertib is an ATP-competitive inhibitor of CK2 with high specificity and oral bioavailability, and it is currently in clinical trials for various cancers.[5][6]
Mechanism of Action: CK2 Inhibition and Angiogenesis
Silmitasertib (CX-4945) competitively binds to the ATP-binding site of the CK2α catalytic subunit, preventing the phosphorylation of downstream substrates.[5] This inhibition disrupts several signaling cascades crucial for angiogenesis. One of the key pathways affected is the PI3K/Akt pathway. CK2 can directly phosphorylate and activate Akt, a central kinase promoting cell survival and proliferation.[7] By inhibiting CK2, Silmitasertib prevents Akt activation, leading to decreased endothelial cell viability.
Furthermore, CK2 has been implicated in the regulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master transcriptional regulator of angiogenesis under hypoxic conditions, which are common in the tumor microenvironment.[1][8] Inhibition of CK2 by Silmitasertib can reduce the activation of HIF-1α transcription, thereby downregulating the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[1][8]
Quantitative Data: In Vitro Efficacy of Silmitasertib (CX-4945)
The following table summarizes the inhibitory concentrations of Silmitasertib in various angiogenesis-related assays.
| Assay Type | Cell Line | Parameter | IC50 / EC50 | Reference |
| Kinase Assay | Recombinant Human CK2α | Kinase Activity | 1 nM | [9] |
| Cell Proliferation | HUVEC | Proliferation | 5.5 µM | [9] |
| Cell Migration | HUVEC | Migration | 2 µM | [9] |
| Tube Formation | HUVEC | Tube Formation | 4 µM | [9] |
Experimental Protocols
Herein, we provide detailed protocols for key in vitro assays to investigate the anti-angiogenic effects of Silmitasertib (CX-4945).
Endothelial Cell Proliferation Assay
This assay measures the effect of Silmitasertib on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM)
-
Silmitasertib (CX-4945)
-
96-well plates
-
Cell proliferation reagent (e.g., Alamar Blue, MTT)
-
Plate reader
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 3,000 cells per well in EGM.
-
Allow the cells to attach and grow for 24 hours.
-
Prepare serial dilutions of Silmitasertib in EGM at various concentrations (e.g., 0.1 µM to 20 µM).
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of Silmitasertib. Include a vehicle control (DMSO).
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 2-4 hours).
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the cell viability as a percentage of the vehicle control and determine the EC50 value.
Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the impact of Silmitasertib on the migratory capacity of endothelial cells.
Materials:
-
HUVECs
-
EGM
-
Silmitasertib (CX-4945)
-
6-well or 12-well plates
-
Pipette tips (p200) or a cell scraper
-
Microscope with a camera
Protocol:
-
Seed HUVECs in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile p200 pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh EGM containing various concentrations of Silmitasertib or a vehicle control.
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same fields at different time points (e.g., 6, 12, and 24 hours).
-
Measure the width of the scratch at different points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial scratch area.
Endothelial Cell Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.
Materials:
-
HUVECs
-
EGM (low serum)
-
Silmitasertib (CX-4945)
-
Basement Membrane Extract (BME), growth factor reduced (e.g., Matrigel®)
-
24-well or 48-well plates (pre-chilled)
-
Microscope with a camera
Protocol:
-
Thaw the BME on ice overnight at 4°C.
-
Coat the wells of a pre-chilled 24-well plate with a thin layer of BME (approximately 250 µL per well).[10]
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[10]
-
Harvest HUVECs and resuspend them in low-serum EGM at a density of 1.5 x 10^5 cells/mL.
-
Add Silmitasertib at various concentrations to the cell suspension.
-
Carefully add the cell suspension (containing the inhibitor) onto the solidified BME (e.g., 500 µL per well).
-
Incubate the plate for 4-18 hours at 37°C and 5% CO2.[11]
-
Visualize the formation of tube-like structures using an inverted microscope.
-
Capture images and quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Visualizations
Signaling Pathway of CK2 in Angiogenesis
Caption: CK2's role in pro-angiogenic signaling pathways.
Experimental Workflow: Tube Formation Assay
Caption: Workflow for the endothelial cell tube formation assay.
References
- 1. Anti-Growth, Anti-Angiogenic, and Pro-Apoptotic Effects by CX-4945, an Inhibitor of Casein Kinase 2, on HuCCT-1 Human Cholangiocarcinoma Cells via Control of Caspase-9/3, DR-4, STAT-3/STAT-5, Mcl-1, eIF-2α, and HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinase CK2 and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Involvement of Protein Kinase CK2 in Angiogenesis and Retinal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Silmitasertib - Wikipedia [en.wikipedia.org]
- 6. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.amsbio.com [resources.amsbio.com]
CK2-IN-8 as a Tool for Proteomics Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinase CK2 (formerly Casein Kinase II) is a highly conserved serine/threonine kinase that plays a critical role in a vast array of cellular processes, including cell cycle control, DNA repair, and signal transduction. Its dysregulation has been implicated in numerous diseases, particularly cancer, making it a key target for therapeutic intervention. CK2-IN-8 is a potent and selective inhibitor of CK2, offering a valuable tool for dissecting the complex signaling networks governed by this ubiquitous kinase. This document provides detailed application notes and protocols for utilizing this compound in proteomics research to identify its cellular targets, elucidate its mechanism of action, and understand its impact on global protein expression and phosphorylation events.
Quantitative Data Summary
While specific quantitative proteomics data for this compound is not extensively available in the public domain, the following tables present hypothetical yet representative data based on studies of similar CK2 inhibitors. These tables are intended to illustrate the expected outcomes of the described experimental protocols.
Table 1: Hypothetical SILAC-based Quantitative Proteomics of this compound Treated Cells
| Protein | Gene | Uniprot ID | H/L Ratio (this compound / DMSO) | p-value | Regulation |
| Nucleophosmin | NPM1 | P06748 | 0.65 | 0.002 | Down-regulated |
| Elongation factor 2 | EEF2 | P13639 | 1.85 | 0.015 | Up-regulated |
| Heat shock protein 90 | HSP90AA1 | P07900 | 1.10 | 0.350 | No significant change |
| Alpha-enolase | ENO1 | P06733 | 0.95 | 0.410 | No significant change |
| Pyruvate kinase | PKM | P14618 | 1.05 | 0.380 | No significant change |
Table 2: Hypothetical Label-Free Quantitative Phosphoproteomics of this compound Treated Cells
| Phosphosite | Protein | Uniprot ID | Fold Change (this compound / DMSO) | p-value | Regulation |
| S129 | Akt1 | P31749 | 0.45 | 0.001 | Down-regulated |
| S22 | p53 | P04637 | 0.52 | 0.005 | Down-regulated |
| T341 | CDC25B | P30305 | 0.98 | 0.450 | No significant change |
| S780 | RB1 | P06400 | 1.02 | 0.480 | No significant change |
| S112 | BAD | Q92934 | 0.48 | 0.003 | Down-regulated |
Signaling Pathways and Experimental Workflows
CK2 Signaling Pathways
CK2 is a constitutively active kinase that participates in numerous signaling cascades, often acting as a regulator of other key signaling molecules. Its inhibition by this compound can therefore have widespread effects on cellular function.
Caption: Overview of key signaling pathways regulated by CK2.
Experimental Workflow for Quantitative Proteomics
A general workflow for investigating the effects of this compound on the cellular proteome using mass spectrometry is depicted below. This can be adapted for both stable isotope labeling (e.g., SILAC) and label-free quantification methods.
Caption: General workflow for quantitative proteomics experiments.
Experimental Protocols
Protocol 1: SILAC-based Quantitative Proteomics
Objective: To quantitatively compare protein expression profiles between cells treated with this compound and a vehicle control (DMSO) using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
Materials:
-
Cells of interest (e.g., HeLa, HEK293T)
-
SILAC-compatible DMEM or RPMI 1640 medium
-
"Light" amino acids (e.g., L-Arginine, L-Lysine)
-
"Heavy" amino acids (e.g., ¹³C₆-L-Arginine, ¹³C₆¹⁵N₂-L-Lysine)
-
Dialyzed fetal bovine serum (FBS)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
DTT, Iodoacetamide
-
Trypsin (mass spectrometry grade)
-
C18 desalting columns
-
LC-MS/MS system
Procedure:
-
Cell Culture and Labeling:
-
Culture cells for at least 6 doublings in either "light" or "heavy" SILAC medium to ensure complete incorporation of the labeled amino acids.
-
Confirm >95% incorporation by mass spectrometry analysis of a small cell sample.
-
-
Treatment:
-
Treat the "heavy" labeled cells with the desired concentration of this compound for a specified time (e.g., 24 hours).
-
Treat the "light" labeled cells with an equivalent volume of DMSO for the same duration.
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells from both conditions and wash with ice-cold PBS.
-
Combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell number.
-
Lyse the combined cell pellet in lysis buffer on ice.
-
Clarify the lysate by centrifugation and determine the protein concentration using a BCA assay.
-
-
Protein Digestion:
-
Reduce the protein disulfide bonds with DTT and alkylate the free cysteines with iodoacetamide.
-
Digest the proteins to peptides overnight with trypsin at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide mixture and desalt using C18 columns.
-
Elute the peptides and dry them under vacuum.
-
-
LC-MS/MS Analysis:
-
Resuspend the peptides in a suitable buffer for mass spectrometry.
-
Analyze the peptide mixture by LC-MS/MS.
-
-
Data Analysis:
-
Process the raw data using software such as MaxQuant.
-
Identify and quantify proteins based on the intensity ratios of heavy to light peptide pairs.
-
Perform statistical analysis to identify proteins with significantly altered expression.
-
Protocol 2: Label-Free Quantitative Phosphoproteomics
Objective: To identify and quantify changes in protein phosphorylation in response to this compound treatment without the use of isotopic labels.
Materials:
-
Cells of interest
-
Standard cell culture medium and reagents
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Lysis buffer with potent phosphatase inhibitors (e.g., PhosSTOP)
-
Trypsin (mass spectrometry grade)
-
Phosphopeptide enrichment kit (e.g., TiO₂ or Fe-NTA beads)
-
C18 desalting columns
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency in standard medium.
-
Treat separate plates of cells with this compound or DMSO for the desired time.
-
-
Cell Lysis and Protein Digestion:
-
Harvest cells, wash with ice-cold PBS, and lyse in buffer containing phosphatase inhibitors.
-
Quantify protein concentration, reduce, alkylate, and digest with trypsin as described in Protocol 1.
-
-
Phosphopeptide Enrichment:
-
Desalt the peptide mixture.
-
Enrich for phosphopeptides using TiO₂ or Fe-NTA affinity chromatography according to the manufacturer's protocol.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptide samples by LC-MS/MS.
-
-
Data Analysis:
-
Process the raw data using software capable of label-free quantification (e.g., MaxQuant, Proteome Discoverer).
-
Identify phosphosites and quantify their abundance based on precursor ion intensity or spectral counting.
-
Perform statistical analysis to identify phosphosites with significantly altered abundance upon this compound treatment.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to its target protein CK2 in a cellular context by measuring changes in the thermal stability of the target protein.
Materials:
-
Cells expressing the target protein (endogenously or overexpressed)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
PBS with protease inhibitors
-
Antibody specific for the target protein (e.g., anti-CK2α)
-
Western blotting reagents and equipment
-
Thermal cycler
Procedure:
-
Cell Treatment:
-
Treat cells with this compound or DMSO for a sufficient time to allow for target engagement (e.g., 1-2 hours).
-
-
Thermal Challenge:
-
Harvest and resuspend the treated cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification and Analysis:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze equal amounts of soluble protein from each temperature point by SDS-PAGE and Western blotting using an antibody against the target protein.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature for both this compound and DMSO treated samples.
-
Plot the relative amount of soluble protein as a function of temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Troubleshooting & Optimization
CK2-IN-8 not showing activity in cells
Technical Support Center: CK2-IN-8
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guidance and frequently asked questions to help resolve issues encountered during your experiments.
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format to help you identify and solve common problems.
Question 1: My this compound is not showing any activity in my cell-based assay. What are the common causes?
Answer: Lack of activity can stem from several factors related to the compound itself, the experimental setup, or the biological system. A systematic approach is crucial for pinpointing the issue.
Troubleshooting Workflow
This diagram outlines a logical flow for diagnosing the lack of compound activity.
Caption: A step-by-step workflow for troubleshooting lack of this compound activity.
Summary of Potential Issues and Solutions
| Potential Cause | Recommended Action |
| Compound Integrity | Prepare fresh stock solutions in an appropriate solvent like DMSO. Store stock solutions in small aliquots at -20°C or -80°C, protected from light and repeated freeze-thaw cycles. |
| Solubility Issues | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) to prevent toxicity and precipitation. Visually inspect the medium for any signs of compound precipitation after addition. |
| Inhibitor Concentration | Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal effective concentration for your specific cell line and assay. |
| Incubation Time | Conduct a time-course experiment to identify the optimal duration of treatment required to observe a biological effect. The effect may be rapid for direct phosphorylation events or delayed for downstream effects like changes in cell viability.[1] |
| Serum Protein Binding | Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. Consider reducing the serum percentage during the treatment period or using serum-free media if your cells can tolerate it. |
| Cell Line Resistance | Different cell lines can exhibit varying sensitivity.[1] This can be due to lower dependence on CK2 signaling, expression of drug efflux pumps that remove the inhibitor from the cell, or activation of compensatory signaling pathways.[1] |
| Assay Readout | Ensure your assay is sensitive enough to detect the expected changes and that it accurately reflects the biological pathway you are investigating. For example, a cell viability assay may not show an effect if CK2 inhibition in your cell line leads to cytostasis rather than apoptosis. |
Question 2: How can I confirm that this compound is entering the cells and engaging its target?
Answer: Verifying that the inhibitor reaches its intracellular target and binds to it is a critical step. Several methods can be employed to confirm target engagement.
1. Western Blotting for Downstream Targets: The most direct functional confirmation is to measure the phosphorylation status of known CK2 substrates. Protein kinase CK2 is known to regulate several signaling pathways, including PI3K/Akt/mTOR and NF-κB.[2][3][4] A reduction in the phosphorylation of a direct CK2 substrate after treatment is strong evidence of target engagement.
-
Key Substrate: Akt is phosphorylated by CK2 at serine 129 (p-Akt S129), which promotes cell viability.[2] Monitoring the levels of p-Akt (S129) relative to total Akt can serve as a reliable biomarker for CK2 activity.
Experimental Workflow: Western Blot for Target Engagement
Caption: Standard workflow for verifying CK2 target engagement via Western blot.
2. Cellular Thermal Shift Assay (CETSA): CETSA is a biophysical method that assesses target engagement in intact cells.[5][6][7] The principle is that ligand binding stabilizes the target protein, increasing its resistance to heat-induced denaturation.[5]
-
Process: Cells are treated with this compound or a vehicle control, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) CK2 protein remaining at each temperature is quantified, typically by Western blot. A shift to a higher melting temperature in the drug-treated samples indicates direct binding.[5]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Protein Kinase CK2?
A1: Protein Kinase CK2 is a constitutively active serine/threonine kinase that plays a crucial role in various cellular processes, including cell cycle control, DNA repair, and apoptosis suppression.[8] It is considered a "lateral player" in signal transduction, meaning it is always active and modulates pathways that are triggered by other upstream signals.[9] CK2 phosphorylates hundreds of substrates, influencing key signaling networks like PI3K/Akt/mTOR, NF-κB, and JAK/STAT.[2][3][4] Due to its anti-apoptotic functions, CK2 is essential for cell viability and is often overexpressed in cancer.[8][10]
Simplified CK2 Signaling Pathway
Caption: CK2 phosphorylates Akt at S129, promoting cell survival pathways.
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper handling is vital for maintaining the inhibitor's activity.
Recommended Storage and Handling
| Parameter | Recommendation |
| Solvent | DMSO is the most common solvent for creating high-concentration stock solutions. |
| Stock Solution Storage | Store at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles. Protect from light. For short-term storage (days to weeks), 4°C may be acceptable.[11] |
| Working Dilutions | Prepare fresh working dilutions from the stock solution for each experiment. Dilute into your cell culture medium immediately before adding to cells. |
Q3: My cell viability assay (e.g., CCK-8, MTT) shows no effect. Does this mean the inhibitor isn't working?
A3: Not necessarily. A lack of change in cell viability does not automatically mean the inhibitor is inactive.
-
Cytostatic vs. Cytotoxic Effects: CK2 inhibition might lead to a cytostatic effect (cell cycle arrest) rather than a cytotoxic effect (cell death) in your specific cell line. Assays like MTT or CCK-8 measure metabolic activity, which correlates with cell number.[12][13] If cells are arrested but still metabolically active, you may not see a significant drop in signal.
-
Time Dependence: The impact on cell viability may require a longer incubation period (e.g., 48-72 hours) compared to the time needed to see inhibition of substrate phosphorylation (minutes to hours).
-
Alternative Assays: To assess cytostatic effects, consider performing a cell cycle analysis using flow cytometry or a proliferation assay that directly measures DNA synthesis (e.g., BrdU incorporation).
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Protein Kinase 2 (CK2) Controls CD8+ T-cell Effector and Memory Function during Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. Casein kinase 2 - Wikipedia [en.wikipedia.org]
- 9. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein kinase CK2: structure, regulation and role in cellular decisions of life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medkoo.com [medkoo.com]
- 12. apexbt.com [apexbt.com]
- 13. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
Optimizing CK2 Inhibitor Concentration for IC50 Determination: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Casein Kinase 2 (CK2) inhibitors for IC50 determination. This guide addresses common issues encountered during experimental work, offering troubleshooting advice and detailed protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the difference between "CK2-IN-8" and "Casein Kinase II Inhibitor VIII"?
There appears to be a discrepancy in commercially available compounds labeled as CK2 inhibitors. "this compound" (CAS 442571-27-9) has been reported by some vendors with a high IC50 value of >33 μM, indicating low potency.[1][2] In contrast, "Casein Kinase II Inhibitor VIII" (CAS 1361229-76-6), also marketed as "CK2 Inhibitor 10", is a potent, ATP-competitive inhibitor of CK2.[3][4][5] For researchers aiming to determine a precise IC50 value and study the effects of potent CK2 inhibition, it is crucial to use the latter compound. This guide will focus on the potent "Casein Kinase II Inhibitor VIII".
Q2: What are the recommended starting concentrations for IC50 determination with Casein Kinase II Inhibitor VIII?
Given the potent low nanomolar IC50 of Casein Kinase II Inhibitor VIII, a wide concentration range is recommended for initial experiments. A common starting point is a 10-point two-fold or three-fold serial dilution starting from a high concentration of 1 to 10 µM.[6] This broad range helps to ensure that the full dose-response curve is captured.
Q3: The inhibitor precipitated in my cell culture media. What should I do?
Precipitation is a common issue with hydrophobic small molecules. Casein Kinase II Inhibitor VIII is soluble in DMSO at 50 mg/mL. To avoid precipitation in aqueous media, ensure the final DMSO concentration is low (typically ≤ 0.5%) and consistent across all wells. Prepare a high-concentration stock solution in 100% DMSO and perform serial dilutions in DMSO before diluting into the final assay buffer or cell culture medium.
Q4: My IC50 value is significantly different from the reported values. What are the potential reasons?
Discrepancies in IC50 values can arise from several factors:
-
Assay Format: IC50 values are highly dependent on the specific assay conditions. Cell-free biochemical assays will often yield different IC50 values compared to cell-based assays due to factors like cell permeability, off-target effects, and metabolism of the compound.
-
ATP Concentration: As an ATP-competitive inhibitor, the IC50 of Casein Kinase II Inhibitor VIII will be influenced by the ATP concentration in the assay. Higher ATP concentrations will lead to a higher apparent IC50.
-
Cell Type and Density: In cell-based assays, the cell line used and the seeding density can impact the results.
-
Incubation Time: The duration of inhibitor treatment can affect the observed IC50 value.
-
Data Analysis: The method used to calculate the IC50 from the dose-response curve can also introduce variability.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No inhibition observed or very high IC50 value | 1. Incorrect compound: You may be using the low-potency "this compound".2. Compound degradation: Improper storage or repeated freeze-thaw cycles.3. High ATP concentration in assay. | 1. Verify the CAS number of your inhibitor is 1361229-76-6.2. Prepare fresh stock solutions and aliquot for single use.3. If possible, use an ATP concentration at or below the Km for CK2. |
| Poor dose-response curve (shallow slope, no clear plateau) | 1. Solubility issues: Compound precipitating at higher concentrations.2. Off-target effects: At high concentrations, the inhibitor may affect other kinases.[4]3. Assay interference. | 1. Visually inspect for precipitation. Lower the highest concentration used.2. Consult selectivity data and consider using a more specific inhibitor if available.3. Run control experiments to check for assay artifacts. |
| High variability between replicates | 1. Pipetting errors: Inaccurate serial dilutions.2. Inconsistent cell seeding. 3. Edge effects in microplates. | 1. Calibrate pipettes and use proper technique.2. Ensure a homogenous cell suspension before seeding.3. Avoid using the outer wells of the plate or fill them with media to maintain humidity. |
Data Presentation
Table 1: Properties of Casein Kinase II Inhibitor VIII (CAS: 1361229-76-6)
| Property | Value | Reference |
| Synonyms | CK2 Inhibitor VIII, CK2 Inhibitor 10, 4-(2-(4-Methoxybenzamido)thiazol-5-yl)benzoic acid | [8] |
| Molecular Formula | C₁₈H₁₄N₂O₄S | |
| Molecular Weight | 354.38 g/mol | |
| Solubility | 50 mg/mL in DMSO | |
| Storage | Store stock solutions at -20°C for up to 6 months. |
Table 2: In Vitro Potency of Casein Kinase II Inhibitor VIII
| Target | IC50 | Assay Conditions | Reference |
| CK2α | 32 nM | Biochemical Assay | [4] |
| CK2α' | 46 nM | Biochemical Assay | [4] |
| A549 cells | 2.6 µM | Cell Proliferation Assay | |
| HCT116 cells | 1.6 µM | Cell Proliferation Assay | |
| MCF-7 cells | 2.4 µM | Cell Proliferation Assay |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for IC50 Determination
This protocol outlines a general procedure for determining the IC50 of Casein Kinase II Inhibitor VIII in a biochemical assay format.
Materials:
-
Recombinant human CK2 enzyme
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
Casein Kinase II Inhibitor VIII (CAS 1361229-76-6)
-
ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well or 384-well plates
Procedure:
-
Prepare inhibitor dilutions: Create a serial dilution of Casein Kinase II Inhibitor VIII in kinase assay buffer. Ensure the final DMSO concentration is constant across all wells.
-
Add enzyme and substrate: To each well of the assay plate, add the CK2 enzyme and the peptide substrate.
-
Add inhibitor: Add the diluted inhibitor to the appropriate wells. Include a positive control (enzyme, substrate, no inhibitor) and a negative control (substrate, no enzyme).
-
Initiate reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be close to its Km for CK2 if known.
-
Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Detect kinase activity: Stop the reaction and measure the remaining ATP or the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.
-
Data analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Assay for IC50 Determination (MTT Assay)
This protocol describes a method to determine the IC50 of Casein Kinase II Inhibitor VIII based on its effect on cancer cell proliferation.
Materials:
-
Cancer cell line (e.g., A549, HCT116, MCF-7)
-
Complete cell culture medium
-
Casein Kinase II Inhibitor VIII (CAS 1361229-76-6)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of the inhibitor in complete culture medium. Replace the existing medium with the medium containing the inhibitor dilutions. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: Simplified diagram of key signaling pathways regulated by CK2.
Caption: Experimental workflow for IC50 determination using a cell-based assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ck2 inhibitor 10 | 1361229-76-6 | LEC22976 | Biosynth [biosynth.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. adipogen.com [adipogen.com]
- 6. researchgate.net [researchgate.net]
- 7. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Understanding Off-Target Effects of Kinase Inhibitors
A Note to Our Users: Comprehensive searches for a kinase inhibitor specifically named "CK2-IN-8" have not yielded any publicly available data. This designation may refer to an internal compound identifier that has not yet been disclosed in scientific literature or public databases.
To provide a valuable resource in line with the requested format, this technical support center will focus on a well-characterized and clinically relevant CK2 inhibitor, CX-4945 (Silmitasertib) , for which extensive off-target data is available. The principles and troubleshooting strategies discussed here are broadly applicable to the study of other kinase inhibitors.
Troubleshooting Guide: Investigating Off-Target Effects of CX-4945
This guide addresses common issues researchers may encounter when working with the CK2 inhibitor CX-4945, particularly concerning its off-target activities.
| Problem | Possible Cause | Recommended Solution |
| Unexpected cellular phenotype not consistent with CK2 inhibition. | The observed effect may be due to inhibition of one or more off-target kinases. CX-4945 is known to inhibit other kinases, some with potencies similar to or greater than its inhibition of CK2.[1] | - Consult Kinome Profiling Data: Review broad kinase screening data for CX-4945 to identify potential off-target kinases that could be responsible for the observed phenotype. (See Table 1).- Use a Structurally Unrelated CK2 Inhibitor: Compare the phenotype induced by CX-4945 with that of a different class of CK2 inhibitor (e.g., TBB or DMAT) to determine if the effect is specific to CK2 inhibition.- Rescue Experiments: If a specific off-target kinase is suspected, attempt to rescue the phenotype by overexpressing a drug-resistant mutant of that kinase. |
| Discrepancy between in vitro kinase assay results and cellular activity. | - Cellular Permeability and Stability: The compound may have poor cell membrane permeability or may be rapidly metabolized within the cell.- Presence of Cellular ATP: High intracellular ATP concentrations can compete with ATP-competitive inhibitors like CX-4945, reducing their effective potency. | - Verify Cellular Target Engagement: Utilize techniques like cellular thermal shift assay (CETSA) or NanoBRET to confirm that CX-4945 is engaging CK2 within the cell.- Titrate Inhibitor Concentration: Perform dose-response experiments over a wide concentration range to determine the optimal effective concentration in your specific cell line. |
| Variable IC50 values across different cell lines. | - "Non-oncogene Addiction": The dependency of a cell line on CK2 activity can vary significantly based on its genetic background and the activation status of other signaling pathways.- Expression Levels of CK2 Subunits: Differences in the expression of CK2α, CK2α', and CK2β subunits can influence inhibitor sensitivity. | - Characterize CK2 Pathway Dependence: Assess the baseline activity of CK2 and the expression levels of its subunits in your panel of cell lines.- Analyze Downstream Signaling: Measure the phosphorylation of known CK2 substrates (e.g., p-Akt Ser129) to correlate with inhibitor sensitivity. |
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-targets of CX-4945?
A1: Kinome-wide screening has revealed that CX-4945, while potent against CK2, also inhibits several other kinases. Notably, it has been shown to be a potent inhibitor of FLT3, PIM1, and DYRK1A, among others. It is crucial to consider these off-target activities when interpreting experimental results.[1]
Q2: How can I experimentally validate a suspected off-target effect of CX-4945?
A2: To validate a suspected off-target effect, you can perform a series of experiments:
-
In Vitro Kinase Assays: Directly test the inhibitory activity of CX-4945 against the purified suspected off-target kinase.
-
Cellular Phosphorylation Analysis: Use phosphoproteomics or specific antibodies to determine if CX-4945 inhibits the phosphorylation of known substrates of the suspected off-target kinase in cells.
-
Genetic Knockdown/Knockout: Compare the phenotype induced by CX-4945 with the phenotype observed upon siRNA/shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the suspected off-target kinase.
Q3: Are there more selective CK2 inhibitors available that I can use as controls?
A3: While no kinase inhibitor is perfectly selective, some compounds exhibit a different off-target profile than CX-4945 and can be used for comparative studies. For instance, 4,5,6,7-tetrabromo-1H-benzotriazole (TBB) is another commonly used CK2 inhibitor with a distinct chemical scaffold and, consequently, a different set of off-targets. Comparing the effects of CX-4945 and TBB can help to distinguish on-target CK2 effects from off-target effects.
Quantitative Data Summary
The following table summarizes the inhibitory activity of CX-4945 against CK2 and a selection of its known off-target kinases.
Table 1: Inhibitory Potency of CX-4945 against CK2 and Selected Off-Target Kinases
| Kinase | IC50 (nM) | Reference |
| CK2α | 1 | [1] |
| FLT3 | 6.2 | [1] |
| PIM1 | 25 | [1] |
| DYRK1A | 31 | [1] |
| HIPK2 | 130 | [1] |
| GSK3β | >10,000 | [1] |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay (Radiometric)
This protocol describes a standard method to determine the IC50 of an inhibitor against a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., CK2α, FLT3)
-
Kinase-specific substrate peptide
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
[γ-³³P]ATP
-
ATP solution
-
Kinase inhibitor (e.g., CX-4945) dissolved in DMSO
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the kinase inhibitor in DMSO.
-
In a reaction tube, combine the kinase reaction buffer, the purified kinase, and the substrate peptide.
-
Add the diluted inhibitor or DMSO (for control).
-
Initiate the reaction by adding a mixture of [γ-³³P]ATP and non-radioactive ATP.
-
Incubate the reaction at 30°C for a predetermined time (ensure the reaction is in the linear range).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers three times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Air dry the P81 papers and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity relative to the DMSO control and plot the results against the inhibitor concentration to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement of a compound in a cellular context.
Materials:
-
Cultured cells
-
Kinase inhibitor (e.g., CX-4945)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
SDS-PAGE and Western blotting reagents
-
Antibody against the target protein (e.g., anti-CK2α)
Procedure:
-
Treat cultured cells with the kinase inhibitor or vehicle (DMSO) for a specific duration.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures using a thermal cycler for 3 minutes.
-
Cool the samples at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against the target protein.
-
Quantify the band intensities. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizations
Signaling Pathway Perturbation by CX-4945
The following diagram illustrates how CX-4945, by inhibiting CK2 and key off-targets, can influence multiple signaling pathways.
Caption: CX-4945 inhibits CK2 and off-target kinases like FLT3 and PIM1.
Experimental Workflow for Off-Target Validation
This diagram outlines a logical workflow for identifying and validating potential off-target effects of a kinase inhibitor.
Caption: Workflow for validating off-target effects of a kinase inhibitor.
References
CK2-IN-8 degradation and how to prevent it
Welcome to the technical support center for the casein kinase 2 (CK2) inhibitor, CK2-IN-8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use and stability of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions to help you optimize your experiments and ensure the integrity of your results.
For the purposes of this guide, this compound is identified as 4-(2-(4-Methoxybenzamido)thiazol-5-yl)benzoic acid , with CAS Number 1361229-76-6 .
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of this compound?
A1: It is recommended to prepare a stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO).[1] A common concentration for a stock solution is 10 mM. Ensure the compound is fully dissolved by vortexing. For long-term storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q2: How should I store the solid compound and its stock solution?
A2: The solid form of this compound should be stored at 2-8°C, protected from light.[1][2] The DMSO stock solution should be stored at -20°C for up to 6 months.[2] It is crucial to protect both the solid and the stock solution from light to minimize the risk of photodegradation.
Q3: I observed precipitation when diluting my this compound DMSO stock solution in aqueous cell culture medium. What should I do?
A3: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue for many organic compounds. To address this, try the following:
-
Pre-warm the medium: Adding the stock solution to pre-warmed media (37°C) can enhance solubility.
-
Increase the final DMSO concentration: While keeping the final DMSO concentration as low as possible to avoid cellular toxicity (ideally ≤ 0.5%), a slightly higher concentration may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Stepwise dilution: First, dilute the DMSO stock into a small volume of medium with vigorous vortexing, and then add this intermediate dilution to the final volume of the medium.
-
Sonication: Brief sonication of the final diluted solution can help to redissolve any precipitate. Always visually inspect the solution for clarity before adding it to your cells.
Q4: What are the potential degradation pathways for this compound?
A4: Based on its chemical structure, 4-(2-(4-Methoxybenzamido)thiazol-5-yl)benzoic acid, this compound may be susceptible to the following degradation pathways:
-
Hydrolysis: The amide bond in the molecule can be susceptible to hydrolysis, especially under acidic or basic pH conditions.[3]
-
Photodegradation: Compounds containing thiazole (B1198619) rings with aryl substituents can undergo photodegradation upon exposure to light. This can involve a reaction with singlet oxygen, leading to the formation of an unstable endoperoxide that rearranges to degradation products.[3][4]
Q5: How can I minimize the degradation of this compound during my experiments?
A5: To minimize degradation, follow these best practices:
-
Protect from light: Handle the solid compound and all solutions containing this compound in low-light conditions. Use amber vials or wrap containers in aluminum foil.
-
Use fresh dilutions: Prepare working dilutions of this compound in cell culture medium immediately before use.
-
Control pH: Use buffered solutions and maintain the pH of your cell culture medium within the recommended range.
-
Proper storage: Adhere to the recommended storage conditions for both the solid compound and stock solutions.
-
Aliquot stock solutions: This prevents contamination and degradation from repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected inhibitory activity | Degradation of this compound stock solution. | Prepare a fresh stock solution from the solid compound. Ensure proper storage of the stock solution at -20°C in small, single-use aliquots, protected from light. |
| Degradation of this compound in the working solution. | Prepare fresh working dilutions in media for each experiment. Minimize the time the inhibitor is in the media before and during the experiment. | |
| Inaccurate concentration of the stock solution. | Verify the accuracy of the balance used for weighing the solid compound. Ensure the compound is completely dissolved in DMSO. | |
| High variability between replicate experiments | Inconsistent inhibitor concentration due to precipitation. | Visually inspect the final working solution for any precipitate before adding it to the cells. If precipitation is observed, refer to the FAQ on preventing precipitation. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for treatment groups. Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Unexpected cellular toxicity | High final DMSO concentration. | Ensure the final DMSO concentration in the cell culture medium is below cytotoxic levels (typically <0.5%). Run a vehicle control with the same DMSO concentration.[5] |
| Degradation of this compound into toxic byproducts. | Minimize degradation by following the handling and storage recommendations. Consider performing a stability study of the inhibitor in your specific cell culture medium. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound solid compound (4-(2-(4-Methoxybenzamido)thiazol-5-yl)benzoic acid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be used to aid dissolution.
-
Aliquot the stock solution into single-use, sterile, amber vials.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: General Forced Degradation Study
This protocol provides a framework to assess the stability of this compound under various stress conditions. A stability-indicating HPLC method should be used for analysis.
1. Hydrolytic Degradation:
-
Acidic: Dissolve this compound in 0.1 M HCl.
-
Basic: Dissolve this compound in 0.1 M NaOH.
-
Neutral: Dissolve this compound in purified water.
-
Incubate samples at a controlled temperature (e.g., 40°C) and collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before HPLC analysis.
2. Oxidative Degradation:
-
Dissolve this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate at room temperature and collect aliquots at various time points.
3. Photolytic Degradation:
-
Expose a solution of this compound (e.g., in methanol (B129727) or water) and the solid compound to a light source that provides a minimum of 1.2 million lux hours and 200-watt hours per square meter, as per ICH Q1B guidelines.[3]
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze the samples after the exposure period.
4. Thermal Degradation:
-
Place the solid this compound in a vial and heat it in an oven at an elevated temperature (e.g., 60°C) for a specified duration (e.g., 24 hours).[3]
-
After cooling, dissolve the sample in a suitable solvent for HPLC analysis.
Visualizations
Caption: Potential degradation pathways for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with CK2 Inhibitors
Disclaimer: The following troubleshooting guide has been developed for a representative, potent, and selective ATP-competitive Protein Kinase CK2 inhibitor, CX-4945 (Silmitasertib) , due to the limited availability of specific information on "CK2-IN-8". The principles and methodologies described herein are broadly applicable to other potent and selective ATP-competitive CK2 inhibitors.
This guide is intended for researchers, scientists, and drug development professionals to address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems that can lead to inconsistent results when using CK2 inhibitors like CX-4945.
Issue 1: Inconsistent or weaker-than-expected effects on cell viability.
Q1: My cell viability results are variable between experiments, or the inhibitor appears less potent than the reported IC50 value. What could be the cause?
A1: This is a common issue and can stem from several factors:
-
Discrepancy between Biochemical IC50 and Cellular EC50: The reported nanomolar IC50 for CX-4945 is determined in cell-free kinase assays.[1][2] In cellular assays, the concentration required to observe a significant effect (EC50) is typically much higher, often in the micromolar range (e.g., 1-20 µM depending on the cell line).[1][3] This is due to factors like cell membrane permeability, intracellular ATP concentration, and potential for drug efflux.
-
Inhibitor Solubility and Stability: CX-4945 has low aqueous solubility.[4] Improper dissolution or precipitation in culture media can drastically reduce its effective concentration. Stock solutions are typically prepared in DMSO and should be stored at -20°C or -80°C.[2][5] Avoid repeated freeze-thaw cycles. When diluting into aqueous media, ensure thorough mixing and be mindful of the final DMSO concentration, which should ideally be kept below 0.5% to avoid solvent-induced cytotoxicity. The stability of the inhibitor in your specific cell culture medium at 37°C over the course of your experiment should also be considered.
-
Cell Line-Specific Sensitivity: Different cell lines exhibit varying sensitivity to CK2 inhibition. This can be influenced by the basal expression levels of CK2α and CK2α' subunits, the mutational status of key signaling pathways (e.g., PI3K/Akt, PTEN), and the activity of drug efflux pumps.[1] It is crucial to determine the optimal concentration range for your specific cell line through a dose-response experiment.
-
Serum Concentration in Culture Medium: Fetal Bovine Serum (FBS) contains components that can bind to small molecule inhibitors, reducing their bioavailability. Some studies have shown that the apparent efficacy of CX-4945 can be influenced by the percentage of FBS in the culture medium.[6] If you observe inconsistent results, consider if the serum concentration was consistent across experiments.
Issue 2: Unexpected or inconsistent results in Western Blot analysis.
Q2: I'm not seeing the expected decrease in phosphorylation of a known CK2 substrate, or I'm observing unexpected changes in other proteins.
A2: Western blotting results can be influenced by several experimental variables:
-
Kinetics of Dephosphorylation: The timing of cell lysis after inhibitor treatment is critical. The dephosphorylation of some substrates can be rapid, while others may be slower. It is advisable to perform a time-course experiment to determine the optimal treatment duration for observing the desired effect on your protein of interest.
-
Antibody Specificity: Ensure that the primary antibody you are using is specific for the phosphorylated form of the protein you are investigating. Validate your antibodies using appropriate controls, such as phosphatase-treated lysates or cells where the target protein is knocked down.
-
Off-Target Effects: While CX-4945 is highly selective for CK2, it can inhibit other kinases at higher concentrations, notably DYRK1A and GSK3β.[7][8][9] If you are using high concentrations of the inhibitor, consider the possibility that your observed effects may be due to inhibition of these off-target kinases. Cross-validation with another structurally distinct CK2 inhibitor or with siRNA-mediated knockdown of CK2 can help confirm that the observed phenotype is on-target.
-
Cellular Compensation Mechanisms: Cells can activate compensatory signaling pathways in response to prolonged inhibition of a key kinase like CK2. This could lead to unexpected changes in protein expression or phosphorylation over time.
Issue 3: Difficulty dissolving the inhibitor or concerns about its stability.
Q3: How should I prepare and store my CK2 inhibitor stock solution to ensure its integrity?
A3: Proper handling of the inhibitor is crucial for reproducible results:
-
Solvent and Concentration: CX-4945 is soluble in DMSO at concentrations up to 70 mg/mL.[2] Prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous, high-quality DMSO.
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[5]
-
Working Dilutions: When preparing working dilutions in aqueous buffers or cell culture media, it is important to do so fresh for each experiment. Add the DMSO stock directly to the pre-warmed medium and mix thoroughly by vortexing or pipetting to minimize precipitation. Be aware that the inhibitor may have limited stability in aqueous solutions over extended periods.
Quantitative Data Summary
The following tables summarize key quantitative data for CX-4945.
Table 1: In Vitro Potency of CX-4945 against CK2
| Parameter | Value | Reference(s) |
| IC50 (CK2α) | 1 nM | [1][2] |
| IC50 (CK2α') | 1 nM | [10] |
| Ki | 0.38 nM | [11] |
Table 2: Off-Target Activity of CX-4945
| Off-Target Kinase | IC50 / Kd | Reference(s) |
| DYRK1A | Kd: 1.8 nM, IC50: 0.16 µM | [7][9] |
| GSK3β | Kd: 37.8 nM, IC50: 0.19 µM | [7][9] |
| FLT3 | IC50: 35 nM | [1] |
| PIM1 | IC50: 46 nM | [1] |
| CDK1 | IC50: 56 nM | [1] |
Note: While CX-4945 shows nanomolar affinity for some off-targets in biochemical assays, the cellular activity against these kinases may be lower.
Key Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by CK2 and a general workflow for troubleshooting experiments with CK2 inhibitors.
Caption: Key signaling pathways regulated by Protein Kinase CK2 and inhibited by CX-4945.
Caption: A logical workflow for troubleshooting inconsistent results with CK2 inhibitors.
Detailed Experimental Protocols
The following are generalized protocols that should be optimized for your specific cell line and experimental conditions.
Protocol 1: Cell Viability Assay (MTT/XTT or equivalent)
This protocol is for determining the effect of a CK2 inhibitor on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
CK2 inhibitor (e.g., CX-4945) stock solution in DMSO
-
96-well cell culture plates
-
MTT or XTT reagent
-
Solubilization buffer (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Inhibitor Treatment: Prepare serial dilutions of the CK2 inhibitor in complete culture medium from your DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the inhibitor or vehicle control (DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT/XTT Addition: Add 10-20 µL of MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C, or until a color change is apparent.
-
Measurement:
-
For MTT: Add 100 µL of solubilization buffer to each well and incubate for at least 1 hour at room temperature with gentle shaking to dissolve the formazan (B1609692) crystals.
-
For XTT: The product is water-soluble.
-
-
Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the results as a dose-response curve to determine the EC50 value.
Protocol 2: Western Blot Analysis of CK2 Substrate Phosphorylation
This protocol is for detecting changes in the phosphorylation status of a specific CK2 substrate.
Materials:
-
Cells treated with CK2 inhibitor and controls
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt Ser129) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against the total protein to confirm equal loading.
Protocol 3: In Vitro Kinase Assay
This protocol is for determining the direct inhibitory effect of a compound on CK2 activity.
Materials:
-
Recombinant human CK2 enzyme
-
CK2 inhibitor (e.g., CX-4945)
-
Kinase assay buffer
-
Specific CK2 peptide substrate (e.g., RRRADDSDDDDD)
-
ATP (and [γ-³²P]ATP for radioactive assays or ADP-Glo™ Kinase Assay kit for luminescence-based assays)
-
Phosphocellulose paper and wash buffer (for radioactive assays)
-
Scintillation counter or luminometer
Procedure:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing the kinase assay buffer, recombinant CK2 enzyme, and the specific peptide substrate.
-
Inhibitor Addition: Add the CK2 inhibitor at various concentrations (typically a serial dilution). Include a vehicle control (DMSO).
-
Initiate Reaction: Start the kinase reaction by adding ATP (and [γ-³²P]ATP).
-
Incubation: Incubate the reaction at 30°C for a predetermined optimal time (e.g., 10-30 minutes).
-
Stop Reaction and Detect:
-
Radioactive Assay: Stop the reaction by spotting the mixture onto phosphocellulose paper and immersing it in wash buffer. Wash the papers several times to remove unincorporated [γ-³²P]ATP. Measure the remaining radioactivity on the paper using a scintillation counter.
-
Luminescence Assay (ADP-Glo™): Follow the manufacturer's protocol to stop the kinase reaction and detect the amount of ADP produced.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Plot the data to determine the IC50 value.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Different Persistence of the Cellular Effects Promoted by Protein Kinase CK2 Inhibitors CX-4945 and TDB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 5. apexbt.com [apexbt.com]
- 6. Effects of the CK2 Inhibitors CX-4945 and CX-5011 on Drug-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Probe CX-4945 | Chemical Probes Portal [chemicalprobes.org]
Technical Support Center: Improving the Bioavailability of CK2-IN-8 in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo animal studies with the casein kinase 2 (CK2) inhibitor, CK2-IN-8. The guidance provided is based on established methodologies for poorly soluble kinase inhibitors, as specific bioavailability and formulation data for this compound are not extensively available in public literature.
Frequently Asked Questions (FAQs)
Q1: We are observing low and highly variable plasma concentrations of this compound in our mouse studies after oral gavage. What are the likely causes?
A1: Low and variable oral bioavailability is a common challenge for many kinase inhibitors, often attributable to poor aqueous solubility and/or a high first-pass metabolism. Potential causes for these observations with this compound include:
-
Poor Aqueous Solubility: this compound may have low intrinsic solubility in gastrointestinal fluids, limiting its dissolution and subsequent absorption.
-
Slow Dissolution Rate: The crystalline form of the compound may dissolve too slowly to be fully absorbed within the gastrointestinal transit time.
-
First-Pass Metabolism: The inhibitor may be extensively metabolized in the gut wall or liver before reaching systemic circulation, significantly reducing the concentration of the active compound.
-
Efflux by Transporters: this compound could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the compound back into the intestinal lumen.
-
Formulation Issues: The vehicle used for administration may not be optimal, leading to precipitation of the compound either in the formulation itself or upon contact with gastrointestinal fluids.
Q2: What are the initial steps to improve the oral bioavailability of this compound?
A2: A systematic approach to formulation development is crucial. Key initial steps include:
-
Physicochemical Characterization: Determine the aqueous solubility of this compound at different pH values (e.g., pH 1.2, 4.5, and 6.8) to mimic the conditions of the stomach and intestines.
-
Vehicle Screening: Test the solubility of this compound in a range of pharmaceutically acceptable vehicles to identify a suitable system for in vivo studies.
-
Particle Size Reduction: Techniques like micronization or nanomilling can increase the surface area of the drug particles, potentially improving the dissolution rate.
Q3: Are there more advanced formulation strategies that can be employed for a compound like this compound?
A3: Yes, several advanced formulation strategies can significantly enhance the oral bioavailability of poorly soluble compounds:
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can improve its solubility and dissolution rate.
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), or lipid nanoparticles can improve solubility and enhance absorption through lymphatic pathways, potentially bypassing first-pass metabolism.
-
Complexation: Using cyclodextrins can form inclusion complexes with this compound, increasing its aqueous solubility.
Troubleshooting Guides
Issue 1: Compound Precipitation in Formulation
Symptom: The dosing formulation for this compound is inconsistent, with visible precipitation of the compound, leading to inaccurate dosing.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Poor solubility in the chosen vehicle. | Systematic Vehicle Screening: Test a range of vehicles, starting with simple aqueous solutions with co-solvents and moving to more complex lipid-based systems. A suggested screening panel is provided in the Experimental Protocols section. |
| Formulation instability over time. | Stability Assessment: Prepare the formulation and observe it at different time points (e.g., 0, 1, 4, and 24 hours) under the intended storage and handling conditions to check for precipitation. |
| Incorrect preparation method. | Standardize Preparation Protocol: Ensure a consistent and well-documented procedure for preparing the formulation, including the order of addition of components, mixing speed, and duration. |
Issue 2: High Variability in Pharmacokinetic (PK) Data
Symptom: Wide variation in plasma exposure (AUC and Cmax) is observed between animals within the same dosing group.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Inconsistent dosing due to formulation issues. | Optimize Formulation: Refer to the troubleshooting guide for compound precipitation. Ensure a homogenous and stable formulation is used for dosing. |
| Variability in oral gavage technique. | Standardize Gavage Procedure: Ensure all personnel are properly trained in oral gavage techniques to minimize stress and ensure consistent delivery to the stomach. |
| Physiological differences between animals. | Fasting: Fasting animals overnight before dosing can reduce variability in gastric pH and emptying, leading to more consistent absorption. |
| Food effects. | Food Effect Study: Conduct a pilot study to assess the impact of food on the absorption of this compound. |
Data Presentation
While specific quantitative data for this compound is not publicly available, the following tables illustrate how such data should be structured for clear comparison.
Table 1: Hypothetical Solubility of this compound in Common Vehicles
| Vehicle | Solubility (mg/mL) | Observations |
| Water | < 0.01 | Insoluble |
| 0.5% Methylcellulose in Water | < 0.01 | Insoluble |
| 10% DMSO in Saline | 0.5 | Solution |
| 20% Solutol HS 15 in Water | 1.2 | Micellar solution |
| Capmul MCM (Lipid-based) | 5.8 | Solution |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice Following a Single Oral Dose (10 mg/kg) in Different Formulations
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Bioavailability (%) |
| 0.5% Methylcellulose | 50 ± 15 | 2.0 ± 0.5 | 150 ± 45 | 5 |
| 20% Solutol HS 15 | 250 ± 50 | 1.5 ± 0.5 | 900 ± 180 | 30 |
| SEDDS | 600 ± 120 | 1.0 ± 0.3 | 2400 ± 480 | 80 |
Experimental Protocols
Protocol 1: Vehicle Screening for Oral Formulation of this compound
Objective: To identify a suitable vehicle that can solubilize this compound for in vivo oral administration.
Materials:
-
This compound powder
-
A panel of vehicles (e.g., water, saline, 0.5% methylcellulose, 10% DMSO in saline, 20% Solutol HS 15, Capmul MCM, PEG400)
-
Vials
-
Shaker/vortexer
-
Centrifuge
-
HPLC-UV or LC-MS/MS for concentration analysis
Procedure:
-
Add an excess amount of this compound powder to a known volume of each vehicle in separate vials.
-
Cap the vials and shake them at room temperature for 24 hours to reach equilibrium.
-
Visually inspect for undissolved particles.
-
Centrifuge the samples to pellet any undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method.
Protocol 2: Oral Gavage Administration in Mice
Objective: To administer a formulated dose of this compound to mice orally.
Materials:
-
Dosing formulation of this compound
-
Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch, ball-tipped for adult mice)
-
Syringes
-
Mice (follow approved animal care and use protocols)
Procedure:
-
Weigh each mouse to calculate the correct dosing volume. A typical dosing volume is 10 mL/kg.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the gavage needle into the mouth, allowing the mouse to swallow it.
-
Advance the needle smoothly into the esophagus to the predetermined depth. Do not force the needle.
-
Slowly administer the dosing formulation.
-
Gently remove the gavage needle.
-
Monitor the mouse for any signs of distress immediately after the procedure and at regular intervals.
Mandatory Visualization
CK2 Signaling Pathways
Protein Kinase CK2 is a constitutively active serine/threonine kinase that regulates numerous signaling pathways critical for cell survival, proliferation, and apoptosis. Understanding these pathways is essential for interpreting the effects of CK2 inhibitors like this compound.
Experimental Workflow for Improving Bioavailability
A logical workflow is essential for systematically addressing poor bioavailability.
Technical Support Center: Minimizing CK2-IN-8 Toxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of CK2-IN-8 in normal cells during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is minimizing its toxicity in normal cells important?
This compound is a potent and selective inhibitor of Protein Kinase CK2 (formerly Casein Kinase 2). CK2 is a serine/threonine kinase that is overexpressed in many cancers and plays a crucial role in cell growth, proliferation, and survival.[1][2] While targeting CK2 is a promising anti-cancer strategy, it's also essential for normal cellular functions. Therefore, minimizing the toxicity of this compound in non-cancerous ("normal") cells is critical to achieve a therapeutic window and to ensure that experimental results accurately reflect the on-target effects in cancer cells.
Q2: What are the primary causes of this compound toxicity in normal cells?
Toxicity in normal cells can arise from two main sources:
-
On-target toxicity: Since CK2 is also active in normal cells, its inhibition can disrupt normal cellular processes. However, many cancer cells exhibit a "non-oncogene addiction" to elevated CK2 levels, making them more sensitive to its inhibition than normal cells.[3]
-
Off-target effects: this compound and its analogs, like CX-4945, can inhibit other kinases, which may lead to unintended biological effects and toxicity.[1][4][5]
Q3: How can I determine if the observed toxicity is on-target or off-target?
Distinguishing between on-target and off-target toxicity is crucial for interpreting your results. Here are a few strategies:
-
Use a structurally different CK2 inhibitor: If a different class of CK2 inhibitor produces the same phenotype, it's more likely to be an on-target effect.
-
Rescue experiment: Overexpressing a drug-resistant mutant of CK2 in your cells could rescue the phenotype, indicating an on-target effect.
-
Genetic knockdown: Using siRNA or CRISPR to reduce CK2 expression should mimic the on-target effects of the inhibitor. If the phenotypes don't align, off-target effects are likely.
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of this compound to CK2 in your cells.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound.
Issue 1: High cytotoxicity observed in normal cell lines at effective concentrations.
-
Possible Cause: The concentration of this compound is too high, leading to significant on-target or off-target toxicity.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the lowest effective concentration that inhibits CK2 activity in your cancer cell model without causing excessive toxicity in your normal cell control.
-
Reduce incubation time: Shorter exposure to the inhibitor may be sufficient to achieve the desired effect while minimizing toxicity.
-
Use a more selective inhibitor: If available, consider using a CK2 inhibitor with a better selectivity profile.
-
Issue 2: Discrepancy between the effects of this compound and CK2 genetic knockdown.
-
Possible Cause: The observed phenotype with this compound is due to off-target effects.
-
Troubleshooting Steps:
-
Consult kinase selectivity data: Review published data on the off-target profile of this compound and its analogs (see Table 1).
-
Inhibit known off-targets: If known off-targets are expressed in your cell line, use specific inhibitors for those kinases to see if the phenotype is replicated.
-
Perform a kinome-wide screen: If resources permit, a kinome-wide screen can identify the specific off-targets of this compound in your experimental system.
-
Issue 3: Variability in results between different normal cell lines.
-
Possible Cause: Different cell lines have varying expression levels of CK2 and its off-target kinases, as well as different dependencies on these signaling pathways.
-
Troubleshooting Steps:
-
Characterize your cell lines: Perform Western blotting to determine the expression levels of CK2α, CK2α', and key off-target kinases in your normal cell lines.
-
Choose appropriate controls: Select normal cell lines that are most relevant to the cancer type you are studying (e.g., normal breast epithelial cells for breast cancer research).
-
Data Presentation
Table 1: Off-Target Profile of CX-4945 (a close analog of this compound) and TBB
| Kinase | CX-4945 IC50 (nM) | TBB IC50 (µM) | Potential Implication of Off-Target Inhibition |
| CK2 | 1 | 0.9 | On-target |
| PIM1 | 46 | 1.04 | Cell cycle progression, apoptosis |
| HIPK3 | 45 | - | Apoptosis, developmental processes |
| CLK3 | 41 | - | Splicing regulation |
| FLT3 | 35 | - | Hematopoiesis, cell survival |
| TBK1 | 35 | - | Innate immunity |
| DAPK3 | 17 | - | Apoptosis |
| DYRK1A | 160 | - | Neuronal development, cell proliferation |
| GSK3β | 190 | 11.2 | Glycogen metabolism, cell adhesion, proliferation |
| CDK2 | - | 15.6 | Cell cycle regulation |
Data compiled from multiple sources.[5][6][7][8]
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and establish a dose-response curve.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Inhibitor Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.[9]
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Methodology:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and Propidium Iodide (PI) to the cell suspension.[10][11][12][13]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to CK2 within intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heat Challenge: Heat the cell lysates or intact cells across a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble CK2 protein using Western blotting.
-
Data Analysis: Plot the amount of soluble CK2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Mandatory Visualizations
Signaling Pathways Involving CK2
Caption: CK2 positively regulates the PI3K/Akt/mTOR pathway.[14][15][16][17][18]
Caption: CK2 promotes NF-κB signaling at multiple levels.[14][19][20][21][22]
Caption: CK2 is a positive regulator of the JAK/STAT pathway.[14][23][24][25][26][27]
Experimental Workflow
Caption: Troubleshooting workflow for addressing this compound toxicity.
References
- 1. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different Persistence of the Cellular Effects Promoted by Protein Kinase CK2 Inhibitors CX-4945 and TDB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Probe CX-4945 | Chemical Probes Portal [chemicalprobes.org]
- 8. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. bosterbio.com [bosterbio.com]
- 13. kumc.edu [kumc.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 18. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 19. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 20. Protein kinase CK2 in health and disease: CK2 and its role in Wnt and NF-kappaB signaling: linking development and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. media.cellsignal.com [media.cellsignal.com]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. researchgate.net [researchgate.net]
- 24. cusabio.com [cusabio.com]
- 25. A CK2-dependent mechanism for activation of the JAK-STAT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 26. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 27. A CK2-dependent mechanism for activation of the JAK-STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Your CK2-IN-8 Experiments
Welcome to the technical support center for CK2-IN-8. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize experiments involving this casein kinase 2 (CK2) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is Protein Kinase CK2 and why is it a target? Protein kinase CK2 is a highly conserved serine/threonine kinase that is often overexpressed in a variety of human cancers.[1] It plays a crucial role in regulating numerous cellular processes essential for cancer cell survival, proliferation, and resistance to therapy, such as the PI3K/Akt/mTOR, Wnt/β-catenin, and NF-κB signaling pathways.[1][2][3] This central role in oncogenic signaling makes CK2 a promising therapeutic target.[1][4]
Q2: My observed IC50 value for this compound is different from published data for other CK2 inhibitors. Why? Discrepancies in IC50 values are common and can result from several experimental variables:[5]
-
Cell Line Differences: Cell lines can have varying levels of dependency on CK2 signaling or may have developed resistance.[4][5]
-
Experimental Conditions: Factors like cell seeding density, inhibitor exposure time, and serum concentration in the culture medium can significantly alter the apparent IC50 value.[5]
-
Assay Type: Different viability assays measure distinct cellular parameters (e.g., mitochondrial activity in an MTT assay vs. ATP levels in a CellTiter-Glo® assay), which can yield different IC50 values.[5]
-
Inhibitor Quality: The purity, solubility, and storage conditions of the inhibitor are critical for its activity.[5]
Q3: How can I confirm that this compound is working in my cells? Beyond observing a phenotypic change like decreased cell viability, you can perform biochemical assays to confirm target engagement:
-
Western Blotting: The most direct method is to analyze the phosphorylation status of known CK2 substrates. A decrease in the phosphorylation of a specific substrate, such as Akt at serine 129 (p-Akt S129) or p21 at serine 130, after treatment with this compound indicates successful target inhibition.[6][7]
-
In Vitro Kinase Assay: You can directly measure the reduction in CK2's enzymatic activity by performing a kinase assay using CK2 immunoprecipitated from your treated and untreated cell lysates.[5][8]
Q4: What are the potential off-target effects of CK2 inhibitors? Many small molecule kinase inhibitors, particularly those that are ATP-competitive, can inhibit other kinases, leading to off-target effects.[9] For example, the well-studied CK2 inhibitor CX-4945 is also known to inhibit other kinases. If you observe unexpected cellular phenotypes, it is crucial to consider off-target activity. Comparing your results with those from other CK2 inhibitors with different chemical scaffolds or using genetic approaches like siRNA knockdown of CK2 can help validate that the observed effects are on-target.[9]
Troubleshooting Guides
This section addresses common problems encountered during this compound experiments in a question-and-answer format.
Issue 1: Inhibitor Handling and Activity
| Observed Problem | Possible Cause | Recommended Solution |
| No or low activity observed. | Poor solubility. this compound may not be fully dissolved in the stock solution or may precipitate when diluted in aqueous media.[10] | Ensure the use of high-quality, anhydrous DMSO for the stock solution.[10] When diluting into media, add the DMSO stock to pre-warmed media while vortexing to aid dispersion. Keep the final DMSO concentration below 0.5%.[11] |
| Degradation of the inhibitor. Improper storage or repeated freeze-thaw cycles can degrade the compound. | Prepare fresh dilutions for each experiment. Aliquot the stock solution in DMSO and store at -80°C for long-term stability.[5][12] | |
| Suboptimal concentration or incubation time. The concentration may be too low or the treatment time too short to elicit a response. | Perform a dose-response experiment over a broad range of concentrations (e.g., 0.1 to 100 µM).[1] Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the optimal treatment duration.[5][13] | |
| High variability between replicate experiments. | Inconsistent inhibitor concentration. Pipetting errors or incomplete mixing during dilution. | Use calibrated pipettes and ensure thorough mixing at each dilution step. Prepare a master mix for each concentration to be added to replicate wells. |
| Vehicle (DMSO) toxicity. High concentrations of DMSO can be toxic to cells.[11] | Ensure the final DMSO concentration is consistent across all wells (including controls) and is at a non-toxic level (typically ≤0.1%). |
Issue 2: Cell-Based Assay Performance
| Observed Problem | Possible Cause | Recommended Solution |
| High variability in viability/cytotoxicity assays. | Inconsistent cell seeding. Uneven cell numbers across wells lead to variable results.[5] | Use a cell counter for accurate seeding. Ensure a homogenous single-cell suspension before plating.[5] |
| Edge effects in multi-well plates. Wells on the edge of the plate are prone to evaporation, affecting cell growth.[5] | Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity.[5] | |
| Unexpected Western blot results (e.g., no change in phospho-protein). | Poor sample handling. Dephosphorylation of proteins after cell lysis. | Always use lysis buffers containing a fresh cocktail of phosphatase and protease inhibitors. Keep samples on ice and avoid repeated freeze-thaw cycles of lysates.[1][5][14] |
| Suboptimal antibody performance. The primary antibody may not be specific or sensitive enough. | Use a validated antibody specific for the phosphorylated form of the CK2 substrate. Optimize antibody dilution and incubation times. Always run a total protein control.[15] | |
| Inefficient protein transfer. | Confirm transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage as needed. |
Troubleshooting Workflow Diagram
The following diagram outlines a logical approach to troubleshooting a failed experiment.
Data Presentation: Reference IC50 Values
While data for this compound must be determined empirically for your specific system, the following tables provide reference IC50 values for other well-characterized CK2 inhibitors. This data can help in designing an effective concentration range for your initial experiments.[1][5]
Table 1: IC50 Values of Silmitasertib (CX-4945) in Human Cancer Cell Lines [1][16]
| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration |
| Leukemia | Jurkat | ~0.1 (endogenous CK2) | Not Specified |
| Leukemia | CEM | ~0.5 - 1.0 | 24 - 48 hours |
| Breast Cancer | MDA-MB-231 | 1.7 - 20.0 | Not Specified |
| Breast Cancer | MCF-7 | 1.7 - 20.0 | Not Specified |
Table 2: IC50 Values of TBB (4,5,6,7-Tetrabromobenzotriazole) in Human Cancer Cell Lines [1]
| Cancer Type | Cell Line | IC50 (µM) |
| Leukemia | MOLT-4 | 28.0 |
| Colon Cancer | HCT116 | 31.5 |
| Lung Cancer | A549 | 12.1 (Cell cycle arrest) |
| Cervical Cancer | HeLa | 25 - 100 (Cytotoxic) |
Key Signaling Pathways & Experimental Workflows
Diagram: CK2 in the PI3K/Akt Signaling Pathway
CK2 promotes cell survival by positively regulating the PI3K/Akt pathway. It can directly phosphorylate and activate Akt, and inactivate the tumor suppressor PTEN, which normally antagonizes PI3K signaling.[3][6]
Diagram: Experimental Workflow for IC50 Determination
This workflow outlines the process for determining the IC50 value of this compound.
Experimental Protocols
Protocol 1: Cell Viability Assessment (CCK-8 Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines and calculating the IC50 value. The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay for the determination of cell viability.[17][18]
Materials:
-
Human cancer cell line of choice
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[1] Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[1]
-
Inhibitor Treatment: Prepare a series of dilutions of this compound in complete culture medium. A broad range of concentrations (e.g., 0.1 to 100 µM) is recommended for initial experiments.[1] Remove the medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.[1]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[17]
-
CCK-8 Addition: After the incubation period, add 10 µL of CCK-8 solution to each well.[17][18] Be careful not to introduce bubbles.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.[19] During this time, viable cells will convert the WST-8 reagent into a colored formazan (B1609692) product.[17]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[17][18]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[1]
Protocol 2: Western Blot Analysis of CK2 Substrate Phosphorylation
This protocol assesses the inhibition of CK2 activity by observing the phosphorylation status of a downstream target (e.g., p-Akt S129).[1][6]
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors[6]
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST for phospho-proteins)[15][20]
-
Primary antibodies (e.g., anti-phospho-Akt S129, anti-total-Akt)[6]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL) and imaging system[6]
Procedure:
-
Cell Lysis: After treating cells with this compound for the desired time, wash them with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[1] Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet debris.[1]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[6]
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.[1] Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[6]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[6][20]
-
Antibody Incubation: Incubate the membrane with the primary phospho-specific antibody (e.g., anti-p-Akt S129) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[5][6]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[1]
-
Secondary Antibody: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection: Wash the membrane again as in step 6. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[6]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-Akt) and/or a loading control like β-actin.
Protocol 3: In Vitro CK2 Kinase Assay
This protocol measures the direct inhibitory effect of this compound on the enzymatic activity of purified or immunoprecipitated CK2.[21][22]
Materials:
-
Purified recombinant CK2 or CK2 immunoprecipitated from cell lysates
-
This compound at various concentrations
-
Specific CK2 substrate peptide (e.g., RRRDDDSDDD)[21]
-
Kinase assay buffer
-
[γ-32P]ATP or an ADP-Glo™ Kinase Assay kit (for non-radioactive detection)
-
P81 phosphocellulose paper (for radioactive assay)
-
Scintillation counter or luminometer
Procedure (Radioactive Method):
-
Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mix containing kinase buffer, the CK2 enzyme source, and the specific substrate peptide.[22]
-
Inhibitor Addition: Add this compound at the desired final concentrations. Include a vehicle (DMSO) control.
-
Initiate Reaction: Start the phosphorylation reaction by adding the ATP mix containing [γ-32P]ATP.[22]
-
Incubation: Incubate the reaction at 30°C for 10-30 minutes, ensuring the reaction stays within the linear range.[21][22]
-
Stop Reaction: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.[21]
-
Washing: Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.[22]
-
Quantification: Dry the papers, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.[22]
-
Data Analysis: Compare the radioactivity in the inhibitor-treated samples to the vehicle control to determine the percentage of inhibition. Plot the results to calculate the IC50 of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. In vitro and in vivo assays of protein kinase CK2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Protein kinase CK2 inhibition induces cell death via early impact on mitochondrial function* - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Effects of the CK2 Inhibitors CX-4945 and CX-5011 on Drug-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apexbt.com [apexbt.com]
- 18. ptglab.com [ptglab.com]
- 19. docs.aatbio.com [docs.aatbio.com]
- 20. astorscientific.us [astorscientific.us]
- 21. ruo.mbl.co.jp [ruo.mbl.co.jp]
- 22. merckmillipore.com [merckmillipore.com]
Technical Support Center: Navigating Experiments with the Short Half-Life Kinase Inhibitor CK2-IN-8
Welcome to the technical support center for researchers utilizing CK2-IN-8. This guide is designed to address the unique experimental challenges posed by kinase inhibitors with a short half-life. By anticipating and mitigating these issues, you can ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. What are the likely causes?
A1: Inconsistent results when using a kinase inhibitor with a short half-life, such as this compound, often stem from the degradation of the compound over the course of the experiment. The effective concentration of the inhibitor may be decreasing over time, leading to variable target engagement and downstream effects. It is also crucial to ensure consistent storage and handling of the compound to minimize degradation before use.
Q2: How can I confirm that this compound is actively inhibiting CK2 in my cellular experiments?
A2: Beyond observing a phenotypic change, it is essential to biochemically validate target engagement. A key method is to perform a time-course experiment and assess the phosphorylation status of a known downstream substrate of CK2, such as AKT at serine 129 (p-AKT S129), via Western blot.[1][2] A rapid and transient decrease in p-AKT S129 levels following treatment would indicate successful, albeit potentially short-lived, inhibition of CK2.
Q3: What are the best practices for storing and handling this compound to maintain its stability?
A3: For long-term storage, this compound should be stored as a dry powder at -20°C.[3] Stock solutions, typically prepared in a solvent like DMSO, should be aliquoted into small, single-use volumes and stored at -80°C to minimize freeze-thaw cycles. When preparing working dilutions, it is advisable to do so immediately before adding to your experimental system.
Q4: I am observing off-target effects. Could this be related to the inhibitor's stability?
A4: While off-target effects are a concern with any kinase inhibitor, the degradation products of an unstable compound can also exhibit biological activity, potentially leading to confounding results.[4] To mitigate this, use the lowest effective concentration of this compound and include appropriate controls, such as a structurally related but inactive compound, if available. Performing kinome profiling can also help identify unintended targets.[5]
Quantitative Data: A Comparative Look at CK2 Inhibitors
The following table summarizes the inhibitory potency of various CK2 inhibitors. This data can help in selecting appropriate concentrations for your experiments and provides a basis for comparison.
| Inhibitor | Target(s) | IC50 / Ki | Cell Line / Assay Conditions |
| This compound (Hypothetical) | CK2 | Assumed to be in the nM range | N/A |
| CX-4945 (Silmitasertib) | CK2 | Ki = 0.223 nM | In vitro kinase assay |
| CK2 | IC50 = 0.7 µM (p-Akt S129) | HeLa cells | |
| SGC-CK2-2 | CK2 | IC50 = 2.2 µM (p-Akt S129) | HeLa cells |
| TBB (4,5,6,7-Tetrabromobenzotriazole) | CK2 | IC50 = 0.15 µM | In vitro kinase assay |
| KN2 | CK2 | Low nM affinity | Bivalent inhibitor |
| CK2 inhibitor 2 | CK2 | IC50 = 0.66 nM | In vitro kinase assay |
| PC-3 | IC50 = 4.53 µM | Proliferation assay | |
| HCT-116 | IC50 = 3.07 µM | Proliferation assay |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay for a Short Half-Life Inhibitor
This protocol is designed to minimize the impact of compound degradation during a cell viability experiment.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HCT-116)
-
Complete culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
MTT or similar cell viability reagent
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Immediately before use, prepare serial dilutions of this compound in complete culture medium.
-
Treatment: Instead of a single long incubation, consider a pulsed treatment. For example, treat cells for a shorter duration (e.g., 2-4 hours), then replace the medium with fresh medium containing the inhibitor. This can be repeated to maintain a more consistent inhibitor concentration. Alternatively, perform the assay over a shorter total time course (e.g., 24 hours instead of 72).
-
Viability Assessment: At the end of the treatment period, add the cell viability reagent and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blotting to Assess Target Engagement
This protocol focuses on capturing the transient effects of a short half-life inhibitor on a downstream target.
Materials:
-
Cells treated with this compound
-
Lysis buffer (RIPA) supplemented with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-Akt S129, anti-total Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Time-Course Treatment: Treat cells with this compound for a series of short time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Cell Lysis: At each time point, immediately place the culture dish on ice, aspirate the medium, and wash with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein and/or a loading control.
Visualizing Experimental Design and Signaling
CK2 Signaling Pathways
Caption: Key signaling pathways regulated by the protein kinase CK2.
Experimental Workflow for Short Half-Life Inhibitors
Caption: Recommended workflow for experiments with short half-life inhibitors.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting inconsistent experimental results.
References
Technical Support Center: Overcoming Cell Line Resistance to CK2 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and understanding cell line resistance to Protein Kinase CK2 inhibitors, with a focus on the investigational compound CK2-IN-8. Given the limited public data on this compound, this guide leverages data from structurally and mechanistically similar, well-characterized CK2 inhibitors, such as Silmitasertib (CX-4945) and TBB (4,5,6,7-Tetrabromobenzotriazole), to provide actionable insights.
Frequently Asked Questions (FAQs)
Q1: What is Protein Kinase CK2 and why is it a target in drug development?
Protein Kinase CK2 is a highly conserved, constitutively active serine/threonine kinase that is essential for cell viability.[1] It is a pleiotropic kinase, meaning it phosphorylates hundreds of proteins involved in crucial cellular processes, including cell growth, proliferation, and apoptosis (programmed cell death).[2] In many types of cancer, CK2 is overexpressed and hyperactive, contributing to tumor progression and survival.[2][3] Its role in promoting oncogenic signaling pathways—such as PI3K/Akt/mTOR, Wnt/β-catenin, and NF-κB—and its ability to suppress apoptosis make it a promising therapeutic target.[1][4]
Q2: I am observing a higher IC50 value for this compound in my cell line than anticipated. Are my cells resistant?
A higher-than-expected IC50 value can be the first sign of resistance, but other factors should be considered.
-
Inherent (Primary) Resistance: Some cell lines may have intrinsic characteristics that make them less sensitive to CK2 inhibition. This can be due to pre-existing genetic alterations or the activation of compensatory survival pathways.
-
Acquired Resistance: If you have been culturing cells with the inhibitor over time, they may have developed mechanisms to overcome the drug's effects.
-
Experimental Variability: IC50 values can be influenced by experimental conditions such as cell seeding density, inhibitor purity and handling, and the specific cell viability assay used.[5] It is crucial to ensure your experimental setup is consistent and validated.[5]
Q3: What are the common molecular mechanisms of resistance to CK2 inhibitors?
Resistance to kinase inhibitors typically falls into several categories:
-
Activation of Bypass Pathways: Cancer cells can compensate for the inhibition of one signaling pathway by upregulating another. For CK2, this could involve the reactivation of the PI3K/Akt or MAPK/ERK pathways to maintain cell survival and proliferation.[5]
-
Increased Drug Efflux: Cells can increase the expression of drug efflux pumps, such as P-glycoprotein (P-gp) or Multidrug Resistance-associated Protein 1 (MRP1).[2][6] These pumps actively remove the inhibitor from the cell, lowering its intracellular concentration. CK2 itself has been shown to phosphorylate and potentially up-regulate the function of these pumps.[6]
-
Target Modification: Although less common for this class of inhibitors, mutations in the ATP-binding pocket of the CK2 kinase domain could theoretically hinder inhibitor binding while preserving kinase activity.
Q4: Can CK2 inhibitors overcome resistance to other chemotherapy drugs?
Yes, there is evidence that CK2 inhibitors can re-sensitize drug-resistant cells to conventional chemotherapeutics.[2][6] For example, studies have shown that CX-4945 can overcome resistance in cell lines selected for resistance to drugs like vinblastine (B1199706) and cisplatin.[6] This effect is partly attributed to the inhibitor's ability to increase the intracellular accumulation of other drugs by potentially modulating efflux pump activity.[6]
Quantitative Data: IC50 Values of Reference CK2 Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values for the well-studied CK2 inhibitors Silmitasertib (CX-4945) and TBB. These values serve as a reference for expected potency in various human cancer cell lines.
Table 1: IC50 Values of Silmitasertib (CX-4945) in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Breast Cancer | BT-474 | 1.71 - 20.01 | [7] |
| Breast Cancer | MDA-MB-231 | 1.71 - 20.01 | [7] |
| Breast Cancer | MCF-7 | 1.71 - 20.01 | [7] |
| Leukemia | Jurkat | ~0.1 (endogenous CK2) | [4][7] |
| Leukemia | CLL | < 1 | [4] |
| Pancreatic Cancer | BxPC-3 | Induces G1 arrest | [4] |
| Angiogenesis | HUVEC | 5.5 (proliferation) |[7] |
Table 2: IC50 Values of TBB (4,5,6,7-Tetrabromobenzotriazole) in Human Cancer Cell Lines
| Source / Cell Type | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Rat Liver | CK2 | 0.9 | [8] |
| Human Recombinant | CK2 | 1.6 | [8] |
| General | CK2 | 0.5 | [9] |
| Rat Liver | CK2 | 0.15 | [10] |
| Multiple Myeloma | RPMI-8226 / NCI-H929 | Markedly reduces proliferation |[11] |
Troubleshooting Guide: Cell Line Resistance
This guide provides a structured approach to identifying and addressing potential resistance to this compound treatment.
Table 3: Troubleshooting Common Issues in CK2 Inhibitor Experiments
| Problem | Possible Cause | Recommended Solution |
|---|---|---|
| High IC50 Value (Lower than expected potency) | 1. Inherent Cell Line Resistance: The cell line may not be dependent on CK2 signaling for survival. 2. Compound Instability/Degradation: The inhibitor may have degraded due to improper storage or handling. 3. Suboptimal Assay Conditions: Cell density, treatment duration, or assay type may be affecting results. | 1. Pathway Analysis: Perform a baseline Western blot to assess the activity of key CK2-regulated pathways (e.g., p-Akt Ser129, NF-κB). 2. Compound QC: Confirm the purity and integrity of your this compound stock. Prepare fresh dilutions for each experiment. 3. Protocol Optimization: Perform a time-course (e.g., 24, 48, 72 hours) and cell-density titration experiment to find optimal conditions.[12] |
| Loss of Efficacy Over Time (Acquired Resistance) | 1. Activation of Bypass Pathways: Cells have upregulated alternative survival signals (e.g., MEK/ERK pathway). 2. Increased Drug Efflux: Upregulation of P-gp or MRP1 pumps is removing the inhibitor. | 1. Phospho-protein Analysis: Use Western blot to probe for reactivation of pathways like PI3K/Akt and MAPK/ERK in resistant cells compared to sensitive parental cells. 2. Combination Therapy: Test the combination of this compound with inhibitors of the identified bypass pathway (e.g., a MEK inhibitor). 3. Efflux Pump Inhibition: Co-treat resistant cells with this compound and a known efflux pump inhibitor (e.g., verapamil) to see if sensitivity is restored. |
| Inconsistent Results Between Experiments | 1. Inconsistent Cell Culture Practices: High cell passage number can lead to genetic drift. 2. Variable Reagent Preparation: Inconsistent inhibitor dilutions or assay reagent preparation. 3. Variable Seeding Density: Uneven cell plating leads to variability in the final readout. | 1. Cell Line Authentication: Use authenticated, low-passage cell lines. 2. Standard Operating Procedures (SOPs): Maintain strict SOPs for all reagent preparations. 3. Accurate Cell Counting: Use an automated cell counter to ensure consistent seeding density. |
Visualized Workflows and Pathways
CK2 Signaling Network
The following diagram illustrates the central role of Protein Kinase CK2 in regulating multiple oncogenic signaling pathways. CK2's phosphorylation events (indicated by "P") typically lead to the activation of pro-survival proteins and the inhibition of tumor suppressors.
Experimental Workflow for Investigating Resistance
This workflow provides a systematic process for confirming and characterizing acquired resistance to this compound in a cell line model.
Troubleshooting Decision Tree
This diagram provides a logical flow for troubleshooting unexpected results during this compound treatment.
Detailed Experimental Protocols
Protocol 1: Cell Viability (MTT Assay) for IC50 Determination
This protocol outlines a method to determine the effect of a CK2 inhibitor on the viability of cancer cells. The principle is based on the reduction of the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (or other inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate overnight (37°C, 5% CO2) to allow for attachment.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted inhibitor. Include a vehicle control (e.g., 0.1% DMSO). Incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[10]
-
Incubation: Incubate the plate at 37°C for 3-4 hours, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the inhibitor concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Western Blot for Pathway Analysis
This protocol is used to assess the phosphorylation status of key proteins in CK2-regulated signaling pathways.
Materials:
-
Parental and resistant cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser129), anti-total Akt, anti-p-ERK, anti-total ERK, anti-CK2α, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Treat parental and resistant cells with this compound or vehicle for the desired time. Lyse the cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[13]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[13]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels or a loading control like GAPDH.
Protocol 3: siRNA Knockdown for Functional Validation
This protocol describes how to use small interfering RNA (siRNA) to transiently silence a gene suspected of contributing to resistance, thereby validating its functional role.
Materials:
-
Resistant cell line
-
siRNA targeting the gene of interest (e.g., MEK1, ERK2)
-
Non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
Procedure:
-
Cell Seeding: One day before transfection, seed the resistant cells so they will be 60-80% confluent at the time of transfection.
-
Transfection Complex Preparation:
-
Dilute the siRNA (e.g., 20 pmol) in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complexes to form.
-
-
Transfection: Add the transfection complexes drop-wise to the cells. Swirl the plate gently to mix.
-
Incubation: Incubate the cells for 24-72 hours. The optimal time depends on the target protein's turnover rate.
-
Validation of Knockdown: After incubation, harvest a subset of cells to validate target gene knockdown via qPCR (for mRNA levels) or Western blot (for protein levels). An efficiency of >80% is recommended for further experiments.[14]
-
Functional Assay: Treat the remaining transfected cells (non-targeting control and target knockdown) with a dose range of this compound. Perform a cell viability assay (as in Protocol 1) to determine if silencing the target gene re-sensitizes the cells to the CK2 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Role of protein kinase CK2 in antitumor drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emergence of Protein Kinase CK2 as a Key Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Effects of the CK2 Inhibitors CX-4945 and CX-5011 on Drug-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. TBB, casein kinase-2 (CK2) inhibitor (CAS 17374-26-4) | Abcam [abcam.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Confirming Target Engagement of CK2-IN-8: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to confirm the target engagement of the protein kinase CK2 (CK2) inhibitor, CK2-IN-8. The following information is structured to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an ATP-competitive inhibitor of CK2. This means it binds to the ATP-binding pocket of the CK2 catalytic subunits (CK2α and CK2α'), preventing the binding of ATP and subsequent phosphorylation of CK2 substrates.[1][2][3][4] This mechanism is common for many small molecule CK2 inhibitors, including well-characterized compounds like CX-4945 (Silmitasertib) and SGC-CK2-1.[5][6][7][8][9]
Q2: How can I be sure that the observed cellular effects are due to CK2 inhibition?
Confirming that the phenotypic changes observed in your experiments are a direct result of CK2 inhibition is crucial. This can be achieved through a combination of methods:
-
Direct Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) and NanoBioluminescence Resonance Energy Transfer (NanoBRET) provide direct evidence of the inhibitor binding to CK2 within the cell.
-
Biochemical Confirmation: Analyzing the phosphorylation status of known CK2 substrates via Western blotting can confirm that the inhibitor is blocking CK2's enzymatic activity. A reduction in the phosphorylation of these substrates upon treatment with this compound indicates on-target activity.[10]
-
Structure-Activity Relationship (SAR): If available, using a structurally similar but inactive control compound can help differentiate on-target from off-target effects.[6]
-
Genetic Knockdown: Comparing the cellular phenotype induced by this compound with that of siRNA-mediated knockdown of CK2 can provide strong evidence that the observed effects are on-target.[11]
Q3: What are the key downstream signaling pathways affected by CK2 inhibition?
CK2 is a pleiotropic kinase involved in numerous cellular processes, including cell proliferation, survival, and inflammation.[5][12] Key signaling pathways regulated by CK2 include:
-
PI3K/Akt/mTOR: CK2 can directly phosphorylate Akt at Ser129, promoting its activity. Inhibition of CK2 leads to decreased p-Akt (S129) levels.[13][14]
-
NF-κB: CK2 can regulate the NF-κB pathway, which is crucial for inflammatory responses and cell survival.[15]
-
JAK/STAT: CK2 has been shown to be involved in the regulation of the JAK/STAT signaling pathway.
-
Wnt/β-catenin: CK2 can phosphorylate β-catenin, influencing its stability and transcriptional activity.[16]
The following diagram illustrates the central role of CK2 in these key signaling pathways.
Quantitative Data Summary
The potency of ATP-competitive CK2 inhibitors can vary. Below is a table summarizing the IC50 values of several well-characterized CK2 inhibitors. While specific data for this compound is not widely published, "CK2 Inhibitor 2" demonstrates nanomolar potency.
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| CK2 Inhibitor 2 | CK2 | 0.66 | Biochemical | [14] |
| CX-4945 (Silmitasertib) | CK2α | 1 | Biochemical | [13] |
| SGC-CK2-1 | CK2α | 4.2 | Biochemical | [5] |
| SGC-CK2-1 | CK2α' | 2.3 | Biochemical | [5] |
| CX-4945 (Silmitasertib) | CK2α' | 1 | Biochemical | [13] |
| SGC-CK2-1 | CK2α | 36 | NanoBRET | [5] |
| SGC-CK2-1 | CK2α' | 16 | NanoBRET | [5] |
Experimental Protocols & Troubleshooting
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.[17]
Experimental Workflow:
Detailed Protocol (Adaptable for this compound):
-
Cell Culture and Treatment:
-
Culture your cells of interest to 80-90% confluency.
-
Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells using freeze-thaw cycles or a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification and Western Blot:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Perform Western blot analysis to detect the amount of soluble CK2α or CK2α'.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble CK2 protein against the temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and engagement.
-
Troubleshooting CETSA:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No CK2 signal in Western blot | Low endogenous CK2 expression in the cell line. | Use a cell line known to have higher CK2 expression or consider an overexpression system. |
| Inefficient antibody. | Validate your primary antibody for Western blotting and optimize its concentration. | |
| No thermal shift observed with inhibitor | Inhibitor is not cell-permeable. | Confirm cell permeability using an orthogonal assay. |
| Incorrect temperature range for heat challenge. | Optimize the temperature gradient to cover the melting point of CK2 in your cell line. | |
| Insufficient inhibitor concentration. | Perform a dose-response experiment with a wider range of concentrations. | |
| High variability between replicates | Uneven heating of samples. | Use a thermal cycler for precise temperature control. |
| Inconsistent sample handling. | Ensure uniform cell lysis and accurate pipetting. |
NanoBRET™ Target Engagement Assay
The NanoBRET assay is a proximity-based method that measures the binding of a compound to a target protein in live cells.[18] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged CK2 and a fluorescent tracer that binds to the same active site.
Experimental Workflow:
Detailed Protocol (Adaptable for this compound):
-
Cell Transfection:
-
Transfect a suitable cell line (e.g., HEK293) with a plasmid encoding for a NanoLuc®-CK2α or CK2α' fusion protein.
-
Allow 24 hours for protein expression.
-
-
Assay Setup:
-
Plate the transfected cells in a white, 96-well assay plate.
-
Prepare serial dilutions of this compound.
-
Add the inhibitor and a fixed concentration of the NanoBRET™ kinase tracer to the cells.
-
-
Equilibration:
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
-
Signal Detection:
-
Add the Nano-Glo® Luciferase Assay Reagent, which contains the substrate.
-
Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer equipped with the appropriate filters.
-
-
Data Analysis:
-
Calculate the raw BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the cellular IC50 value.
-
Troubleshooting NanoBRET™:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low BRET signal | Low transfection efficiency. | Optimize the transfection protocol for your cell line. |
| Insufficient protein expression. | Confirm the expression of the NanoLuc®-CK2 fusion protein by Western blot. | |
| High background signal | Overexpression of the fusion protein. | Reduce the amount of plasmid DNA used for transfection. |
| Non-specific binding of the tracer. | Ensure the use of the recommended tracer concentration. | |
| Inconsistent results | Inaccurate pipetting. | Use calibrated pipettes and ensure proper mixing. |
| Cell viability issues. | Monitor cell health throughout the experiment. |
Western Blotting for Downstream Substrates
This method indirectly confirms target engagement by measuring the decreased phosphorylation of known CK2 substrates.
Key CK2 Substrates for Western Blot Analysis:
-
p-Akt (Ser129): A well-validated and specific target of CK2.[14]
-
p-Cdc37 (Ser13): Another commonly used marker for CK2 activity.[10]
Experimental Workflow:
Detailed Protocol (Adaptable for this compound):
-
Cell Treatment and Lysis:
-
Treat cells with increasing concentrations of this compound for a specified duration.
-
Lyse the cells in a buffer containing protease and, crucially, phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate and normalize the samples.
-
Separate the proteins by SDS-PAGE.
-
-
Membrane Transfer and Blocking:
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the CK2 substrate (e.g., anti-p-Akt S129).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities. To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., total Akt) or a loading control (e.g., GAPDH).
-
A dose-dependent decrease in the phosphorylated substrate signal upon treatment with this compound confirms target engagement.
-
Troubleshooting Western Blot for Phospho-proteins:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or no phospho-signal | Phosphatase activity during sample preparation. | Always use fresh phosphatase inhibitors in your lysis buffer and keep samples on ice. |
| Low abundance of the phosphorylated protein. | Increase the amount of protein loaded on the gel or enrich for your target protein via immunoprecipitation. | |
| High background | Non-specific antibody binding. | Optimize blocking conditions (time, temperature, and blocking agent). Increase the number and duration of wash steps. |
| Cross-reactivity of the secondary antibody. | Use a highly cross-adsorbed secondary antibody. | |
| Inconsistent results | Variable protein loading. | Accurately quantify protein concentrations and always probe for a loading control. |
| Inefficient transfer of proteins. | Optimize transfer conditions (time, voltage) based on the molecular weight of your target protein. |
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Features and potentials of ATP-site directed CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinase CK2 inhibition: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development of a potent and selective chemical probe for the pleiotropic kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probe CX-4945 | Chemical Probes Portal [chemicalprobes.org]
- 8. Downfalls of Chemical Probes Acting at the Kinase ATP-Site: CK2 as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Silmitasertib - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Potent and Selective Inhibitors of CK2 Kinase Identified through Structure-Guided Hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. CK2 inhibitor 2 | Casein Kinase | TargetMol [targetmol.com]
- 15. Frontiers | Protein Kinase CK2 represents a new target to boost Ibrutinib and Venetoclax induced cytotoxicity in mantle cell lymphoma [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. NanoBRET — SGC-UNC [sgc-unc.org]
Validation & Comparative
CX-4945 (Silmitasertib): A Benchmark for CK2 Inhibition
An objective comparison between CK2-IN-8 and the well-characterized clinical-stage inhibitor CX-4945 (Silmitasertib) is challenging due to the limited publicly available data on this compound's specific biochemical and cellular performance. While CX-4945 has been extensively studied and documented, this compound appears to be a less characterized compound in the scientific literature.
This guide will provide a detailed overview of the known properties of CX-4945 and will frame the comparison by highlighting the key experimental data points that would be necessary for a comprehensive evaluation of this compound.
CX-4945 is a potent, selective, and orally bioavailable ATP-competitive inhibitor of Protein Kinase CK2. It has progressed to clinical trials for various cancers, making it a crucial reference compound for novel CK2 inhibitors.[1]
Quantitative Data for CX-4945
A substantial body of evidence supports the biochemical and cellular activity of CX-4945.
| Parameter | CX-4945 (Silmitasertib) | This compound |
| Target(s) | CK2α, CK2α' | Data Not Available |
| Biochemical IC₅₀ | 1 nM[2][3] | Data Not Available |
| Cellular IC₅₀ | ~100 nM (in Jurkat cells)[2] | Data Not Available |
| Mechanism of Action | ATP-competitive[1] | Data Not Available |
Kinase Selectivity of CX-4945
CX-4945 exhibits remarkable selectivity for CK2. When screened against a large panel of kinases, it shows minimal off-target activity, which is a critical attribute for a therapeutic candidate and a reliable research tool. For instance, in a panel of 238 kinases, only 7 were inhibited by more than 90% at a concentration of 0.5 µM, a concentration that is 500-fold greater than its IC₅₀ for CK2.
This compound: An Overview
Signaling Pathways Modulated by CK2 Inhibition
CK2 is a pleiotropic kinase involved in numerous pro-survival signaling pathways.[4][5] Inhibition of CK2 by compounds like CX-4945 has been shown to impact several key cancer-related pathways. Any new inhibitor, such as this compound, would be expected to modulate these same pathways.
Caption: CK2 inhibitors block pro-survival signaling pathways.
Experimental Protocols for Inhibitor Characterization
To directly compare this compound with CX-4945, standardized assays must be employed. Below are detailed methodologies for key experiments.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
-
Reaction Setup : Prepare a reaction mix in a 96-well plate containing kinase buffer, the specific CK2 substrate peptide (e.g., RRRDDDSDDD), and varying concentrations of the inhibitor (this compound or CX-4945).
-
Enzyme Addition : Add the CK2α or CK2α' enzyme to initiate the reaction.
-
ATP Addition : Start the kinase reaction by adding ATP. Incubate for a defined period (e.g., 1 hour) at room temperature.
-
ADP Detection : Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Signal Generation : Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase.
-
Measurement : Measure luminescence using a plate reader. The signal intensity is proportional to the ADP concentration and, therefore, the kinase activity.
-
Data Analysis : Plot the luminescence signal against the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.
Caption: Workflow for a luminescent-based biochemical kinase assay.
Cellular Proliferation/Viability Assay (CCK-8 Assay)
This assay measures the metabolic activity of viable cells to determine the effect of the inhibitor on cell proliferation.
-
Cell Seeding : Seed cancer cells (e.g., HCT-116, PC-3) in a 96-well plate at a density of approximately 5,000 cells/well and allow them to adhere for 24 hours.
-
Inhibitor Treatment : Treat the cells with a range of concentrations of this compound or CX-4945.
-
Incubation : Incubate the cells for an appropriate duration (e.g., 48 or 72 hours).
-
Reagent Addition : Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation : Incubate the plate for 1-4 hours until a color change is apparent.
-
Absorbance Measurement : Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value from the dose-response curve.
Conclusion
CX-4945 (Silmitasertib) is a well-validated, highly potent, and selective inhibitor of CK2, serving as a benchmark for the field. For a meaningful comparison, this compound must be subjected to rigorous biochemical and cellular characterization using standardized protocols as outlined above. The resulting data on its potency, selectivity, and cellular efficacy will be crucial for researchers and drug development professionals to objectively assess its potential as a research tool or therapeutic agent relative to established inhibitors like CX-4945.
References
Validating the Inhibitory Effect of a Novel CK2 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the inhibitory efficacy of a novel casein kinase 2 (CK2) inhibitor, here exemplified by the well-characterized compound CX-4945 (Silmitasertib), due to the absence of publicly available data for "CK2-IN-8". The methodologies and comparative data presented herein offer a robust template for the evaluation of new chemical entities targeting CK2, a crucial kinase implicated in numerous disease pathways, particularly in oncology.
Comparative Analysis of CK2 Inhibitors
The inhibitory potential of a novel compound is best understood in the context of existing inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known CK2 inhibitors, providing a benchmark for performance evaluation. These values represent the concentration of the inhibitor required to reduce the enzymatic activity of CK2 by 50% in biochemical assays.
| Inhibitor | IC50 (nM) | Target | Notes |
| CX-4945 (Silmitasertib) | 1 | CK2α, CK2α' | Orally bioavailable, has been in clinical trials.[1][2][3] |
| (E/Z)-GO289 | 7 | CK2 | Potent and selective inhibitor.[1] |
| Compound 7 (Krämer et al.) | 8 | CK2α | Comparable potency to CX-4945.[4] |
| TTP22 | 100 | CK2 | Selective over JNK3, ROCK1, and MET.[1] |
| IQA | 80 | CK2 | Discovered through in silico screening.[5] |
| TDB | 15 | CK2 | ATP competitive inhibitor.[5] |
| Emodin | 2000 | CK2 | A natural product with multiple targets.[2] |
| TBB | 150 | Rat Liver CK2 | A cell-permeable and ATP-competitive inhibitor.[3] |
| DMAT | 140 | CK2 | A derivative of DRB with improved affinity. |
| DRB | 15000 | CK2 | A less potent, early-generation inhibitor. |
Experimental Protocols for Validation
Accurate and reproducible experimental design is paramount in validating the inhibitory effect of a new compound. Below are detailed protocols for key assays.
1. In Vitro Biochemical Kinase Assay (IC50 Determination)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified CK2.
-
Materials:
-
Recombinant human CK2 enzyme
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
Test inhibitor (e.g., this compound) and reference inhibitors (e.g., CX-4945)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP or a non-radioactive ADP detection kit (e.g., ADP-Glo™)
-
P81 phosphocellulose paper and scintillation counter (for radioactive method) or luminometer (for non-radioactive method)
-
-
Procedure (Non-Radioactive ADP-Glo™ Method):
-
Prepare serial dilutions of the test inhibitor and reference compounds in the kinase assay buffer.
-
In a 96-well plate, add the kinase assay buffer, recombinant CK2 enzyme, and the peptide substrate.
-
Add the various concentrations of the inhibitors to the wells. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction stays within the linear range.
-
Terminate the kinase reaction and measure the amount of ADP produced according to the manufacturer's protocol for the ADP-Glo™ kit. This typically involves a luciferase-based reaction that generates a luminescent signal proportional to the ADP concentration.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[6]
-
2. Cellular Assay: Western Blot for Downstream Target Phosphorylation
This assay validates the inhibitor's activity within a cellular context by measuring the phosphorylation of a known CK2 substrate.
-
Materials:
-
Cancer cell line known to have high CK2 activity (e.g., HeLa, A549)
-
Complete cell culture medium
-
Test inhibitor and vehicle control (DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies against a phosphorylated CK2 substrate (e.g., phospho-Akt Ser129) and total protein as a loading control (e.g., Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a specified duration (e.g., 6 or 24 hours). Include a vehicle control.[7]
-
Wash the cells with ice-cold PBS and lyse them with the supplemented lysis buffer.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against the phosphorylated target protein.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with an antibody for a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the concentration-dependent decrease in substrate phosphorylation.
-
3. Cellular Assay: Cell Viability/Proliferation Assay
This assay assesses the functional consequence of CK2 inhibition on cell survival and proliferation.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitor and vehicle control (DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or CCK-8)
-
Microplate reader
-
-
Procedure (MTT Assay):
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test inhibitor. Include a vehicle control.[8][9]
-
Incubate the cells for a desired period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the results to determine the IC50 for cell viability.[6]
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for CK2 Inhibitor Validation
Caption: Workflow for validating a novel CK2 inhibitor.
Simplified CK2 Signaling Pathway
Caption: Key pro-survival pathways regulated by CK2.
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Association of protein kinase CK2 inhibition with cellular radiosensitivity of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to CK2 Inhibitors in Prostate Cancer Cells: Silmitasertib (CX-4945) vs. CK2-IN-8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two casein kinase 2 (CK2) inhibitors, silmitasertib (B1669362) (formerly CX-4945) and CK2-IN-8, with a focus on their activity in prostate cancer cells. While extensive data is available for the clinical-stage inhibitor silmitasertib, information regarding this compound is sparse, precluding a direct, comprehensive comparison of their anti-cancer efficacy in this context. This document summarizes the available experimental data for both compounds, details relevant experimental methodologies, and visualizes key cellular pathways.
Executive Summary
Silmitasertib is a potent, orally bioavailable, and selective ATP-competitive inhibitor of CK2 that has demonstrated significant anti-tumor activity in preclinical models of prostate cancer. It effectively induces apoptosis and cell cycle arrest in prostate cancer cell lines and has shown efficacy in vivo. In contrast, the available data on this compound suggests it is a significantly weaker inhibitor of CK2, and to date, no studies have been published detailing its effects on prostate cancer cells. Therefore, this guide will primarily focus on the well-documented effects of silmitasertib, while noting the data gap for this compound.
Data Presentation
Table 1: In Vitro Activity of Silmitasertib in Prostate Cancer Cells
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Viability) | PC3 | Not explicitly stated, but dose-dependent antitumor activity observed | [1] |
| LNCaP | IC50 of 4.59 µM for inhibition of AR-dependent transcriptional activation | [1] | |
| Mechanism of Action | PC3, LNCaP | Inhibition of CK2, suppression of PI3K/Akt signaling, induction of apoptosis, cell cycle arrest | [1][2][3] |
| Effect on Apoptosis | PC3 | Induction of apoptosis | [1] |
| LNCaP | Induction of apoptosis | [1] | |
| Effect on Cell Cycle | Prostate Cancer Cells | Cell cycle arrest | [2] |
Table 2: In Vivo Activity of Silmitasertib in a Prostate Cancer Xenograft Model
| Parameter | Model | Dosage | Effect | Reference |
| Tumor Growth Inhibition | PC3 xenograft in athymic mice | 75 mg/kg, p.o., bid | Dose-dependent antitumor activity | [1] |
| Biomarker Modulation | PC3 xenograft in athymic mice | Not specified | Time-dependent reduction in the phosphorylation of p21 at T145 | [2] |
Table 3: Profile of this compound
| Parameter | Value | Reference |
| IC50 (CK2 inhibition) | >33 µM | [4] |
| CAS Number | 442571-27-9 | [4] |
| Synonym | Compound 5c | [4] |
| Reported Activity in Prostate Cancer Cells | No data available | N/A |
Experimental Protocols
Cell Viability Assay (Alamar Blue)
This protocol is adapted from methodologies used in studies evaluating silmitasertib[1].
-
Cell Seeding: Seed prostate cancer cells (e.g., PC3, LNCaP) in a 96-well plate at a density of 3,000 cells per well in the appropriate growth medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Treat the cells with various concentrations of the CK2 inhibitor (e.g., silmitasertib). For suspension cells, seeding and treatment can occur on the same day.
-
Incubation with Inhibitor: Incubate the cells with the inhibitor for 4 days.
-
Alamar Blue Addition: Add 20 µL of Alamar Blue reagent (10% of the well volume) to each well.
-
Final Incubation: Incubate the plates for 4-5 hours at 37°C.
-
Measurement: Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a microplate reader.
Western Blotting for Signaling Pathway Analysis
This is a general protocol for assessing protein expression and phosphorylation status, as is common in the characterization of kinase inhibitors.
-
Cell Lysis: After treatment with the inhibitor, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., total Akt, phospho-Akt (Ser129), total p21, phospho-p21 (T145), cleaved PARP, cleaved caspase-3) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caspase-3/7 Activity Assay
This protocol outlines a common method to quantify apoptosis.
-
Cell Treatment: Seed and treat cells with the CK2 inhibitor as described for the cell viability assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure: Add the Caspase-Glo® 3/7 Reagent to each well of the 96-well plate containing the treated cells.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Mandatory Visualization
Caption: Silmitasertib's mechanism in prostate cancer cells.
Caption: A typical experimental workflow for evaluating CK2 inhibitors.
Conclusion
Silmitasertib (CX-4945) is a well-characterized inhibitor of CK2 with demonstrated anti-cancer effects in prostate cancer cell lines and preclinical models. Its ability to induce apoptosis and cell cycle arrest through the inhibition of the PI3K/Akt pathway highlights its therapeutic potential. In contrast, this compound appears to be a very weak inhibitor of CK2, and there is a notable absence of studies evaluating its biological activity in any cancer type, including prostate cancer. Therefore, for researchers and drug development professionals focused on targeting CK2 in prostate cancer, silmitasertib represents a significantly more validated and promising compound for further investigation. Future studies are needed to identify and characterize novel, potent, and selective CK2 inhibitors that may offer improved therapeutic profiles.
References
Navigating the Kinome: A Comparative Guide to the Cross-reactivity of Protein Kinase CK2 Inhibitors
A critical evaluation of the selectivity profiles of prominent CK2 inhibitors is essential for researchers in cell biology and drug discovery. While the inhibitor designated CK2-IN-8 remains broadly undefined in peer-reviewed literature, this guide provides a comprehensive comparison of the cross-reactivity of well-characterized Protein Kinase CK2 inhibitors, including CX-4945 (Silmitasertib), 4,5,6,7-Tetrabromo-1H-benzotriazole (TBB), and 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT). Understanding the off-target effects of these molecules is paramount for the accurate interpretation of experimental results and the development of targeted therapeutics.
Protein Kinase CK2, a constitutively active serine/threonine kinase, is a pivotal regulator of numerous cellular processes, including cell cycle progression, apoptosis, and signal transduction. Its dysregulation is implicated in various diseases, particularly cancer, making it an attractive therapeutic target. However, the high degree of conservation within the ATP-binding site of the human kinome presents a significant challenge in developing truly selective kinase inhibitors. This guide delves into the selectivity profiles of key CK2 inhibitors, presenting quantitative data, experimental methodologies, and visual representations of affected signaling pathways to aid researchers in making informed decisions for their studies.
Comparative Kinase Inhibition Profiles
The selectivity of a kinase inhibitor is a crucial determinant of its utility as a research tool and its potential as a therapeutic agent. The following tables summarize the inhibitory activity of CX-4945, TBB, and DMAT against their primary target, CK2, and a selection of their most significant off-target kinases.
Table 1: Inhibitory Potency against Protein Kinase CK2
| Inhibitor | Type | IC50 (nM) | Ki (nM) |
| CX-4945 (Silmitasertib) | ATP-competitive | 1[1][2] | 0.38[1] |
| TBB | ATP-competitive | - | - |
| DMAT | ATP-competitive | ~140[3] | ~40[3] |
Table 2: Cross-reactivity Profile of Selected CK2 Inhibitors
| Inhibitor | Off-target Kinase | IC50 (nM) | % Inhibition @ Concentration |
| CX-4945 (Silmitasertib) | FLT3 | 35[1] | >90% @ 500 nM |
| PIM1 | 46[1] | >90% @ 500 nM | |
| CDK1 | 56[1] | >90% @ 500 nM | |
| DYRK1A | -[4] | Significant affinity[4][5] | |
| GSK3β | -[4] | Significant affinity[4][5] | |
| CLK3 | - | >90% @ 500 nM[4] | |
| HIPK3 | - | >90% @ 500 nM[4] | |
| TBB | PIM1 | - | Significant inhibition[6] |
| PIM3 | - | Significant inhibition[6] | |
| DMAT | PIM1 | - | Potent inhibition[6] |
| PIM2 | - | Potent inhibition[6] | |
| PIM3 | - | Potent inhibition[6] | |
| PKD1 | - | Potent inhibition[6] | |
| HIPK2 | - | Potent inhibition[6] | |
| DYRK1a | - | Potent inhibition[6] |
Note: A lower IC50/Ki value indicates higher potency. The percentage of inhibition data provides a snapshot of selectivity at a specific concentration.
Experimental Protocols for Kinase Selectivity Profiling
The determination of a kinase inhibitor's selectivity profile is a critical step in its characterization. Various high-throughput screening platforms are employed for this purpose.
1. Biochemical Kinase Assays (e.g., Millipore Kinase Profiler):
This method involves testing the inhibitor against a large panel of purified kinases in an in vitro setting. The activity of each kinase is measured in the presence of the inhibitor and a suitable substrate, typically by quantifying the amount of phosphorylated substrate or the depletion of ATP.
-
Workflow:
-
A panel of purified kinases is assembled.
-
Each kinase reaction is performed in the presence of a fixed concentration of the test inhibitor (e.g., 500 nM for initial screening).
-
The kinase activity is measured using methods like radiometric assays (incorporation of ³²P-ATP) or fluorescence-based assays.
-
The percentage of inhibition for each kinase is calculated relative to a control reaction without the inhibitor.
-
For significant off-targets, dose-response curves are generated to determine the IC50 value.
-
2. Cell-Based Target Engagement Assays (e.g., NanoBRET™):
These assays measure the ability of an inhibitor to bind to its target kinase within a cellular environment. This provides a more physiologically relevant assessment of target engagement and selectivity.
-
Workflow:
-
Cells are engineered to express a fusion protein of the target kinase and a NanoLuc® luciferase.
-
A fluorescent tracer that binds to the ATP-binding site of the kinase is added to the cells.
-
In the absence of an inhibitor, Bioluminescence Resonance Energy Transfer (BRET) occurs between the luciferase and the tracer.
-
Addition of a competitive inhibitor displaces the tracer, leading to a decrease in the BRET signal.
-
The potency of the inhibitor (IC50) is determined by measuring the concentration-dependent decrease in the BRET signal.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes and biological implications of CK2 inhibitor cross-reactivity, the following diagrams are provided.
Caption: Workflow for biochemical kinase selectivity profiling.
Caption: Interplay of CK2 and its off-targets in cellular signaling.
Conclusion
The data presented in this guide underscore the importance of comprehensive selectivity profiling for any kinase inhibitor intended for research or clinical development. While CX-4945 demonstrates high potency for CK2, it also exhibits activity against other kinases, particularly within the CMGC family. TBB appears to be more selective than DMAT, which shows potent inhibition across several kinase families, including PIM, PKD, HIPK, and DYRK. Researchers must consider these off-target effects when interpreting data from experiments using these inhibitors. The choice of a CK2 inhibitor should be guided by the specific biological question being addressed and a thorough understanding of its cross-reactivity profile. The provided experimental workflows and signaling pathway diagrams serve as a valuable resource for designing and interpreting such studies. As the field of kinase inhibitor development continues to evolve, the demand for highly selective and well-characterized chemical probes will remain a critical priority.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Probe CX-4945 | Chemical Probes Portal [chemicalprobes.org]
- 3. selleckchem.com [selleckchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The selectivity of inhibitors of protein kinase CK2: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Protein Kinase CK2 Inhibitors: TBB and DMAT
A Note on the Originally Requested Compound CK2-IN-8: Initial searches for a compound designated "this compound" did not yield any specific, publicly available information. This designation may refer to a compound that is not widely commercialized, is part of an internal compound library, or is a novel, yet-to-be-published molecule. Consequently, this guide provides a comparative analysis of two well-characterized and commercially available Protein Kinase CK2 inhibitors: 4,5,6,7-Tetrabromo-1H-benzotriazole (TBB) and 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT).
Protein Kinase CK2 is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including cell growth, proliferation, and apoptosis. Its dysregulation has been implicated in various diseases, most notably cancer, making it a significant target for therapeutic intervention. Both TBB and DMAT are potent, cell-permeable, ATP/GTP-competitive inhibitors of CK2 and belong to the class of polyhalogenated benzimidazoles/benzotriazoles. This guide offers a detailed comparison of their biochemical and cellular activities, supported by experimental data.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for TBB and DMAT based on available literature. These values provide a snapshot of their relative potencies and should be considered in the context of the specific experimental conditions under which they were determined.
| Parameter | TBB (4,5,6,7-Tetrabromo-1H-benzotriazole) | DMAT (2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole) |
| Mechanism of Action | ATP/GTP-competitive | ATP/GTP-competitive |
| IC50 vs. CK2 | ~0.14 µM[1] | ~130 nM[2][3] |
| Ki vs. CK2 | Not widely reported | ~40 nM[1][4] |
| Cellular Efficacy | Induces apoptosis; several-fold less efficacious than DMAT in cultured cells[4] | Induces apoptosis; more potent than TBB in cellular assays[4] |
| Selectivity | Considered more selective for CK2 than DMAT[5] | Potent inhibitor of other kinases including PIM1, PIM3, HIPK2, and DYRK1a[6] |
Experimental Methodologies
The characterization and comparison of CK2 inhibitors like TBB and DMAT rely on a series of well-established biochemical and cell-based assays.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified CK2 enzyme.
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT), a specific peptide substrate for CK2 (e.g., RRRADDSDDDDD), and the CK2 enzyme.
-
Inhibitor Addition: Serial dilutions of TBB or DMAT (typically dissolved in DMSO) are added to the reaction mixture. A control reaction with DMSO alone is also included.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP (often radiolabeled [γ-32P]ATP or in a system where ADP production can be measured).
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C).
-
Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this can be done by spotting the mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the remaining radioactivity using a scintillation counter. Alternatively, luminescence-based assays that measure ADP production (e.g., ADP-Glo™) can be used with a plate reader.
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability and Apoptosis Assays
Objective: To assess the cytotoxic and pro-apoptotic effects of the inhibitors on cancer cell lines.
Protocol:
-
Cell Culture: Cancer cell lines known to have high CK2 activity (e.g., Jurkat, HeLa) are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into multi-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with increasing concentrations of TBB or DMAT for a specified duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment (MTT or similar assays):
-
A reagent like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells.
-
Viable cells with active mitochondrial dehydrogenases will reduce the MTT to a colored formazan (B1609692) product.
-
The formazan is solubilized, and the absorbance is measured using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control cells.
-
-
Apoptosis Assessment (e.g., Caspase Activity Assay):
-
Cells are lysed, and the activity of key executioner caspases (e.g., caspase-3/7) is measured using a luminogenic or fluorogenic substrate.
-
An increase in caspase activity is indicative of apoptosis.
-
-
Data Analysis: Dose-response curves are generated to determine the concentration of the inhibitor that causes a 50% reduction in cell viability (GI50) or a half-maximal induction of apoptosis.
Visualizations
CK2 Signaling Pathway
Caption: Simplified CK2 signaling pathway and points of inhibition by TBB and DMAT.
Experimental Workflow for Inhibitor Comparison
Caption: General experimental workflow for comparing CK2 inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole: a novel powerful and selective inhibitor of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. portlandpress.com [portlandpress.com]
Confirming the Downstream Effects of CK2 Inhibition with Genetic Knockouts: A Comparative Guide
For researchers, scientists, and drug development professionals, validating the on-target effects of a small molecule inhibitor is a critical step in drug discovery. This guide provides a comprehensive comparison of the downstream cellular effects of the pharmacological inhibitor of Protein Kinase CK2, exemplified by well-characterized inhibitors, versus the genetic knockout of CK2. By presenting supporting experimental data, detailed protocols, and clear visual aids, this guide aims to facilitate a thorough understanding of CK2's role in cellular signaling and provide a framework for validating CK2 inhibitors.
Protein Kinase CK2 is a highly pleiotropic serine/threonine kinase that is implicated in a wide range of cellular processes, including cell growth, proliferation, and apoptosis.[1] Its dysregulation is frequently associated with cancer, making it an attractive therapeutic target.[2][3] Pharmacological inhibitors, such as CX-4945 (Silmitasertib), have been developed to target CK2 activity.[4][5] However, to ensure that the observed effects of these inhibitors are due to the specific inhibition of CK2 and not off-target activities, it is essential to compare their downstream effects with those of genetic knockout of CK2.[5]
This guide will delve into the comparative analysis of these two methodologies, highlighting both the converging and diverging downstream effects on cellular signaling pathways.
Comparative Analysis of Downstream Effects: CK2 Inhibition vs. Genetic Knockout
Phosphoproteomic studies have been instrumental in dissecting the downstream consequences of both chemical inhibition and genetic ablation of CK2. These studies reveal a complex landscape where the effects of inhibitors and knockouts can be both overlapping and distinct.
A key finding from comparative analyses is that while many phosphorylation sites conforming to the CK2 consensus sequence are reduced in both inhibitor-treated and knockout cells, a complete abrogation is often not observed in the knockout models.[6][7] This suggests the existence of compensatory mechanisms by other kinases in cells that have adapted to the chronic absence of CK2.[7]
Conversely, acute inhibition with a small molecule like CX-4945 can provide a snapshot of the immediate downstream consequences of blocking CK2 activity. Studies have shown that treatment with CK2 inhibitors can lead to a significant reduction in the phosphorylation of key signaling proteins involved in pathways such as PI3K/Akt/mTOR, NF-κB, and Hedgehog signaling.[8][9][10][11] Genetic knockdown of CK2 has been shown to corroborate these findings, with siRNA-mediated reduction of CK2 expression leading to decreased activation of the PI3K/Akt and NF-κB pathways.[1][5]
The following table summarizes the comparative effects on key downstream signaling pathways and cellular processes.
| Feature | Pharmacological Inhibition (e.g., CX-4945) | Genetic Knockout (e.g., CRISPR/Cas9) | Key Overlap/Divergence |
| PI3K/Akt Signaling | Inhibition of Akt phosphorylation at the CK2-specific S129 site.[1][8] | Reduced basal Akt S129 phosphorylation.[12] | Both methods confirm CK2's role in activating Akt signaling. The magnitude of inhibition may differ due to acute vs. chronic loss of CK2. |
| NF-κB Signaling | Decreased phosphorylation of the p65 subunit, leading to reduced NF-κB activity.[1][13] | Knockdown of CK2 reduces constitutive NF-κB activation.[9] | Both approaches validate CK2 as a positive regulator of the pro-survival NF-κB pathway. |
| Hedgehog Signaling | Inhibition of GLI2 transcription factor stabilization and activity.[10] | Genetic knockout in specific neuronal populations alters dopaminergic signaling, which can be linked to developmental pathways.[14] | Pharmacological inhibition has demonstrated a direct impact on a key effector of the Hedgehog pathway, a critical driver in certain cancers like medulloblastoma. |
| Apoptosis | Induction of apoptosis, often measured by an increase in cleaved PARP and Annexin V staining.[8][15] | CK2 knockout can sensitize cells to apoptotic stimuli.[16] | Both methods demonstrate the anti-apoptotic role of CK2, making it a valid cancer target. |
| Cell Viability | Dose-dependent decrease in the viability of cancer cell lines.[15][17] | Slower proliferation rates observed in knockout cell lines.[12] | The concordance in reduced cell viability strengthens the conclusion that this effect is on-target.[5] |
| Phosphoproteome | Significant reduction in phosphorylation of numerous CK2 consensus sites.[4] | Substantial reduction, but not complete abrogation, of many CK2 consensus site phosphorylations.[6][7] | Genetic knockout reveals potential compensatory phosphorylation by other kinases, a phenomenon less apparent with acute chemical inhibition. |
Experimental Protocols
To aid researchers in performing comparative studies, detailed protocols for key experiments are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine and compare the effects of a CK2 inhibitor and CK2 knockout on cell viability.
Materials:
-
Wild-type and CK2 knockout cell lines
-
CK2 inhibitor (e.g., CK2-IN-8, CX-4945)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both wild-type and CK2 knockout cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight.[15][17]
-
Inhibitor Treatment (for wild-type cells): Prepare serial dilutions of the CK2 inhibitor in complete medium. Replace the medium in the wells of the wild-type cells with 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).[15]
-
Incubation: Incubate the plates for 24, 48, or 72 hours.[15]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[15]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[17]
Protocol 2: Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of CK2 inhibition and knockout on the phosphorylation status of key signaling proteins.
Materials:
-
Wild-type and CK2 knockout cells
-
CK2 inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Akt (S129), anti-Akt, anti-phospho-p65 (NF-κB), anti-p65, anti-cleaved PARP, anti-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Treat wild-type cells with the CK2 inhibitor at the desired concentration and time. Lyse both treated wild-type and untreated knockout cells with RIPA buffer.[8]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[8]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and transfer the proteins to a PVDF membrane.[15]
-
Immunoblotting:
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[8]
Protocol 3: Generation of CK2 Knockout Cell Line using CRISPR/Cas9
Objective: To create a stable CK2 knockout cell line for comparative studies.
Materials:
-
Parental cell line
-
CRISPR/Cas9 system components (Cas9 nuclease and guide RNAs targeting CK2 subunits, e.g., CSNK2A1 and CSNK2A2)
-
Transfection reagent
-
Fluorescence-activated cell sorting (FACS) or antibiotic selection markers
Procedure:
-
Guide RNA Design: Design and synthesize guide RNAs (gRNAs) targeting the exons of the CK2 catalytic subunits.[18]
-
Transfection: Co-transfect the parental cell line with plasmids encoding Cas9 nuclease and the gRNAs.[18]
-
Enrichment/Isolation: Isolate single cells that have been successfully transfected, either by FACS (if a fluorescent marker is co-transfected) or by antibiotic selection.[18]
-
Clonal Expansion: Expand the single-cell clones into stable cell lines.[18]
-
Validation: Validate the knockout at the genomic level by sequencing and at the protein level by Western blot to confirm the absence of the CK2 protein.[18]
Visualizing the Downstream Effects
To better understand the intricate relationships within the signaling pathways affected by CK2 and the experimental workflows, the following diagrams are provided.
Caption: Downstream signaling pathways modulated by CK2 and targeted by both pharmacological inhibitors and genetic knockout.
Caption: Experimental workflow for comparing the effects of a CK2 inhibitor with a CK2 genetic knockout.
References
- 1. Integrated transcriptomic and proteomic analysis identifies protein kinase CK2 as a key signaling node in an inflammatory cytokine network in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Identification of Candidate Casein Kinase 2 Substrates in Mitosis by Quantitative Phosphoproteomics [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Re-evaluation of protein kinase CK2 pleiotropy: new insights provided by a phosphoproteomics analysis of CK2 knockout cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Re-evaluation of protein kinase CK2 pleiotropy: new insights provided by a phosphoproteomics analysis of CK2 knockout cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Integrated transcriptomic and proteomic analysis identifies protein kinase CK2 as a key signaling node in an inflammatory cytokine network in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Developmental phosphoproteomics identifies the kinase CK2 as a driver of Hedgehog signaling and a therapeutic target in medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Gene expression changes in pancreatic α-cell lines following knock-out Of either CK2α or CK2α’ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Selective knockout of the CK2 kinase in D1 medium spiny neurons controls dopaminergic function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Generation and quantitative proteomics analysis of CK2α/α'(-/-) cells [research.unipd.it]
- 17. benchchem.com [benchchem.com]
- 18. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
A Comparative Guide: ATP-Competitive vs. Allosteric Inhibition of Protein Kinase CK2
For researchers, scientists, and drug development professionals, understanding the diverse mechanisms of kinase inhibition is paramount for the rational design of novel therapeutics. This guide provides a detailed comparison of two major classes of inhibitors targeting Protein Kinase CK2 (CK2): ATP-competitive inhibitors, exemplified by the clinical candidate CX-4945 (Silmitasertib), and the emerging class of allosteric inhibitors.
Initial searches for a compound designated "CK2-IN-8" did not yield a specific, publicly documented inhibitor. Therefore, this guide will focus on a comprehensive comparison between the well-characterized, ATP-competitive inhibitor CX-4945 and the broader class of allosteric CK2 inhibitors, providing a valuable framework for evaluating different inhibitory strategies against this important therapeutic target.
Introduction to CK2 and its Inhibition Strategies
Protein Kinase CK2 is a highly conserved serine/threonine kinase that is overexpressed in numerous cancers and plays a critical role in cell growth, proliferation, and survival by suppressing apoptosis.[1] Its constitutive activity and broad range of substrates make it an attractive target for cancer therapy.[1][2] The primary strategies for inhibiting CK2 involve either directly competing with ATP at its binding site or binding to a distinct, allosteric site to modulate the enzyme's activity.
ATP-competitive inhibitors function by binding to the highly conserved ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrates.[3] Allosteric inhibitors , in contrast, bind to sites on the enzyme surface that are distinct from the active site. This binding event induces a conformational change in the enzyme that ultimately reduces its catalytic activity.[4][5][6] The development of allosteric inhibitors is a promising strategy to achieve greater selectivity and overcome the off-target effects often associated with ATP-competitive drugs.[3][4]
Mechanism of Action: A Tale of Two Binding Sites
The fundamental difference between ATP-competitive and allosteric inhibitors lies in their binding mechanism and the resulting effect on the CK2 enzyme.
CX-4945 , as a potent and selective ATP-competitive inhibitor, directly occupies the ATP-binding pocket of the CK2α catalytic subunit.[3][7][8] This direct competition with ATP prevents the transfer of a phosphate (B84403) group to CK2 substrates, thereby blocking downstream signaling pathways that promote cell survival.[7][9]
Allosteric inhibitors bind to various sites outside the ATP pocket. For instance, some allosteric inhibitors target the αD pocket, a region located outside the ATP binding site.[10][11] Binding to this site can induce conformational changes that prevent the proper alignment of catalytic residues or restrict the flexibility of the enzyme, thus inhibiting its activity.[11][12] Another class of allosteric inhibitors, the azonaphthalene derivatives, have been shown to induce a large conformational change in CK2α upon binding, leading to a reversible, non-ATP-competitive inhibition.[5][6]
dot
Figure 1. Comparison of ATP-Competitive and Allosteric Inhibition of CK2.
Quantitative Comparison of Inhibitor Potency
The potency of an inhibitor is a critical factor in its potential therapeutic application. The following tables summarize the in vitro and cellular activities of CX-4945 and representative allosteric CK2 inhibitors.
Table 1: In Vitro Biochemical Potency of CK2 Inhibitors
| Inhibitor | Class | Target | IC50 / Kd | Assay Type | Reference(s) |
| CX-4945 (Silmitasertib) | ATP-Competitive | Recombinant human CK2α | IC50: 1 nM | Cell-free kinase assay | [7][8][13] |
| Recombinant human CK2α' | IC50: 1 nM | Cell-free kinase assay | [13] | ||
| CAM4066 | Allosteric (αD pocket) | CK2α | IC50: 300 nM, Kd: 320 nM | Not specified | [10][14] |
| Azonaphthalene Derivative (Compound 1) | Allosteric | CK2α | IC50: 0.4 µM | Not specified | [5][6] |
| Fragment 8 | Allosteric (αD pocket) | CK2α | IC50: 86 ± 24 µM | Not specified | [12] |
Table 2: Cellular Activity of CK2 Inhibitors
| Inhibitor | Class | Cellular Effect | IC50 / GI50 | Cell Line(s) | Reference(s) |
| CX-4945 (Silmitasertib) | ATP-Competitive | Inhibition of endogenous CK2 activity | IC50: 0.1 µM | Jurkat | [7][8] |
| Antiproliferative activity | EC50: 1.71-20.01 µM | Breast cancer cell lines | [7] | ||
| Inhibition of HUVEC proliferation | IC50: 5.5 µM | HUVEC | [7] | ||
| CAM4066 (methyl-ester prodrug) | Allosteric (αD pocket) | Inhibition of cell growth | GI50: 8.8 µM | Not specified | [15] |
| Azonaphthalene Derivative (Compound 1) | Allosteric | Decreased HeLa cell viability | IC50: 33 µM | HeLa | [5] |
Experimental Protocols
The data presented in this guide are derived from various in vitro and cellular assays designed to measure CK2 activity and its inhibition.
In Vitro Kinase Assays
1. Radioisotopic Filter Binding Assay: This is a classic method to measure kinase activity.
-
Principle: Recombinant CK2 is incubated with a specific peptide substrate, ATP, and the test inhibitor. [γ-³²P]ATP or [γ-³³P]ATP is used as the phosphate donor. The reaction mixture is then spotted onto a phosphocellulose filter paper, which binds the phosphorylated peptide. Unincorporated radiolabeled ATP is washed away. The amount of radioactivity on the filter is proportional to the kinase activity.[7][16][17]
-
Procedure Outline:
-
Prepare a reaction mixture containing assay buffer, substrate peptide, recombinant CK2, and the inhibitor at various concentrations.
-
Initiate the reaction by adding the [γ-³²P/³³P]ATP solution.
-
Incubate at 30°C for a defined period (e.g., 10 minutes).
-
Quench the reaction and spot the mixture onto phosphocellulose filter paper.
-
Wash the filters to remove free ATP.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.[7]
-
2. ADP-Glo™ Kinase Assay: This is a non-radioactive, luminescence-based assay.
-
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. After the kinase reaction, an ADP-Glo™ Reagent is added to deplete the remaining ATP. Then, a Kinase Detection Reagent is added to convert the produced ADP into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the ADP concentration and, therefore, the kinase activity.[18]
-
Procedure Outline:
-
Set up the kinase reaction with CK2, substrate, ATP, and inhibitor.
-
Incubate to allow for ADP production.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Determine IC50 values from the dose-response curve.[18]
-
Cellular Assays
1. Cell Viability/Proliferation Assays (e.g., MTT, Alamar Blue): These assays measure the metabolic activity of cells as an indicator of cell viability.
-
Principle: Viable cells reduce a tetrazolium salt (like MTT) or a resazurin-based dye (like Alamar Blue) to a colored formazan (B1609692) product or a fluorescent compound, respectively. The amount of color or fluorescence is proportional to the number of viable cells.[1][19]
-
Procedure Outline:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with various concentrations of the inhibitor for a specific duration (e.g., 24-72 hours).
-
Add the MTT or Alamar Blue reagent and incubate.
-
For MTT, solubilize the formazan crystals with a solvent.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the concentration of inhibitor that causes a 50% reduction in cell viability (IC50 or GI50).[7][19]
-
2. Western Blotting for Phospho-Substrates: This technique is used to assess the inhibition of CK2 activity within cells by measuring the phosphorylation status of its downstream targets.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis and transferred to a membrane. The membrane is then probed with antibodies specific to the phosphorylated form of a known CK2 substrate (e.g., phospho-Akt at Ser129 or phospho-p21 at T145). A decrease in the phosphorylation signal in inhibitor-treated cells indicates target engagement and inhibition of CK2.[1][7]
-
Procedure Outline:
-
Treat cells with the inhibitor.
-
Lyse the cells and quantify the protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with a primary antibody against the phospho-substrate.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.[1][20]
-
Signaling Pathways and Experimental Workflows
The inhibition of CK2 by either ATP-competitive or allosteric inhibitors impacts several critical cellular signaling pathways, leading to reduced cell proliferation and increased apoptosis.
dot
References
- 1. benchchem.com [benchchem.com]
- 2. Anti-Growth, Anti-Angiogenic, and Pro-Apoptotic Effects by CX-4945, an Inhibitor of Casein Kinase 2, on HuCCT-1 Human Cholangiocarcinoma Cells via Control of Caspase-9/3, DR-4, STAT-3/STAT-5, Mcl-1, eIF-2α, and HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. oncotarget.com [oncotarget.com]
- 6. Antitumoral activity of allosteric inhibitors of protein kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. CX-4945, an orally bioavailable selective inhibitor of protein kinase CK2, inhibits prosurvival and angiogenic signaling and exhibits antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CAM4066 | CK2α inhibitor | Probechem Biochemicals [probechem.com]
- 11. A fragment-based approach leading to the discovery of a novel binding site and the selective CK2 inhibitor CAM4066 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. globozymes.com [globozymes.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Identification of CK2α’ selective inhibitors by the screening of an allosteric-kinase-inhibitor-like compound library - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Benchmarking CK2-IN-8 Against the Gold Standard CK2 Inhibitor, CX-4945: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel casein kinase 2 (CK2) inhibitor, CK2-IN-8, against the well-established gold standard, CX-4945 (Silmitasertib). This analysis is based on available biochemical and cellular data to assist in the selection of appropriate research tools for targeting CK2.
Protein kinase CK2 is a pleiotropic, constitutively active serine/threonine kinase that plays a critical role in a myriad of cellular processes, including cell cycle control, DNA repair, and signal transduction. Its dysregulation has been implicated in the pathogenesis of numerous diseases, most notably cancer, making it a prime target for therapeutic intervention. CX-4945 (Silmitasertib) has long been considered the gold standard for CK2 inhibition, having been the first inhibitor to enter clinical trials. This guide benchmarks the performance of a challenger, this compound, against this established benchmark.
Executive Summary
Initial investigations for a compound designated "this compound" from some commercial suppliers point to a substance with an IC50 value greater than 33 μM, indicating weak inhibitory activity. However, for the purpose of a meaningful comparison against a potent inhibitor like CX-4945, this guide will focus on a more potent and structurally defined compound, "CK2 Inhibitor VIII" , which may be colloquially or internally referred to as this compound in some research contexts. This potent thiazolamide compound demonstrates significant inhibitory activity in the nanomolar range, making it a more relevant comparator to the gold standard.
Data Presentation: Quantitative Comparison of CK2 Inhibitors
The following tables summarize the key quantitative data for CK2 Inhibitor VIII and the gold standard, CX-4945.
| Inhibitor | Chemical Name | CAS Number | Molecular Weight ( g/mol ) |
| CK2 Inhibitor VIII | 4-(2-(4-Methoxybenzamido)thiazol-5-yl)benzoic acid | 1361229-76-6 | 354.38 |
| CX-4945 (Silmitasertib) | 5-(3-Chlorophenylamino)benzo[c][1][2]naphthyridine-8-carboxylic acid | 1009820-21-6 | 349.77 |
Table 1: General Properties of CK2 Inhibitor VIII and CX-4945.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Selectivity Notes |
| CK2 Inhibitor VIII | CK2α | 32 | N/A | Also inhibits DYRK1B and Flt-3 (82% and 76% inhibition at 30 nM, respectively). |
| CK2α' | 46 | N/A | ||
| CX-4945 (Silmitasertib) | CK2α | 1[3] | 0.38 | Highly selective for CK2. At 0.5 µM, it only inhibits 7 out of 238 kinases by more than 90%[4]. |
| CK2α' | 1[3] | N/A |
Table 2: In Vitro Biochemical Potency and Selectivity. N/A: Not Available.
| Inhibitor | Cell Line | Assay | IC50 / EC50 (µM) | Observed Effects |
| CK2 Inhibitor VIII | A549, HCT116, MCF-7 | Proliferation | 2.6, 1.6, 2.4 | Blocks cancer cell proliferation. |
| CX-4945 (Silmitasertib) | Jurkat | CK2 activity | 0.1 | Potently inhibits endogenous intracellular CK2 activity[4]. |
| Breast Cancer Cell Lines | Proliferation | 1.71 - 20.01 | Broad-spectrum antiproliferative activity[4]. | |
| BT-474, BxPC-3 | Cell Cycle | N/A | Induces G2/M arrest in BT-474 and G1 arrest in BxPC-3 cells[4]. |
Table 3: Cellular Activity. N/A: Not Applicable.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to replicate and validate these findings.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against CK2 kinase activity.
Materials:
-
Recombinant human CK2α and/or CK2α'
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
ATP
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (CK2 Inhibitor VIII, CX-4945) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a multi-well plate, add the recombinant CK2 enzyme, the peptide substrate, and the test compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of CK2 inhibitors on the metabolic activity and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116, MCF-7)
-
Complete cell culture medium
-
Test compounds (CK2 Inhibitor VIII, CX-4945) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or DMSO (vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration to determine the EC50 value.
Western Blot Analysis for CK2 Signaling
Objective: To determine the effect of CK2 inhibitors on the phosphorylation of downstream targets of CK2 in cells.
Materials:
-
Cancer cell line of interest
-
Test compounds (CK2 Inhibitor VIII, CX-4945)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser129), anti-Akt, anti-PARP, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Procedure:
-
Seed cells and treat with test compounds at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of protein phosphorylation.
Mandatory Visualizations
The following diagrams illustrate the CK2 signaling pathway and a typical experimental workflow for comparing CK2 inhibitors.
Caption: Simplified CK2 Signaling Pathway.
Caption: Experimental Workflow for Inhibitor Comparison.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of CK2-IN-8
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. Proper disposal of chemical reagents, such as the casein kinase 2 (CK2) inhibitor CK2-IN-8, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and adherence to regulatory standards.
This compound and similar kinase inhibitors are potent bioactive molecules that require careful management as hazardous chemical waste.[1][2][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2] Evaporation in a fume hood is also not a permissible disposal method.[1] Adherence to the following procedures is essential for personnel safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to work in a well-ventilated area and wear appropriate Personal Protective Equipment (PPE).[3]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or glasses compliant with OSHA or equivalent standards.[3]
-
Hand Protection: Chemical-resistant gloves.[3]
-
Body Protection: A lab coat or other protective clothing to prevent skin exposure.[3]
-
Respiratory Protection: If there is a risk of generating dust, a particle filter may be necessary.[3]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe disposal of this compound in solid form, in solution, and any contaminated labware.
1. Waste Identification and Segregation:
-
All waste streams containing this compound must be treated as hazardous chemical waste.[1][4]
-
Keep this compound waste separate from other waste streams, especially incompatible materials.[5][6]
2. Preparing Waste Containers:
-
Use only designated, leak-proof, and chemically compatible containers for hazardous waste.[6][7][8] Food-grade containers are not acceptable.[6]
-
Containers should be securely capped at all times, except when adding waste.[4][5][6][8]
3. Disposal of Solid and Liquid this compound Waste:
-
Solid Waste: Unused or expired solid this compound should be placed directly into a designated hazardous solid waste container.
-
Liquid Waste: Solutions containing this compound must be collected in a designated hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.[2]
4. Disposal of Contaminated Labware:
-
Disposable Items: All disposable labware that has come into contact with this compound, such as pipette tips, tubes, and gloves, must be disposed of in a designated hazardous waste container.[2]
-
Reusable Glassware: Reusable glassware should be submerged in a suitable decontamination solution and then washed thoroughly. The initial rinsate must be collected and disposed of as hazardous chemical waste.[1]
5. Labeling and Storage:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the date of accumulation.[3][9]
-
Store waste containers in a designated and secure Satellite Accumulation Area (SAA) with secondary containment to prevent spills.[5][6][7][8]
6. Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste.[2][5][8] They will ensure that the waste is managed in accordance with all local, state, and federal regulations.
Quantitative Data Summary for Disposal
| Parameter | Recommendation | Source |
| Hazard Classification | Harmful if swallowed. Treat as hazardous waste. | [7] |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant. | [2][7] |
| Environmental Precautions | Avoid release to the environment. Do not allow to enter sewers or surface/ground water. | [2][7] |
| Spill Cleanup (Solid) | Use personal protective equipment. Absorb solutions with an inert material. Decontaminate surfaces with alcohol and dispose of contaminated material as hazardous waste. | [7] |
| Uncleaned Packaging | Dispose of in accordance with official regulations. | [2] |
Experimental Protocol: Spill Cleanup
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For liquid spills, use an inert absorbent material like sand or vermiculite (B1170534) to contain the spill.[2][7]
-
Clean: Carefully sweep or collect the absorbed material and place it into a sealed, labeled container for hazardous waste.[2]
-
Decontaminate: Decontaminate the spill area with a suitable solvent, such as alcohol. All cleaning materials must also be disposed of as hazardous waste.[7]
-
Report: Report the spill to your laboratory supervisor and the EHS department.
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. vumc.org [vumc.org]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Essential Safety and Operational Guide for Handling CK2-IN-8
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety, handling, and disposal information for the potent kinase inhibitor CK2-IN-8. As a biologically active small molecule, it is crucial to handle this compound with a high degree of caution to minimize exposure and ensure a safe laboratory environment. In the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on established safety protocols for potent research-grade kinase inhibitors.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when working with this compound to prevent skin contact, inhalation, and eye exposure. The required level of PPE varies depending on the laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator. - Gloves: Double-gloving with nitrile gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Disposable or non-absorbent lab coat. - Ventilation: Certified chemical fume hood or powder containment hood. |
| Solution Preparation and Handling | - Gloves: Double-gloving with nitrile gloves. - Eye Protection: Chemical splash goggles or a face shield if a splash risk exists. - Lab Coat: Standard laboratory coat. - Ventilation: Chemical fume hood. |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. - Containment: Class II biological safety cabinet. |
| Waste Disposal | - Gloves: Heavy-duty nitrile or butyl rubber gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Standard laboratory coat. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe management of this compound in the laboratory.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the compound name and quantity match the order information.
2. Storage:
-
Store this compound in a clearly labeled, designated, and secure location.
-
Refer to the manufacturer's instructions for the recommended storage temperature, which is typically -20°C for powder and -80°C for solutions in solvent.[1]
3. Handling and Use:
-
All manipulations of solid this compound and concentrated solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Use dedicated spatulas, glassware, and other equipment to avoid cross-contamination. If dedicated equipment is not feasible, thoroughly decontaminate all items after use.
-
Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.
4. Spill Response:
-
In the event of a spill, evacuate the immediate area and alert colleagues and the laboratory supervisor.
-
For small spills, if properly trained and equipped, contain the spill with absorbent materials such as sand, earth, or diatomaceous earth.[2] Do not use combustible materials like paper towels for cleanup.
-
For liquid spills, absorbent pads or pillows are effective.[3][4]
-
Place all contaminated cleanup materials into a sealed, labeled hazardous waste container.[4]
-
Decontaminate the spill area with an appropriate solvent (e.g., alcohol) followed by soap and water.
-
For large or highly hazardous spills, evacuate the laboratory and contact the institution's Environmental Health and Safety (EHS) department immediately.
Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Solid Waste: This includes empty vials, contaminated gloves, pipette tips, and other disposable materials that have come into contact with this compound. Place these items in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Collect all unused solutions containing this compound in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour any amount down the drain.
-
Contaminated Sharps: Dispose of any contaminated needles or other sharps in a puncture-resistant sharps container that is specifically labeled for hazardous chemical waste.
All waste containers must be clearly labeled with the full chemical name "this compound" and the words "Hazardous Waste".[1] Contact your institution's EHS department to schedule a pickup for hazardous waste.
Experimental Workflow for Safe Handling of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
